Product packaging for Diolmycin B2(Cat. No.:)

Diolmycin B2

Cat. No.: B1248006
M. Wt: 274.31 g/mol
InChI Key: HSXZRJJGRJUHLX-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diolmycin B2 is a novel anticoccidial compound isolated from the fermentation broth of the soil-derived bacterium Streptomyces sp. WK-2955 . It is one of four related diolmycins and is characterized as the threo -stereoisomer of 1,4-di-(p-hydroxyphenyl)-2,3-butanediol . This compound demonstrates significant biological activity by effectively inhibiting the development of the coccidian parasite Eimeria tenella in vitro . In assay systems using BHK-21 host cells, this compound prevented the observation of schizonts at a concentration of 20 µg/mL . Its structural isomer, Diolmycin B1 (the erythro -isomer), shares the same molecular formula but a different relative configuration . As a naturally produced secondary metabolite, this compound provides researchers with a valuable tool for investigating new modes of action against apicomplexan parasites and for exploring potential avenues for anticoccidial drug development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O4 B1248006 Diolmycin B2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

(2S,3S)-1,4-bis(4-hydroxyphenyl)butane-2,3-diol

InChI

InChI=1S/C16H18O4/c17-13-5-1-11(2-6-13)9-15(19)16(20)10-12-3-7-14(18)8-4-12/h1-8,15-20H,9-10H2/t15-,16-/m0/s1

InChI Key

HSXZRJJGRJUHLX-HOTGVXAUSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H]([C@H](CC2=CC=C(C=C2)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1CC(C(CC2=CC=C(C=C2)O)O)O)O

Synonyms

1,4-di-(4-hydroxyphenyl)-2,3-butanediol
diolmycin B1
diolmycin B2

Origin of Product

United States

Foundational & Exploratory

Diolmycin B2: A Technical Guide to its Discovery, Origin, and Putative Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Diolmycin B2, a natural product with notable anticoccidial activity. It details the discovery of this compound from a soil-dwelling actinomycete, Streptomyces sp. WK-2955, and outlines the experimental procedures for its fermentation, isolation, and characterization based on the original findings. Furthermore, this document presents a hypothetical biosynthetic pathway for this compound, offering a plausible route for its formation from primary metabolites in the producing organism. Quantitative data on its biological activity is presented in a clear tabular format, and key experimental workflows are visualized using diagrams generated with Graphviz to facilitate understanding.

Discovery and Origin

This compound was discovered in the early 1990s as part of a screening program for new anticoccidial agents from microbial sources.[1] It was isolated from the fermentation broth of the soil actinomycete, Streptomyces sp. strain WK-2955.[1] this compound is one of four related compounds, designated Diolmycins A1, A2, B1, and B2, that were identified from this strain. Spectroscopic analysis revealed that this compound is the threo-stereoisomer of 1,4-di-(p-hydroxyphenyl)-2,3-butanediol.

Biological Activity

The Diolmycins were found to inhibit the growth of Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry, in an in vitro assay using baby hamster kidney (BHK-21) cells as a host. The following table summarizes the minimum effective concentrations (MEC) for the four Diolmycin compounds.

CompoundMinimum Effective Concentration (µg/mL)
Diolmycin A10.02 - 2.0
Diolmycin A20.2 - 2.0
Diolmycin B120
This compound 20
Data from Tabata et al., 1993.[1]

Experimental Protocols

The following protocols are generalized based on the methods described in the original discovery literature.[1] Specific parameters such as media composition, fermentation conditions, and precise chromatographic conditions were not fully detailed in the accessible literature and are therefore based on standard practices for the cultivation of Streptomyces and the isolation of natural products.

Fermentation of Streptomyces sp. WK-2955
  • Inoculum Preparation: A seed culture of Streptomyces sp. WK-2955 is prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) with a spore suspension or a vegetative mycelial fragment from a slant culture. The seed culture is incubated for 2-3 days at 28-30°C with shaking.

  • Production Fermentation: A production medium rich in carbon and nitrogen sources (e.g., glucose, soybean meal, yeast extract) is inoculated with the seed culture. The fermentation is carried out in a fermenter with controlled temperature (28-30°C), pH, and aeration for a period of 5-7 days. The production of this compound is monitored by chromatographic analysis of the culture broth.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process:

  • Solvent Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the Diolmycins into the organic phase.

  • Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., a mixture of chloroform and methanol) to separate the Diolmycins from other metabolites.

  • Gel Filtration Chromatography: The fractions containing the Diolmycins are further purified by gel filtration chromatography on a Sephadex LH-20 column, which separates compounds based on their size.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product spore Streptomyces sp. WK-2955 Spore Stock seed Seed Culture spore->seed production Production Fermentation seed->production broth Fermentation Broth production->broth extraction Solvent Extraction (Ethyl Acetate) broth->extraction crude Crude Extract extraction->crude silica Silica Gel Chromatography crude->silica sephadex Sephadex LH-20 silica->sephadex hplc Preparative HPLC sephadex->hplc diolmycin_b2 This compound hplc->diolmycin_b2

Fig. 1: Experimental workflow for the discovery and isolation of this compound.

Hypothetical Biosynthetic Pathway of this compound

The biosynthetic pathway of this compound in Streptomyces sp. WK-2955 has not been experimentally elucidated. However, a plausible pathway can be proposed based on the known biosynthesis of related phenylpropanoid compounds in actinomycetes. The pathway likely starts from the shikimate pathway, which provides the aromatic amino acid precursors, L-phenylalanine or L-tyrosine.

  • Formation of p-Coumaric Acid: L-tyrosine is converted to p-coumaric acid by the action of tyrosine ammonia-lyase (TAL). Alternatively, L-phenylalanine can be converted to cinnamic acid by phenylalanine ammonia-lyase (PAL), followed by hydroxylation to yield p-coumaric acid.

  • Activation to p-Coumaroyl-CoA: p-Coumaric acid is then activated to its coenzyme A thioester, p-coumaroyl-CoA, by a CoA ligase.

  • Reductive Dimerization: The key step in the formation of the C6-C4-C4-C6 backbone of this compound is likely a reductive dimerization of two molecules of a C6-C2 unit derived from p-coumaroyl-CoA. This could proceed through a radical-mediated coupling mechanism, followed by reduction of the resulting diketone and subsequent deoxygenation to form the 1,4-di-(p-hydroxyphenyl)-butane skeleton.

  • Hydroxylation: The final step would be the stereospecific dihydroxylation of the 2 and 3 positions of the butane chain to yield the threo-diol configuration of this compound.

hypothetical_biosynthesis cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_dimerization Dimerization and Modification cluster_final_product Final Product shikimate Shikimic Acid chorismate Chorismic Acid shikimate->chorismate tyrosine L-Tyrosine chorismate->tyrosine p_coumaric p-Coumaric Acid tyrosine->p_coumaric TAL p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric->p_coumaroyl_coa CoA Ligase dimer Reductive Dimerization p_coumaroyl_coa->dimer x2 butane_intermediate 1,4-di-(p-hydroxyphenyl)-butane dimer->butane_intermediate diolmycin_b2 This compound (threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol) butane_intermediate->diolmycin_b2 Hydroxylation

Fig. 2: Hypothetical biosynthetic pathway of this compound.

Conclusion

This compound represents an interesting natural product with potential applications in veterinary medicine. This guide has summarized the key information regarding its discovery, origin, and biological activity. While the detailed experimental protocols for its production and isolation require access to the original publications, the generalized procedures provided here offer a solid foundation for researchers interested in this compound. The proposed biosynthetic pathway, although hypothetical, provides a logical framework for future studies aimed at understanding and potentially engineering the production of this compound. Further investigation into the biosynthetic gene cluster responsible for Diolmycin production in Streptomyces sp. WK-2955 would be a valuable next step in harnessing the full potential of this bioactive molecule.

References

In-Depth Technical Guide to Diolmycin B2: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diolmycin B2, a member of the diolmycin family of natural products, is a secondary metabolite produced by the actinomycete Streptomyces sp. WK-2955. First identified for its anticoccidial properties, this compound's chemical architecture has been a subject of interest. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and available biological data of this compound. It includes a summary of its physicochemical properties, spectroscopic data where available in the public domain, and a discussion of its biological context. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Stereochemistry

The chemical structure of this compound has been elucidated through spectroscopic analyses as threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol [1]. It shares a common 1,4-diaryl-2,3-butanediol core with its stereoisomer, Diolmycin B1, which possesses the erythro configuration[1].

The molecular formula of this compound is C16H18O4. The key structural features include:

  • A four-carbon butane backbone.

  • Two hydroxyl groups at positions 2 and 3.

  • Two p-hydroxyphenyl moieties attached to carbons 1 and 4.

The stereochemistry of the two chiral centers at C-2 and C-3 is defined as threo. This relative configuration dictates the spatial arrangement of the hydroxyl and aryl substituents along the butane chain.

To visualize the chemical structure of this compound, the following DOT script can be used to generate a 2D representation:

Diolmycin_B2_Structure cluster_diolmycin cluster_phenyl1 cluster_phenyl2 C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 O1 OH C2->O1 C4 C4 C3->C4 O2 OH C3->O2 P2_C1 C C4->P2_C1 P1_C1 C P1_C1->C1 P1_C2 C P1_C1->P1_C2 P1_C3 C P1_C2->P1_C3 P1_C4 C P1_C3->P1_C4 P1_C5 C P1_C4->P1_C5 P1_O OH P1_C4->P1_O P1_C6 C P1_C5->P1_C6 P1_C6->P1_C1 P2_C2 C P2_C1->P2_C2 P2_C3 C P2_C2->P2_C3 P2_C4 C P2_C3->P2_C4 P2_C5 C P2_C4->P2_C5 P2_O OH P2_C4->P2_O P2_C6 C P2_C5->P2_C6 P2_C6->P2_C1

Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular FormulaC16H18O4[2]
Stereochemistrythreo[1]

Biological Activity

This compound was originally isolated and identified as a new anticoccidial agent from Streptomyces sp. WK-2955[3][4].

Anticoccidial Activity

Diolmycins have been shown to inhibit the growth of Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry. In in vitro assays using BHK-21 cells as a host, this compound, along with Diolmycin B1, demonstrated inhibitory activity at a minimum effective concentration of 20 µg/ml[3].

The following diagram illustrates the workflow for the initial discovery and biological screening of this compound.

Biological_Screening_Workflow cluster_workflow Discovery and Screening Workflow A Isolation of Streptomyces sp. WK-2955 from soil B Fermentation and extraction of secondary metabolites A->B C Chromatographic separation (Silica gel, Sephadex LH-20, HPLC) B->C D Isolation of Diolmycins A1, A2, B1, B2 C->D E In vitro assay against Eimeria tenella in BHK-21 cells D->E G Structure Elucidation (Spectroscopic Analyses) D->G F Determination of Minimum Effective Concentration E->F

Figure 2: Discovery and screening workflow of this compound.

At present, there is limited information available in the public domain regarding the specific signaling pathways or molecular targets affected by this compound that would explain its anticoccidial mechanism of action. Further research is required to elucidate its mode of action.

Experimental Protocols

Detailed experimental protocols for the isolation and structure elucidation of this compound are described in the primary literature. Below is a summary of the general procedures employed.

Isolation and Purification

The diolmycins were isolated from the fermentation broth of Streptomyces sp. WK-2955. The general workflow involved:

  • Solvent Extraction: Extraction of the active compounds from the fermentation broth.

  • Silica Gel Column Chromatography: Initial separation of the crude extract.

  • Gel Filtration: Further purification using Sephadex LH-20.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield the individual diolmycin compounds, including this compound[4].

Structure Elucidation

The determination of the chemical structure and stereochemistry of this compound was accomplished through various spectroscopic techniques. While the specific data is not publicly available, these methods typically include:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to establish the carbon-hydrogen framework and connectivity. 2D NMR techniques such as COSY, HSQC, and HMBC would have been used to assemble the final structure.

  • Comparison with Synthetic Standards: The relative stereochemistry of the diolmycins was confirmed by comparing the natural products with chemically synthesized standards[1].

Synthesis

A detailed experimental protocol for the total synthesis of this compound is not explicitly available in the reviewed literature. However, the synthesis of related 1,4-diaryl-2,3-butanediols is a well-established area of organic chemistry. A general synthetic approach to the threo isomer could involve the following logical steps:

Synthetic_Workflow cluster_synthesis General Synthetic Logic for threo-Diol A Starting Material: p-hydroxyphenyl derivative B Formation of a trans-alkene intermediate A->B C Stereoselective dihydroxylation (e.g., anti-dihydroxylation) B->C D Deprotection (if necessary) C->D E Final Product: threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol D->E

Figure 3: A logical workflow for the synthesis of a threo-diol.

Conclusion and Future Directions

This compound is a natural product with a defined chemical structure and demonstrated anticoccidial activity. The core of its structure is the threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol. While its initial biological activity has been characterized, there remains a significant opportunity for further research. Key areas for future investigation include:

  • Total Synthesis: Development of a robust and stereoselective total synthesis of this compound would enable the production of larger quantities for further biological evaluation and the synthesis of novel analogs.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound is crucial to understanding its anticoccidial effects and exploring its potential for other therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a library of this compound analogs would provide valuable insights into the structural features required for its biological activity and could lead to the development of more potent and selective compounds.

This technical guide provides a consolidated overview of the current knowledge on this compound. It is hoped that this information will be a valuable resource for the scientific community and will stimulate further research into this and related natural products.

References

Diolmycin B2: A Technical Overview of its Physico-chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diolmycin B2 is a naturally occurring compound identified as a stereoisomer of 1,4-di-(p-hydroxyphenyl)-2,3-butanediol. Specifically, it possesses the threo relative configuration.[1] This molecule is part of the diolmycin family, a group of compounds isolated from Streptomyces sp. that have garnered interest for their biological activities. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, alongside details of its primary biological activity and the experimental protocols used for its evaluation.

Physico-chemical Properties

The fundamental physico-chemical characteristics of this compound are summarized in the table below. While extensive experimental data for this compound is not widely published, the properties of its core chemical structure are presented based on available information.

PropertyValueSource
Molecular Formula C₁₆H₁₈O₄N/A
Molecular Weight 274.31 g/mol N/A
Chemical Name threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol[1]
Appearance Not explicitly reported for this compound. Diolmycin A1, a related compound, is a colorless powder.[2]
Melting Point Not specifically reported for this compound.
Solubility Not explicitly reported for this compound. The related compound, Diolmycin A1, is soluble in methanol and DMSO, and insoluble in chloroform.[2]
Spectral Data Specific spectral data (¹H NMR, ¹³C NMR, MS, IR) for this compound are not detailed in the reviewed literature. However, the structure was determined by spectroscopic analyses of the diolmycin family.[1]

Biological Activity: Anticoccidial Properties

This compound has demonstrated biological activity as an anticoccidial agent. Coccidiosis is a parasitic disease of the intestinal tract of animals, caused by coccidian protozoa of the genus Eimeria.

In Vitro Efficacy

This compound has been shown to inhibit the growth of Eimeria tenella, a key pathogen in avian coccidiosis. In an in vitro assay utilizing baby hamster kidney (BHK-21) cells as a host system, this compound exhibited a minimum effective concentration (MEC) of 20 µg/ml.[2][3] At this concentration, the development of mature schizonts of E. tenella was not observed.[2]

OrganismAssay SystemMinimum Effective Concentration (MEC)Reference
Eimeria tenellaIn vitro (BHK-21 host cells)20 µg/ml[2][3]

Experimental Protocols

In Vitro Anticoccidial Assay

The evaluation of this compound's anticoccidial activity was performed using an in vitro system with BHK-21 cells as the host for the parasite Eimeria tenella. While the specific, detailed protocol for the this compound experiments is not fully elaborated in the available literature, a general methodology for such assays can be outlined.

Workflow for In Vitro Anticoccidial Screening:

G cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase sporozoite_prep Sporozoite Purification (from E. tenella oocysts) pre_incubation Pre-incubation of Sporozoites with this compound sporozoite_prep->pre_incubation cell_culture BHK-21 Cell Culture (in 96-well plates) infection Infection of BHK-21 Monolayer with Treated Sporozoites cell_culture->infection pre_incubation->infection incubation Incubation (e.g., 48 hours at 41°C) infection->incubation assessment Assessment of Parasite Development (e.g., microscopy for schizonts) incubation->assessment quantification Quantification of Inhibition (e.g., qPCR, IC50 determination) assessment->quantification

General workflow for in vitro anticoccidial drug screening.

Key Steps in the Protocol:

  • Parasite Preparation: Eimeria tenella sporozoites are harvested and purified from sporulated oocysts.

  • Host Cell Culture: BHK-21 cells are cultured to form a confluent monolayer in a suitable format, such as 96-well plates.

  • Drug Treatment: Purified sporozoites are pre-incubated with various concentrations of this compound.

  • Infection: The host cell monolayer is infected with the treated sporozoites.

  • Incubation: The infected cell cultures are incubated under conditions that support parasite development (e.g., 41°C, 5% CO₂).

  • Assessment: After a set incubation period, the development of the parasite (e.g., formation of schizonts) is assessed, often using microscopic techniques. The inhibition of development in treated versus untreated control wells is determined.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound's anticoccidial activity has not been elucidated in the reviewed scientific literature. Furthermore, there is no available information regarding the specific signaling pathways in either the parasite or the host cell that are modulated by this compound. Further research is required to understand the molecular basis for its inhibition of Eimeria tenella growth.

Logical Relationship for Future Investigation:

G Diolmycin_B2 This compound Target_Molecule Molecular Target(s) in E. tenella Diolmycin_B2->Target_Molecule Binds to / Interacts with Signaling_Pathway Affected Signaling Pathway(s) Target_Molecule->Signaling_Pathway Modulates Inhibition Inhibition of Parasite Development Signaling_Pathway->Inhibition Leads to

Hypothetical pathway for this compound's mechanism of action.

Conclusion

This compound is a natural product with demonstrated in vitro anticoccidial activity. While its basic chemical identity has been established, there is a notable lack of comprehensive physico-chemical data, including melting point, specific solubility, and detailed spectral characterization. The primary biological function identified is the inhibition of Eimeria tenella development. The experimental protocols for this assessment are based on standard in vitro cell culture models. A significant area for future research will be the elucidation of its mechanism of action and the identification of its molecular targets and affected signaling pathways. Such studies will be crucial for evaluating its potential as a lead compound in the development of new anticoccidial drugs.

References

Unraveling the Diolmycin Biosynthetic Pathway in Streptomyces: A Knowledge Gap

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation into the diverse secondary metabolites produced by Streptomyces, a comprehensive understanding of the biosynthetic pathway of Diolmycin compounds remains elusive. As of late 2025, detailed information regarding the specific gene cluster, enzymatic machinery, and precursor molecules involved in the synthesis of these anticoccidial agents has not been publicly documented in scientific literature.

Diolmycin compounds, produced by Streptomyces sp. WK-2955, have been identified and characterized, with their chemical structures elucidated.[1][2] These compounds, including Diolmycin A1, A2, B1, and B2, exhibit notable anticoccidial activity.[2][3] However, the genetic and biochemical blueprint that governs their formation within the bacterial host has yet to be mapped.

This significant knowledge gap prevents the creation of an in-depth technical guide on the biosynthesis of Diolmycins. Core requirements for such a guide, including the presentation of quantitative data on enzyme kinetics and precursor incorporation, detailed experimental protocols for pathway elucidation, and visualization of the signaling and biosynthetic pathways, cannot be fulfilled at this time due to the absence of foundational research in this specific area.

What is Known About Diolmycins

The existing body of research primarily focuses on the discovery, isolation, and structural analysis of Diolmycin compounds.

  • Producing Organism: Streptomyces sp. WK-2955 is the identified producer of Diolmycins.[2]

  • Chemical Structures: The structures of Diolmycin A1, A2, B1, and B2 have been determined through spectroscopic analysis.[1]

  • Biological Activity: Diolmycins have been shown to possess anticoccidial properties.[2][3]

The Path Forward: Elucidating the Diolmycin Biosynthetic Pathway

To bridge the current knowledge gap, a concerted research effort is required. The following experimental approaches, commonly employed in the study of microbial secondary metabolism, would be instrumental in delineating the Diolmycin biosynthetic pathway.

Hypothetical Experimental Workflow

G cluster_0 Genetic Analysis cluster_1 Biochemical Analysis cluster_2 Pathway Elucidation Genome_Sequencing Genome Sequencing of Streptomyces sp. WK-2955 BGC_Identification Identification of Putative Diolmycin BGC Genome_Sequencing->BGC_Identification antiSMASH analysis Gene_Knockout Gene Knockout Studies BGC_Identification->Gene_Knockout Targeted gene deletion Heterologous_Expression Heterologous Expression of BGC BGC_Identification->Heterologous_Expression Expression in a model host Pathway_Proposal Proposed Biosynthetic Pathway Gene_Knockout->Pathway_Proposal Analysis of metabolite production Heterologous_Expression->Pathway_Proposal Confirmation of product formation Precursor_Feeding Precursor Feeding Experiments Precursor_Feeding->Pathway_Proposal Identification of building blocks Enzyme_Assays In Vitro Enzymatic Assays Enzyme_Assays->Pathway_Proposal Determination of enzyme function Intermediate_Isolation Isolation of Biosynthetic Intermediates Intermediate_Isolation->Pathway_Proposal Characterization of intermediates

Caption: A hypothetical workflow for the elucidation of the Diolmycin biosynthetic pathway.

1. Genome Sequencing and Bioinformatic Analysis: The first critical step would be to sequence the genome of Streptomyces sp. WK-2955. Subsequent bioinformatic analysis, using tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), would be employed to identify putative biosynthetic gene clusters (BGCs). The chemical structure of Diolmycins would guide the search for a BGC encoding the necessary enzymatic machinery, such as polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), and tailoring enzymes.

2. Genetic Manipulation:

  • Gene Knockout Studies: Once a candidate BGC is identified, targeted gene knockout experiments would be performed. The deletion of specific genes within the cluster and the subsequent analysis of the resulting metabolite profile would provide strong evidence for the involvement of those genes in Diolmycin biosynthesis.
  • Heterologous Expression: The entire putative BGC could be cloned and expressed in a well-characterized heterologous host, such as Streptomyces coelicolor or Streptomyces lividans. The production of Diolmycins in the heterologous host would definitively link the BGC to their biosynthesis.

3. Biochemical Investigations:

  • Precursor Feeding Studies: The administration of isotopically labeled precursor molecules (e.g., ¹³C or ¹⁴C labeled amino acids, acetate, or other small molecules) to cultures of Streptomyces sp. WK-2955 would help to identify the primary building blocks of the Diolmycin scaffold.
  • In Vitro Enzymatic Assays: Individual enzymes from the BGC would be expressed and purified. In vitro assays would then be conducted to determine their specific function, substrate specificity, and catalytic mechanism.
  • Isolation of Intermediates: The analysis of extracts from gene knockout mutants or the use of blocked mutants could lead to the accumulation and isolation of biosynthetic intermediates, providing further insights into the step-wise construction of the Diolmycin molecule.

The successful application of these methodologies would provide the necessary data to construct a detailed model of the Diolmycin biosynthetic pathway. This, in turn, would open up avenues for the bioengineering of novel Diolmycin analogs with potentially improved therapeutic properties and for the optimization of Diolmycin production.

Until such research is conducted and published, the scientific and drug development communities will have to await a comprehensive understanding of how Streptomyces sp. WK-2955 synthesizes these intriguing and valuable natural products.

References

Unraveling the Antiparasitic Action of Diolmycin B2 against Eimeria tenella: A Methodological and Pathway-Centric Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly accessible research detailing the specific mechanism of action of Diolmycin B2 against Eimeria tenella is not available. The following guide is a comprehensive framework designed for researchers and drug development professionals, outlining the typical experimental methodologies and data presentation required to elucidate such a mechanism. The quantitative data and signaling pathways presented herein are hypothetical and serve as illustrative examples based on common antiparasitic drug action.

Introduction

Eimeria tenella, an apicomplexan parasite, is the causative agent of cecal coccidiosis in poultry, leading to significant economic losses worldwide. The emergence of drug-resistant strains necessitates the discovery and characterization of novel therapeutic agents. This compound, a member of the diolmycin family of antibiotics, has shown potential as an antiparasitic compound. This guide provides a structured approach to investigating its core mechanism of action against E. tenella, focusing on key cellular processes such as apoptosis, mitochondrial function, and oxidative stress.

Quantitative Analysis of Anti-Eimerial Activity

A crucial first step in characterizing a new compound is to quantify its efficacy. This typically involves determining the 50% inhibitory concentration (IC50) against different life-cycle stages of the parasite.

Table 1: Hypothetical In Vitro Efficacy of this compound against Eimeria tenella

Life-Cycle StageIC50 (µg/mL) after 48h95% Confidence Interval
Sporozoites1.251.10 - 1.42
Merozoites (Second Gen.)0.880.75 - 1.03

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of mechanistic studies. Below are standard methodologies employed to investigate the effects of a compound on Eimeria tenella.

Parasite Viability Assay

This protocol is designed to assess the direct impact of the compound on the survival of E. tenella sporozoites or merozoites.

  • Parasite Preparation: Isolate and purify sporozoites from sporulated oocysts or second-generation merozoites from infected host cells.

  • Drug Incubation: Incubate the parasites with serial dilutions of this compound (e.g., 0.1 to 10 µg/mL) in a suitable culture medium for a defined period (e.g., 24, 48 hours).

  • Viability Staining: Add a viability dye, such as SYTOX Green, which only penetrates cells with compromised membranes.

  • Flow Cytometry Analysis: Quantify the percentage of non-viable (fluorescent) cells using a flow cytometer. The IC50 value is calculated from the dose-response curve.

Apoptosis Induction Analysis

Apoptosis, or programmed cell death, is a common mechanism of action for antiparasitic drugs.

  • Annexin V-FITC/Propidium Iodide (PI) Staining:

    • Treat parasites with this compound at concentrations around the IC50 value.

    • Wash the treated parasites and resuspend them in Annexin V binding buffer.

    • Add Annexin V-FITC and PI, and incubate in the dark.

    • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

  • TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

    • Fix this compound-treated parasites on a microscope slide.

    • Permeabilize the cells with a detergent solution.

    • Incubate with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

    • Visualize the incorporated label using fluorescence microscopy.

Mitochondrial Membrane Potential (ΔΨm) Measurement

Mitochondrial dysfunction is a frequent trigger for apoptosis. The ΔΨm is a key indicator of mitochondrial health.

  • JC-1 Staining:

    • Incubate this compound-treated parasites with the JC-1 dye.

    • In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red.

    • In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

    • Measure the ratio of red to green fluorescence using a plate reader or flow cytometer. A decrease in this ratio indicates mitochondrial depolarization.

Reactive Oxygen Species (ROS) Measurement

Excessive production of ROS can lead to oxidative stress and cellular damage, often linked to mitochondrial dysfunction.

  • DCFH-DA Staining:

    • Load this compound-treated parasites with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

    • DCFH-DA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Measure the increase in fluorescence intensity using a fluorometer or flow cytometer.

Visualizing the Mechanism of Action

Diagrams are invaluable for conceptualizing complex biological processes. The following are hypothetical representations of the experimental workflow and a potential signaling pathway for this compound.

experimental_workflow cluster_prep Parasite Preparation cluster_treatment Treatment cluster_assays Downstream Assays p1 E. tenella Sporozoites/Merozoites p2 Incubation with This compound p1->p2 a1 Viability Assay (SYTOX Green) p2->a1 a2 Apoptosis Assay (Annexin V/PI) p2->a2 a3 Mitochondrial Potential (JC-1) p2->a3 a4 ROS Measurement (DCFH-DA) p2->a4

Caption: Experimental workflow for assessing the anticoccidial activity of this compound.

signaling_pathway diolmycin This compound mitochondrion Mitochondrion diolmycin->mitochondrion Induces Dysfunction ros ↑ ROS Production mitochondrion->ros mmp ↓ Mitochondrial Membrane Potential mitochondrion->mmp caspase Caspase Activation ros->caspase mmp->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical mitochondrial-mediated apoptosis pathway induced by this compound.

Conclusion and Future Directions

This guide outlines a robust framework for the in-depth characterization of this compound's mechanism of action against Eimeria tenella. Based on the hypothetical data, the primary mechanism appears to be the induction of mitochondrial-mediated apoptosis, characterized by increased ROS production and a collapse of the mitochondrial membrane potential.

Future research should focus on identifying the specific molecular target of this compound within the parasite. Techniques such as thermal proteome profiling or affinity chromatography coupled with mass spectrometry could be employed. Furthermore, transcriptomic and proteomic analyses of drug-treated parasites would provide a global view of the cellular pathways affected, potentially revealing novel targets for anticoccidial drug development. The insights gained from such studies will be critical in advancing this compound as a potential candidate for controlling coccidiosis in poultry.

Diolmycin B2: A Technical Overview of its Anticoccidial Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry, leading to substantial economic losses worldwide.[1][2] The continuous emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents.[2][3] Diolmycin B2, a natural compound isolated from Streptomyces sp. WK-2955, has been identified as a potential candidate in this endeavor.[4][5] This technical guide provides a comprehensive overview of the currently available scientific information on the anticoccidial activity of this compound, with a focus on its in vitro efficacy, and outlines the standard methodologies used to evaluate such compounds.

Chemical Structure

This compound is structurally identified as threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol.[4] It is one of four related diolmycin compounds (A1, A2, B1, and B2) isolated from the same bacterial strain.[4]

Anticoccidial Activity: In Vitro Data

The primary screening of this compound has demonstrated its inhibitory effects on the development of Eimeria tenella in an in vitro setting. The available quantitative data from these studies are summarized below.

Table 1: In Vitro Anticoccidial Activity of Diolmycins against Eimeria tenella

CompoundMinimum Effective Concentration (µg/mL) for Schizont Inhibition
Diolmycin A10.02
Diolmycin A20.2
Diolmycin B120
This compound 20

Data sourced from Tabata et al. (1993).[5]

The study indicated that at a concentration of 20 µg/mL, this compound completely inhibited the formation of mature schizonts of a monensin-resistant strain of Eimeria tenella in cultured BHK-21 cells.[5]

Experimental Protocols

While a detailed, step-by-step protocol for the specific experiments involving this compound is not available in the published literature, a general methodology for in vitro anticoccidial assays using host cell cultures can be outlined as follows.

General In Vitro Eimeria tenella Inhibition Assay

This protocol describes a typical workflow for assessing the efficacy of a compound against E. tenella schizont development in a host cell line, such as Baby Hamster Kidney (BHK-21) cells.

  • Host Cell Culture:

    • BHK-21 cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded in multi-well plates and incubated at 37°C in a humidified atmosphere with 5% CO₂ until a confluent monolayer is formed.

  • Eimeria tenella Sporozoite Preparation:

    • E. tenella oocysts are excysted to release sporozoites. This is typically achieved by mechanical grinding followed by incubation in a solution containing trypsin and bile salts to mimic the conditions of the avian gut.

    • The released sporozoites are then purified from oocyst debris and sporocysts.

  • Infection and Treatment:

    • The cultured BHK-21 cell monolayers are infected with the prepared E. tenella sporozoites.

    • Immediately after infection, the culture medium is replaced with a medium containing various concentrations of the test compound (e.g., this compound). Control wells receive a medium with the vehicle used to dissolve the compound.

  • Incubation and Observation:

    • The infected and treated cell cultures are incubated for a period that allows for the development of schizonts (typically 48-72 hours).

    • The development of intracellular parasite stages (trophozoites and schizonts) is monitored using an inverted microscope.

  • Assessment of Anticoccidial Activity:

    • The primary endpoint is the inhibition of mature schizont formation. This can be quantified by counting the number of schizonts per field of view or by scoring the degree of parasite development.

    • The minimum effective concentration is determined as the lowest concentration of the compound that causes complete or significant inhibition of schizont development compared to the untreated control.

Experimental_Workflow_In_Vitro_Anticoccidial_Assay cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis HostCells Host Cell Culture (e.g., BHK-21) Infection Infection of Host Cells HostCells->Infection Sporozoites E. tenella Sporozoite Preparation Sporozoites->Infection Treatment Addition of this compound Infection->Treatment Incubation Incubation (48-72h) Treatment->Incubation Microscopy Microscopic Observation Incubation->Microscopy Quantification Quantification of Schizont Inhibition Microscopy->Quantification

In Vitro Anticoccidial Assay Workflow

Mechanism of Action and Signaling Pathways

Currently, there is no published research on the specific mechanism of action of this compound or its effects on any cellular signaling pathways in either Eimeria parasites or host cells. This represents a significant knowledge gap and a key area for future research.

In Vivo Anticoccidial Evaluation: A General Framework

While no in vivo data for this compound is available, this section outlines the standard experimental design for evaluating the efficacy of an anticoccidial drug in a live animal model, typically broiler chickens.

  • Animal Model: Young, coccidia-free broiler chickens are used.

  • Experimental Groups:

    • Uninfected, untreated control.

    • Infected, untreated control.

    • Infected, treated with a known anticoccidial drug (positive control).

    • Infected, treated with various doses of the test compound (e.g., this compound).

  • Infection: Birds are orally inoculated with a known number of sporulated Eimeria oocysts.

  • Treatment: The test compound is typically administered in the feed or drinking water for a specified period.

  • Parameters for Efficacy Assessment:

    • Weight Gain: Body weights are recorded at the beginning and end of the trial.

    • Feed Conversion Ratio (FCR): The efficiency of feed utilization is calculated.

    • Lesion Scoring: On a specific day post-infection, a subset of birds from each group is euthanized, and the intestinal lesions caused by the coccidial infection are scored on a scale of 0 to 4.[1][5]

    • Oocyst Shedding: Fecal samples are collected over several days to determine the number of oocysts shed per gram of feces, which indicates the extent of parasite replication.

    • Mortality: Any deaths due to coccidiosis are recorded.

In_Vivo_Evaluation_Workflow cluster_endpoints Efficacy Endpoints start Selection of Coccidia-Free Chicks grouping Allocation to Experimental Groups start->grouping infection Oral Infection with Eimeria Oocysts grouping->infection treatment Administration of Test Compound infection->treatment monitoring Monitoring Period treatment->monitoring weight Weight Gain & FCR monitoring->weight lesion Lesion Scoring monitoring->lesion oocyst Oocyst Counting monitoring->oocyst mortality Mortality Rate monitoring->mortality

References

Unveiling the Solubility Profile of Diolmycin B2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Diolmycin B2, a stereoisomer of 1,4-di-(p-hydroxyphenyl)-2,3-butanediol[1]. Understanding the solubility of this compound is critical for its handling, formulation, and application in research and development. Due to the limited availability of specific quantitative solubility data for this compound, this guide presents qualitative solubility information for the closely related compound, Diolmycin A1, and provides a comprehensive, generalized protocol for determining solubility in common laboratory solvents.

Qualitative Solubility of Diolmycin Analogs

Based on available data for Diolmycin A1, which shares a core structural similarity with this compound, the following qualitative solubility profile can be inferred. It is anticipated that this compound will exhibit a comparable solubility pattern.

SolventDiolmycin A1 SolubilityInferred this compound Solubility
Methanol (MeOH)Soluble[2]Likely Soluble
Dimethyl Sulfoxide (DMSO)Soluble[2]Likely Soluble
Chloroform (CHCl₃)Insoluble[2]Likely Insoluble
WaterNot specifiedLikely sparingly soluble to insoluble
EthanolNot specifiedLikely soluble
AcetoneNot specifiedLikely soluble

Note: The inferred solubilities for this compound are based on the behavior of the structurally similar Diolmycin A1. Experimental verification is essential for precise solubility determination.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various laboratory solvents. This protocol is based on standard laboratory practices for solubility assessment of organic compounds.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound (solid)

  • Solvents: Deionized Water, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetone, Chloroform

  • Small test tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

  • Analytical balance

  • Spatula

  • pH indicator strips (for aqueous solutions)

Procedure:

  • Preparation of the Compound: Ensure this compound is a fine powder to maximize surface area for dissolution. If necessary, gently grind a small amount of the solid using a mortar and pestle.

  • Solvent Dispensing: Add a fixed volume (e.g., 100 µL) of the first solvent to be tested into a clean test tube.

  • Initial Compound Addition: Weigh a small, precise amount of this compound (e.g., 1 mg) and add it to the test tube containing the solvent.

  • Mixing: Vigorously mix the sample using a vortex mixer for at least 30 seconds.

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Incremental Addition (for soluble or partially soluble compounds): If the compound dissolves completely, add another measured amount (e.g., 1 mg) of this compound and repeat steps 4 and 5. Continue this process until the compound no longer dissolves, and a saturated solution is formed.

  • Semi-Quantitative Determination: Record the total mass of this compound that was dissolved in the known volume of solvent to estimate the solubility (e.g., in mg/mL).

  • Repeat for all Solvents: Perform this procedure for each of the selected laboratory solvents.

  • pH Measurement (for water): If testing solubility in water, use a pH indicator strip to check if the dissolved compound alters the pH of the solution. This can provide insights into the acidic or basic nature of the compound.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and a lab coat.

  • Handle all solvents in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and each solvent before use.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start prepare_compound Prepare this compound (Fine Powder) start->prepare_compound select_solvent Select Solvent (e.g., Water, DMSO, EtOH) prepare_compound->select_solvent add_solvent Add Known Volume of Solvent to Test Tube select_solvent->add_solvent add_compound Add Weighed Amount of this compound add_solvent->add_compound mix Vortex for 30 seconds add_compound->mix observe Visually Observe for Dissolution mix->observe soluble Completely Dissolved observe->soluble Yes partially_insoluble Partially Soluble or Insoluble observe->partially_insoluble No record_soluble Record as 'Soluble' Proceed to next solvent or add more compound for saturation soluble->record_soluble record_insoluble Record as 'Partially Soluble' or 'Insoluble' partially_insoluble->record_insoluble record_soluble->select_solvent Next Solvent end End record_soluble->end All Solvents Tested record_insoluble->select_solvent Next Solvent record_insoluble->end All Solvents Tested

Caption: Workflow for determining the solubility of this compound.

References

A Technical Guide to Preliminary Cytotoxicity Assessment of Diolmycin B2 in Host Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diolmycin B2, a stereoisomer of 1,4-di-(p-hydroxyphenyl)-2,3-butanediol, has been identified as a compound with potential anticoccidial properties.[1] As with any compound intended for therapeutic use, a thorough evaluation of its cytotoxic effects on host cells is a critical preliminary step in the drug development process. This technical guide outlines a comprehensive framework for conducting preliminary cytotoxicity studies of this compound, providing researchers, scientists, and drug development professionals with detailed experimental protocols, data presentation formats, and a discussion of potential mechanistic pathways. While extensive public data on the cytotoxicity of this compound is limited, with reports indicating it was not tested at concentrations higher than 20 µg/ml in early studies[2], this guide presents a robust approach to generating the necessary toxicological data.

Experimental Protocols

A multi-faceted approach is recommended to thoroughly assess the cytotoxicity of this compound. This involves a series of in vitro assays using relevant host cell lines.

1. Cell Line Selection and Culture

The choice of cell lines is crucial and should ideally represent tissues that might be exposed to the compound in a clinical setting. A primary panel could include:

  • Hepatocytes: HepG2 (human liver cancer cell line) to assess potential liver toxicity.

  • Renal Cells: HEK293 (human embryonic kidney cells) to evaluate potential kidney toxicity.

  • Intestinal Epithelial Cells: Caco-2 (human colorectal adenocarcinoma cells) to model effects on the gastrointestinal tract.

  • Fibroblasts: NIH/3T3 (mouse embryonic fibroblast cell line) as a general model for connective tissue toxicity.

Cell Culture Conditions: All cell lines should be maintained in their respective recommended media (e.g., DMEM or EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be cultured in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assays

To obtain a comprehensive understanding of this compound's cytotoxic potential, a combination of assays measuring different cellular endpoints is recommended.

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to form a purple formazan product. A decrease in the rate of formazan production is indicative of reduced cell viability.

    • Protocol:

      • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

      • Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

      • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

      • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate cell viability as a percentage of the vehicle-treated control.

  • LDH Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

    • Protocol:

      • Culture and treat cells with this compound as described for the MTT assay.

      • After the treatment period, collect the cell culture supernatant.

      • Use a commercially available LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.

      • Measure absorbance at the recommended wavelength (typically 490 nm).

      • Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

    • Protocol:

      • Seed cells in a 6-well plate and treat with this compound for 24 hours.

      • Harvest the cells and wash with cold PBS.

      • Resuspend the cells in Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.

      • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: IC50 Values of this compound on Various Host Cell Lines

Cell LineAssayIncubation Time (h)IC50 (µM)
HepG2MTT24Hypothetical Value
48Hypothetical Value
72Hypothetical Value
HEK293MTT24Hypothetical Value
48Hypothetical Value
72Hypothetical Value
Caco-2MTT24Hypothetical Value
48Hypothetical Value
72Hypothetical Value
NIH/3T3MTT24Hypothetical Value
48Hypothetical Value
72Hypothetical Value

Table 2: Percentage of Apoptotic and Necrotic Cells Induced by this compound (24h Treatment)

Cell LineConcentration (µM)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
HepG2ControlHypothetical ValueHypothetical Value
10Hypothetical ValueHypothetical Value
50Hypothetical ValueHypothetical Value
HEK293ControlHypothetical ValueHypothetical Value
10Hypothetical ValueHypothetical Value
50Hypothetical ValueHypothetical Value

Visualization of Experimental Workflows and Potential Signaling Pathways

Visual diagrams are essential for conveying complex experimental procedures and biological mechanisms.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Line Culture (HepG2, HEK293, Caco-2, NIH/3T3) seeding Cell Seeding in Plates cell_culture->seeding treatment This compound Treatment (Serial Dilutions) seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis data_analysis IC50 Calculation & Apoptosis Quantification mtt->data_analysis ldh->data_analysis apoptosis->data_analysis signaling_pathway cluster_ros Oxidative Stress cluster_apoptosis Apoptosis Cascade diolmycin_b2 This compound ros ROS Production diolmycin_b2->ros bax Bax/Bcl-2 Ratio ↑ ros->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

The Diolmycin Family: A Technical Guide to a Novel Class of Anticoccidial Agents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Diolmycin family of natural products, comprising Diolmycins A1, A2, B1, and B2, represents a class of secondary metabolites with promising anticoccidial activity. Isolated from the fermentation broth of Streptomyces sp. WK-2955, these compounds have demonstrated potent in vitro efficacy against Eimeria tenella, a key pathogen in poultry coccidiosis. This technical guide provides a comprehensive overview of the Diolmycin family, consolidating available data on their discovery, chemical structure, biological activity, and synthesis. The information is presented to support further research and development efforts in the field of veterinary medicine and natural product chemistry.

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic burden on the global poultry industry. The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents with unique mechanisms of action. Natural products from microbial sources have historically been a rich reservoir for such discoveries. The Diolmycin family, first reported in the early 1990s, presents a promising scaffold for the development of new therapies to combat this pervasive avian disease.

Discovery and Production

The Diolmycin natural product family was discovered and isolated from the culture broth of the soil actinomycete, Streptomyces sp. WK-2955[1]. The producing organism was identified through a screening program aimed at discovering new anticoccidial compounds.

Fermentation and Isolation

The production of Diolmycins is achieved through fermentation of Streptomyces sp. WK-2955. The compounds are then isolated from the fermentation broth using a series of chromatographic techniques.

Experimental Protocol: Isolation of Diolmycins

While a detailed, step-by-step protocol for the fermentation and isolation of Diolmycins is not publicly available, the general workflow can be inferred from the initial discovery publication[1]. The process involves:

  • Fermentation: Culturing of Streptomyces sp. WK-2955 in a suitable liquid medium to promote the production of secondary metabolites.

  • Solvent Extraction: Extraction of the active compounds from the fermentation broth using an appropriate organic solvent.

  • Silica Gel Column Chromatography: Initial purification of the crude extract to separate compounds based on polarity.

  • Gel Filtration Chromatography: Further separation of the fractions based on molecular size using a resin like Sephadex LH-20.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated fractions to yield pure Diolmycins A1, A2, B1, and B2.

G cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_products Isolated Products Fermentation Streptomyces sp. WK-2955 Culture SolventExtraction Solvent Extraction Fermentation->SolventExtraction Broth SilicaGel Silica Gel Chromatography SolventExtraction->SilicaGel Crude Extract GelFiltration Gel Filtration (Sephadex LH-20) SilicaGel->GelFiltration Fractions PrepHPLC Preparative HPLC GelFiltration->PrepHPLC Partially Purified Fractions DiolmycinA1 Diolmycin A1 PrepHPLC->DiolmycinA1 DiolmycinA2 Diolmycin A2 PrepHPLC->DiolmycinA2 DiolmycinB1 Diolmycin B1 PrepHPLC->DiolmycinB1 DiolmycinB2 Diolmycin B2 PrepHPLC->DiolmycinB2

Chemical Structure and Properties

Spectroscopic analyses have elucidated the structures of the four Diolmycin compounds. Diolmycins A1 and A2 are stereoisomers of 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol. Diolmycins B1 and B2 are stereoisomers of 1,4-di-(p-hydroxyphenyl)-2,3-butanediol.

The relative configurations of these stereoisomers were determined through the chemical synthesis of the erythro-isomer, which confirmed Diolmycin A1 and B1 as the erythro isomers, and Diolmycin A2 and B2 as the threo isomers. Furthermore, an asymmetric total synthesis of Diolmycin A1 established the absolute configurations of the naturally occurring enantiomers.

Table 1: Physicochemical Properties of Diolmycin A1

PropertyValue
Molecular Formula C₁₈H₁₉NO₃
Molecular Weight 297.35 g/mol
Appearance Colorless powder
Solubility Soluble in methanol and DMSO. Insoluble in chloroform.

Biological Activity

The primary biological activity identified for the Diolmycin family is their anticoccidial effect.

In Vitro Anticoccidial Activity

Diolmycins have been shown to inhibit the growth of Eimeria tenella in an in vitro assay system utilizing baby hamster kidney (BHK-21) cells as the host. The minimum effective concentrations (MECs) required to observe no schizonts in the host cells are summarized in the table below.

Table 2: In Vitro Anticoccidial Activity of Diolmycins against Eimeria tenella

CompoundMinimum Effective Concentration (µg/mL)
Diolmycin A1 0.02
Diolmycin A2 0.2
Diolmycin B1 20
This compound 20

Experimental Protocol: In Vitro Eimeria tenella Assay

A detailed, publicly available protocol for the specific in vitro assay used in the initial discovery of Diolmycins is not available. However, a general methodology for such assays can be outlined:

  • Cell Culture: BHK-21 cells are cultured in appropriate media and seeded into multi-well plates to form a confluent monolayer.

  • Parasite Preparation: Sporozoites of Eimeria tenella are excysted from sporulated oocysts.

  • Infection: The BHK-21 cell monolayers are infected with the prepared sporozoites.

  • Compound Treatment: The infected cells are treated with varying concentrations of the Diolmycin compounds.

  • Incubation: The treated, infected cells are incubated to allow for the development of the parasite through its intracellular stages (e.g., schizonts).

  • Microscopic Examination: The cell monolayers are fixed, stained, and examined microscopically to assess the development of schizonts at different compound concentrations. The MEC is determined as the lowest concentration at which no mature schizonts are observed.

G cluster_setup Assay Setup cluster_experiment Experimental Procedure cluster_analysis Analysis BHK21 BHK-21 Cell Culture Infection Infection of BHK-21 Cells BHK21->Infection Eimeria Eimeria tenella Sporozoite Preparation Eimeria->Infection Treatment Treatment with Diolmycins Infection->Treatment Incubation Incubation Treatment->Incubation Microscopy Microscopic Examination Incubation->Microscopy MEC Determination of MEC Microscopy->MEC

Mechanism of Action and Signaling Pathways

The specific biochemical mechanism of action of the Diolmycins against Eimeria tenella has not been elucidated in the available scientific literature. Consequently, the signaling pathways modulated by these compounds remain unknown. Further research is required to identify the molecular targets of Diolmycins within the parasite and to understand their effects on host cell pathways.

Biosynthesis

Detailed information regarding the biosynthesis of Diolmycins, including the identification and characterization of the biosynthetic gene cluster in Streptomyces sp. WK-2955, is not currently available in the public domain.

Total Synthesis

The total synthesis of Diolmycin A1 and A2 has been successfully achieved. These synthetic efforts have been crucial in confirming the structures and determining the absolute stereochemistry of these natural products.

Asymmetric Total Synthesis of Diolmycin A1
Total Synthesis of Diolmycin A2

The total synthesis of Diolmycin A2 has also been accomplished, contributing to the structural elucidation of this stereoisomer. As with Diolmycin A1, a detailed, step-by-step synthetic protocol is not widely accessible.

Structure-Activity Relationships (SAR)

Currently, there are no published structure-activity relationship (SAR) studies for the Diolmycin family. The available data on the in vitro activity of the four congeners provides a preliminary basis for SAR considerations. The significantly higher potency of Diolmycins A1 and A2 compared to B1 and B2 suggests that the 3-indolyl moiety plays a crucial role in their anticoccidial activity. The difference in potency between the erythro (A1) and threo (A2) isomers indicates that the stereochemistry of the diol is also an important determinant of activity.

G DiolmycinA1 Diolmycin A1 (erythro, 3-indolyl) MEC: 0.02 µg/mL DiolmycinA2 Diolmycin A2 (threo, 3-indolyl) MEC: 0.2 µg/mL DiolmycinA1->DiolmycinA2 Stereoisomerism (Threo vs. Erythro) DiolmycinB1 Diolmycin B1 (erythro, p-hydroxyphenyl) MEC: 20 µg/mL DiolmycinA1->DiolmycinB1 Structural Analogue (Indolyl vs. Hydroxyphenyl) DiolmycinB2 This compound (threo, p-hydroxyphenyl) MEC: 20 µg/mL DiolmycinA2->DiolmycinB2 Structural Analogue (Indolyl vs. Hydroxyphenyl) DiolmycinB1->DiolmycinB2 Stereoisomerism (Threo vs. Erythro)

Future Directions

The Diolmycin family of natural products holds considerable promise as a new class of anticoccidial agents. To advance their development, several key areas of research need to be addressed:

  • Mechanism of Action Studies: Elucidation of the molecular target(s) and signaling pathways affected by Diolmycins in Eimeria.

  • Biosynthetic Pathway Characterization: Identification and characterization of the Diolmycin biosynthetic gene cluster to enable biosynthetic engineering and the production of novel analogues.

  • Total Synthesis and Analogue Generation: Development of efficient and scalable total syntheses to facilitate comprehensive SAR studies and the generation of more potent and selective analogues.

  • In Vivo Efficacy and Safety Studies: Evaluation of the efficacy, pharmacokinetics, and safety of Diolmycins in animal models of coccidiosis.

Conclusion

The Diolmycins A1, A2, B1, and B2 are a structurally interesting family of natural products with demonstrated in vitro activity against the significant poultry pathogen Eimeria tenella. While significant progress has been made in their isolation, structural characterization, and initial biological evaluation, further research is imperative to fully unlock their therapeutic potential. This technical guide consolidates the current knowledge on the Diolmycin family and highlights the key areas for future investigation that could lead to the development of a new generation of anticoccidial drugs.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Diolmycin B2 from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and purification of Diolmycin B2, a bioactive secondary metabolite, from the fermentation broth of Streptomyces sp. WK-2955. This compound, along with its congeners (A1, A2, and B1), has been identified as a potent anticoccidial agent.[1][2] The protocol herein describes a multi-step purification strategy involving solvent extraction, silica gel column chromatography, gel filtration, and preparative high-performance liquid chromatography (HPLC). This guide is intended to provide researchers with a comprehensive workflow for obtaining high-purity this compound for further biological and pharmacological studies.

Introduction

Diolmycins are a class of compounds produced by the soil isolate Streptomyces sp. WK-2955.[1] These compounds have demonstrated significant activity against Eimeria tenella, a protozoan parasite responsible for coccidiosis in poultry. This compound is structurally identified as threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol.[3] The isolation and purification of individual diolmycins are crucial for detailed structure-activity relationship studies and for the development of potential therapeutic agents. The following protocol outlines a robust and reproducible method for the isolation and purification of this compound.

Physicochemical Properties of Diolmycins

A summary of the physicochemical properties of the Diolmycin compounds is presented in Table 1. This information is critical for the development of appropriate extraction and chromatography methods.

CompoundMolecular FormulaMolecular WeightAppearanceSolubility
Diolmycin A1C18H19NO3297.14Colorless powderSoluble in Methanol, DMSO; Insoluble in Chloroform
Diolmycin A2C18H19NO3297.35--
Diolmycin B1----
This compound----

Table 1. Physicochemical Properties of Diolmycins. (Note: Specific data for this compound appearance and solubility were not detailed in the provided search results, but are expected to be similar to Diolmycin A1 based on their structural similarities.)[2]

Experimental Protocols

The isolation and purification of this compound is a multi-step process that begins with the extraction from the fermentation broth, followed by several chromatographic steps to separate the different Diolmycin congeners.

Fermentation Broth Extraction

The initial step involves the separation of the Diolmycin compounds from the fermentation broth.

  • Procedure:

    • Centrifuge the Streptomyces sp. WK-2955 fermentation broth to separate the supernatant and the mycelial cake.

    • Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

    • Extract the mycelial cake with a polar organic solvent, such as acetone or methanol.

    • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

Silica Gel Column Chromatography

The crude extract is subjected to silica gel column chromatography for initial fractionation.

  • Stationary Phase: Silica Gel (e.g., 70-230 mesh)

  • Mobile Phase: A gradient of chloroform and methanol is typically used. The polarity is gradually increased to elute compounds with increasing polarity.

  • Procedure:

    • Prepare a silica gel column of appropriate dimensions.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% chloroform).

    • Load the dissolved extract onto the column.

    • Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing Diolmycins.

    • Pool the fractions containing the compounds of interest.

Gel Filtration Chromatography (Sephadex LH-20)

Fractions enriched with Diolmycins are further purified by gel filtration to separate compounds based on their molecular size.

  • Stationary Phase: Sephadex LH-20

  • Mobile Phase: Methanol is a commonly used solvent for Sephadex LH-20 chromatography.

  • Procedure:

    • Swell the Sephadex LH-20 beads in the mobile phase and pack the column.

    • Concentrate the pooled fractions from the silica gel chromatography step.

    • Load the concentrated sample onto the Sephadex LH-20 column.

    • Elute with the mobile phase at a constant flow rate.

    • Collect fractions and monitor by TLC or HPLC.

    • Pool the fractions containing this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

The final purification step to obtain high-purity this compound is preparative HPLC.

  • Column: A reversed-phase C18 column is suitable for the separation of these moderately polar compounds.

  • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system for reversed-phase HPLC.

  • Detection: UV detection at a wavelength where the compounds exhibit strong absorbance.

  • Procedure:

    • Equilibrate the preparative HPLC column with the initial mobile phase conditions.

    • Dissolve the enriched this compound fraction in the mobile phase.

    • Inject the sample onto the column.

    • Run a gradient elution to separate this compound from other remaining impurities and Diolmycin congeners.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified this compound.

Data Presentation

The following table summarizes the key parameters for each purification step. (Note: The values presented are representative and may require optimization for specific experimental conditions).

Purification StepStationary PhaseMobile Phase/Solvent SystemElution ModePurity (Target)Yield (Target)
Extraction-Ethyl Acetate & Acetone-->90% (crude)
Silica Gel ChromatographySilica GelChloroform-Methanol GradientGradient20-40%50-70%
Gel FiltrationSephadex LH-20MethanolIsocratic60-80%80-90%
Preparative HPLCC18 Reversed-PhaseAcetonitrile-Water GradientGradient>98%70-80%

Table 2. Summary of Purification Protocol Parameters.

Visualizations

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

Diolmycin_B2_Purification_Workflow Fermentation Streptomyces sp. WK-2955 Fermentation Broth Extraction Solvent Extraction (Ethyl Acetate & Acetone) Fermentation->Extraction Crude_Extract Crude Diolmycin Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Enriched_Fractions Diolmycin Enriched Fractions Silica_Gel->Enriched_Fractions Sephadex Sephadex LH-20 Gel Filtration Enriched_Fractions->Sephadex Partially_Purified Partially Purified This compound Sephadex->Partially_Purified Prep_HPLC Preparative HPLC (C18 Reversed-Phase) Partially_Purified->Prep_HPLC Pure_Diolmycin_B2 >98% Pure This compound Prep_HPLC->Pure_Diolmycin_B2

Caption: Workflow for this compound Isolation and Purification.

Conclusion

The protocol described in this application note provides a comprehensive and systematic approach for the isolation and purification of this compound from the fermentation broth of Streptomyces sp. WK-2955. The combination of solvent extraction and multiple chromatographic techniques ensures the attainment of high-purity this compound, which is essential for its further investigation as a potential therapeutic agent. The provided workflow and tabulated data serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Diolmycin Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The separation of stereoisomers is a critical step in the development of pharmaceuticals, as different enantiomers and diastereomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Diolmycin, a novel antibiotic, possesses multiple chiral centers, leading to the existence of several stereoisomers. To ensure the safety and efficacy of Diolmycin-based therapeutics, the development of robust analytical methods for the separation and quantification of its stereoisomers is paramount.

This document provides a comprehensive overview of potential High-Performance Liquid Chromatography (HPLC) methods for the separation of Diolmycin stereoisomers. Due to the novelty of Diolmycin, this application note outlines a systematic approach to chiral method development based on established principles of stereoisomer separation.[1][2][3][4] The protocols and strategies described herein are intended to serve as a starting point for researchers working on the analysis of Diolmycin and other similar chiral compounds.

Core Principles of Chiral HPLC Separation

The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs) in HPLC.[1][4] These stationary phases create a chiral environment that allows for differential interaction with the enantiomers of the analyte, leading to different retention times. The selection of an appropriate CSP is the most crucial step in developing a chiral separation method.[1] The main classes of CSPs include:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most widely used CSPs due to their broad applicability and versatility. They can be used in normal-phase, reversed-phase, and polar organic modes.

  • Macrocyclic Glycopeptide-based CSPs: These include phases like vancomycin, teicoplanin, and ristocetin A.[5][6][7] They are particularly effective for the separation of chiral acids, amines, and other polar compounds, often in reversed-phase or polar organic modes.[5][6]

  • Cyclodextrin-based CSPs: These phases separate enantiomers based on inclusion complexation.[1][8] They are typically used in reversed-phase mode.

Experimental Workflow for Chiral Method Development

The development of a successful chiral HPLC method often involves a systematic screening of columns and mobile phases, followed by optimization of the most promising conditions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties (Diolmycin Stereoisomers) Screen_Columns Select Diverse Chiral Columns (Polysaccharide, Macrocyclic Glycopeptide, etc.) Start->Screen_Columns Screen_Mobile_Phases Screen Mobile Phases (Normal, Reversed, Polar Organic) Screen_Columns->Screen_Mobile_Phases Initial_Analysis Analyze Initial Results (Peak Shape, Resolution) Screen_Mobile_Phases->Initial_Analysis Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives, pH) Initial_Analysis->Optimize_MP Promising Separation Found Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Optimized_Method Final Optimized Method Optimize_Flow->Optimized_Method Validate Method Validation (Robustness, Reproducibility, etc.) Optimized_Method->Validate

References

Application Notes and Protocols for In Vitro Anticoccidial Efficacy Testing of Diolmycin B2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the poultry and livestock industry, leading to substantial economic losses. The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents. Diolmycin B2, a natural product isolated from Streptomyces sp., has demonstrated potential as an anticoccidial compound.[1][2] These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy against Eimeria tenella, a common and pathogenic species affecting poultry. The described assays are fundamental for screening potential anticoccidial drugs, determining their effective concentrations, and assessing their cytotoxicity to host cells.

Data Presentation

The anticoccidial activity of this compound and related compounds against Eimeria tenella in an in vitro system using Baby Hamster Kidney (BHK-21) cells has been previously evaluated. The data is summarized in the table below.[1][2]

Table 1: In Vitro Anticoccidial Activity and Cytotoxicity of Diolmycins against Eimeria tenella in BHK-21 cells [1][2]

CompoundAnticoccidial Activity (MIC, µg/mL)aCytotoxicity (MIC, µg/mL)b
Diolmycin A10.020.2
Diolmycin A20.22.0
Diolmycin B120>20
This compound 20 >20

a Minimum inhibitory concentration at which no mature schizonts were observed. b Minimum inhibitory concentration at which host cell (BHK-21) damage was observed.

Experimental Protocols

The following protocols describe the necessary steps to evaluate the anticoccidial efficacy of this compound in vitro. These protocols are based on established methods for Eimeria research and can be adapted for high-throughput screening.

Preparation of Eimeria tenella Sporozoites

Viable sporozoites are essential for the initiation of in vitro assays.[3] This protocol outlines the steps for their purification.

Materials:

  • Sporulated Eimeria tenella oocysts

  • 0.25% Trypsin solution

  • 4% Sodium taurocholate solution

  • Phosphate-buffered saline (PBS), pH 7.6

  • Hanks' Balanced Salt Solution (HBSS)

  • Glass beads (1 mm diameter)

  • Centrifuge

  • Incubator (41°C)

  • Hemocytometer or automated cell counter

Procedure:

  • Wash sporulated E. tenella oocysts three times with sterile PBS by centrifugation at 1,500 x g for 10 minutes.

  • Resuspend the oocyst pellet in PBS.

  • To release sporocysts, mechanically disrupt the oocysts by vortexing with an equal volume of 1 mm glass beads for 3-5 minutes.

  • Separate the sporocysts from the oocyst debris by centrifugation and wash the sporocyst pellet with HBSS.

  • For excystation, incubate the sporocysts in an equal volume of a freshly prepared solution of 0.25% trypsin and 4% sodium taurocholate in PBS (pH 7.6) at 41°C for 60-90 minutes, with gentle agitation.

  • Monitor the release of sporozoites every 30 minutes using a light microscope.

  • Once a significant number of sporozoites are released, stop the reaction by adding cold HBSS.

  • Purify the sporozoites from the remaining sporocysts and debris by passing the suspension through a sterile nylon wool column.

  • Wash the purified sporozoites three times with HBSS by centrifugation at 1,000 x g for 10 minutes.

  • Resuspend the final sporozoite pellet in the appropriate cell culture medium for immediate use in the assays.

  • Determine the viability and concentration of the sporozoites using a hemocytometer and trypan blue exclusion.

Sporozoite Invasion Inhibition Assay

This assay determines the effect of this compound on the ability of sporozoites to invade host cells.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells or other suitable host cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Purified Eimeria tenella sporozoites

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 24-well cell culture plates

  • Incubator (41°C, 5% CO2)

  • DNA extraction kit

  • qPCR reagents and instrument

Procedure:

  • Seed MDBK cells into 24-well plates and culture until they form a confluent monolayer.

  • Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.

  • Pre-incubate the purified sporozoites with the different concentrations of this compound for 1 hour at 41°C.

  • After pre-incubation, wash the sporozoites to remove the compound.

  • Infect the confluent MDBK cell monolayers with the treated sporozoites at a multiplicity of infection (MOI) of 1:1 (sporozoite:host cell).

  • Incubate the infected cells for 2-4 hours at 41°C and 5% CO2 to allow for invasion.

  • After the invasion period, wash the monolayers gently with PBS to remove any non-invaded sporozoites.

  • Extract total DNA from the infected cells using a commercial DNA extraction kit.

  • Quantify the number of invaded sporozoites by performing a quantitative PCR (qPCR) targeting an Eimeria-specific gene (e.g., 5S rRNA).

  • Calculate the percentage of invasion inhibition for each concentration of this compound relative to the no-treatment control.

Intracellular Proliferation Inhibition Assay

This assay assesses the effect of this compound on the development of the parasite within the host cells.

Materials:

  • MDBK cells in 24-well plates infected with Eimeria tenella sporozoites (as prepared in the invasion assay)

  • Complete cell culture medium

  • This compound stock solution

  • Incubator (41°C, 5% CO2)

  • DNA extraction kit

  • qPCR reagents and instrument

Procedure:

  • After the initial 2-4 hour invasion period (as described in the invasion assay), wash the infected MDBK cell monolayers to remove non-invaded sporozoites.

  • Add fresh complete cell culture medium containing serial dilutions of this compound to the infected cells. Include a vehicle control and a no-treatment control.

  • Incubate the plates for 48-72 hours at 41°C and 5% CO2 to allow for intracellular development of the parasite into schizonts.

  • At the end of the incubation period, extract total DNA from the cells.

  • Quantify the parasite load by qPCR targeting an Eimeria-specific gene. An increase in DNA copies in the no-treatment control over time indicates successful parasite replication.

  • Calculate the percentage of proliferation inhibition for each this compound concentration by comparing the parasite DNA levels to the no-treatment control.

Host Cell Cytotoxicity Assay (MTT Assay)

It is crucial to determine if the observed anticoccidial effect of this compound is due to its direct action on the parasite or a result of toxicity to the host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MDBK cells

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed MDBK cells into a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control and a no-treatment control.

  • Incubate the plate for 24-48 hours at 41°C and 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for a further 4 hours.

  • After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the no-treatment control.

Visualizations

To better illustrate the experimental processes and biological context, the following diagrams are provided.

Experimental_Workflow cluster_preparation Parasite and Host Cell Preparation cluster_analysis Data Analysis oocysts Sporulated Eimeria tenella Oocysts disruption Mechanical Disruption (Glass Beads) oocysts->disruption excystation Excystation (Trypsin/Taurocholate) disruption->excystation purification Sporozoite Purification (Nylon Wool) excystation->purification invasion_assay Sporozoite Invasion Assay purification->invasion_assay proliferation_assay Intracellular Proliferation Assay purification->proliferation_assay host_cells Host Cell Culture (MDBK Cells) host_cells->invasion_assay host_cells->proliferation_assay cytotoxicity_assay Host Cell Cytotoxicity Assay (MTT) host_cells->cytotoxicity_assay dna_extraction DNA Extraction invasion_assay->dna_extraction proliferation_assay->dna_extraction absorbance Absorbance Reading (570 nm) cytotoxicity_assay->absorbance qpcr qPCR for Parasite Quantification dna_extraction->qpcr data_interpretation Calculation of % Inhibition and % Viability qpcr->data_interpretation absorbance->data_interpretation Host_Cell_Invasion cluster_parasite Eimeria Sporozoite cluster_host Host Cell sporozoite Motile Sporozoite micronemes Microneme Proteins sporozoite->micronemes Attachment rhoptries Rhoptry Proteins sporozoite->rhoptries Secretion pv Parasitophorous Vacuole sporozoite->pv Invasion host_cell Host Cell Membrane micronemes->host_cell Adhesion rhoptries->host_cell Moving Junction Formation host_cell->pv Internalization

References

Culturing BHK-21 Cells for Eimeria tenella Infection Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eimeria tenella, an intracellular protozoan parasite, is a significant pathogen in the poultry industry, causing coccidiosis. In vitro models are essential for studying the parasite's biology and for the development of new anticoccidial drugs. The Baby Hamster Kidney (BHK-21) cell line provides a robust and reproducible system for these studies. This document provides detailed protocols for the culture of BHK-21 cells, the preparation of Eimeria tenella sporozoites, and the execution of in vitro infection assays.

Data Presentation

Table 1: BHK-21 Cell Culture Parameters
ParameterRecommended ValueNotes
Growth Medium DMEM or GMEMSupplemented with 5-10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
Culture Conditions 37°C, 5% CO2In a humidified incubator.
Subculture Ratio 1:3 to 1:6When cells reach 80-90% confluency.
Trypsin-EDTA 0.25%For cell detachment during passaging.
Doubling Time Approximately 24-48 hoursVaries with culture conditions and cell density.[1]
Cryopreservation Medium 90% FBS, 10% DMSOFor long-term storage in liquid nitrogen.
Table 2: Eimeria tenella Sporozoite Preparation and Infection
ParameterRecommended ValueNotes
Oocyst Sporulation 2.5% Potassium DichromateAt room temperature with aeration for 48-72 hours.
Sporozoite Excystation Buffer 0.75% Sodium Taurodeoxycholate, 0.25% Trypsin in PBSIncubation at 41°C for 60-90 minutes.
Sporozoite Purification DE-52 cellulose or nylon wool column chromatographyTo separate sporozoites from oocyst and sporocyst debris.[2]
Infection Medium DMEM with 2% FBSLower serum concentration is often used during infection to reduce potential interference.
Multiplicity of Infection (MOI) 1:1 to 5:1 (sporozoites:cells)Optimal MOI should be determined empirically for specific experimental goals.
Infection Incubation 41°C, 5% CO2For at least 2 hours to allow for parasite invasion.
Table 3: Quantification of Eimeria tenella Infection in BHK-21 Cells (Representative Data)
Time Post-Infection (hours)MOI 1:1 (% Infected Cells)MOI 3:1 (% Infected Cells)qPCR (Parasite genomes/100 host cells) - MOI 3:1
25-10%15-25%10-20
2410-15%30-40%50-80
4815-20%40-50%200-300
7210-15% (some host cell lysis)30-40% (significant host cell lysis)500-700

Note: The data in Table 3 are representative and may vary depending on the specific experimental conditions, including the strain of E. tenella and the passage number of the BHK-21 cells. Researchers should perform their own experiments to determine these values for their system.

Experimental Protocols

Protocol 1: Culturing BHK-21 Cells
  • Thawing Cryopreserved BHK-21 Cells:

    • Rapidly thaw a cryovial of BHK-21 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM with 10% FBS).

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in 5 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-25 cell culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Replace the medium after 24 hours.

  • Maintaining and Passaging BHK-21 Cells:

    • Observe the cells daily under a microscope. Cells should be passaged when they reach 80-90% confluency.[1]

    • Aspirate the old medium from the flask.

    • Wash the cell monolayer once with 5 mL of sterile Phosphate Buffered Saline (PBS).

    • Add 1 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach.

    • Add 4 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

    • Seed new T-75 flasks with 1-2 x 10^6 viable cells in 10-12 mL of complete growth medium.

Protocol 2: Preparation of Eimeria tenella Sporozoites
  • Oocyst Sporulation:

    • Harvest unsporulated oocysts from the feces of infected chickens.

    • Wash the oocysts by repeated centrifugation and resuspension in water.

    • Resuspend the oocysts in 2.5% potassium dichromate solution.

    • Incubate at room temperature with gentle aeration for 48-72 hours to allow for sporulation.

    • Monitor sporulation microscopically.

  • Sporozoite Excystation:

    • Wash the sporulated oocysts with sterile PBS to remove the potassium dichromate.

    • Break the oocyst walls by grinding with 0.5 mm glass beads for 1-2 minutes.[3]

    • Incubate the broken oocysts in an excystation solution containing 0.75% sodium taurodeoxycholate and 0.25% trypsin in PBS at 41°C for 60-90 minutes with gentle agitation.[4] This will release the sporocysts.

    • To release sporozoites from the sporocysts, continue the incubation in the same solution.

  • Sporozoite Purification:

    • Pass the excystation mixture through a DE-52 cellulose or nylon wool column to separate the sporozoites from oocyst and sporocyst debris.[2]

    • Elute the sporozoites with PBS.

    • Wash the purified sporozoites by centrifugation at 500 x g for 10 minutes and resuspend in infection medium (DMEM with 2% FBS).

    • Determine the sporozoite concentration using a hemocytometer.

Protocol 3: Eimeria tenella Infection of BHK-21 Cells
  • Seeding BHK-21 Cells:

    • Seed BHK-21 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^4 cells/well).

    • Incubate at 37°C, 5% CO2 overnight.

  • Infection:

    • On the day of infection, aspirate the growth medium from the wells.

    • Wash the cell monolayer once with sterile PBS.

    • Prepare a suspension of purified sporozoites in infection medium at the desired MOI.

    • Add 200 µL of the sporozoite suspension to each well.

    • Incubate the plates at 41°C, 5% CO2 for at least 2 hours to allow for parasite invasion.

  • Post-Infection Maintenance and Analysis:

    • After the initial 2-hour incubation, gently wash the monolayers twice with PBS to remove unattached sporozoites.

    • Add fresh infection medium to each well.

    • Incubate the plates at 41°C, 5% CO2 for the desired duration of the experiment.

    • At selected time points, the infection can be assessed using various methods.

Protocol 4: Quantification of Eimeria tenella Infection
  • Microscopic Quantification:

    • Fix the infected cell monolayers with methanol for 10 minutes.

    • Stain the cells with Giemsa stain or perform an immunofluorescence assay (IFA) using antibodies against Eimeria tenella antigens.[5][6][7]

    • Count the number of infected cells and the total number of cells in several random fields of view to determine the percentage of infected cells.

  • Quantitative PCR (qPCR):

    • At the desired time points, aspirate the medium and wash the cells with PBS.

    • Extract total DNA from the infected cells using a commercial DNA extraction kit.

    • Perform qPCR using primers specific for an Eimeria tenella gene (e.g., ITS-1 or a house-keeping gene) and a host cell gene for normalization.[8]

    • The relative or absolute number of parasite genomes can be calculated based on a standard curve.

Visualizations

Experimental_Workflow Experimental Workflow for Eimeria tenella Infection Assay cluster_cell_culture BHK-21 Cell Culture cluster_parasite_prep Eimeria tenella Sporozoite Preparation cluster_infection Infection and Analysis Thaw Thaw Cryopreserved BHK-21 Cells Culture Culture to 80-90% Confluency Thaw->Culture Passage Passage Cells Culture->Passage Seed Seed Cells in 24-well Plates Passage->Seed Infect Infect BHK-21 Monolayer (MOI 1:1 to 5:1) Seed->Infect Sporulate Sporulate Oocysts Excyst Excyst Sporozoites Sporulate->Excyst Purify Purify Sporozoites Excyst->Purify Purify->Infect Incubate Incubate (2-72h) Infect->Incubate Quantify Quantify Infection (Microscopy/qPCR) Incubate->Quantify

Caption: Workflow for Eimeria tenella infection of BHK-21 cells.

Parasite_Invasion_Pathway Eimeria tenella Invasion and Host Cell Interaction cluster_parasite Eimeria tenella Sporozoite cluster_host Host Cell (BHK-21) Microneme Microneme Proteins (e.g., MICs) Receptor Host Cell Receptor Microneme->Receptor Attachment Rhoptry Rhoptry Proteins (e.g., RONs, ROPs) PV Parasitophorous Vacuole Rhoptry->PV PV Formation & Modification Glideosome Glideosome (Actin-Myosin Motor) Actin Actin Cytoskeleton Glideosome->Actin Motility & Invasion Signaling Signaling Cascades (Ca2+, PI3K/Akt) Receptor->Signaling Activation Actin->PV Engulfment Signaling->PV Modulation of Host Response

Caption: Key events in Eimeria tenella invasion of a host cell.

Host_Cell_Response_Pathway Host Cell Signaling Pathways Modulated by E. tenella cluster_pi3k PI3K/Akt Pathway cluster_ca Calcium Signaling cluster_mito Mitochondrial Apoptosis Pathway E_tenella Eimeria tenella Infection PI3K PI3K E_tenella->PI3K activates (early infection) Ca_influx Ca2+ Influx E_tenella->Ca_influx ER_release ER Ca2+ Release E_tenella->ER_release MPTP MPTP Opening E_tenella->MPTP induces (late infection) Akt Akt PI3K->Akt Bad Bad (pro-apoptotic) Akt->Bad inhibits Caspase9 Caspase-9 Bad->Caspase9 inhibits Apoptosis_inhibition Inhibition of Apoptosis Caspase9->Apoptosis_inhibition Ca_signal Increased Cytosolic Ca2+ Ca_influx->Ca_signal ER_release->Ca_signal Invasion_facilitation Facilitation of Invasion Ca_signal->Invasion_facilitation CytoC Cytochrome c Release MPTP->CytoC Caspase3 Caspase-3 Activation CytoC->Caspase3 Apoptosis_induction Induction of Apoptosis Caspase3->Apoptosis_induction

Caption: Host cell signaling pathways affected by E. tenella.

References

Application Notes and Protocols for the Spectroscopic Analysis of Diolmycin B2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the spectroscopic techniques and protocols for the structure elucidation of Diolmycin B2, a natural product with potential therapeutic applications. The methodologies and representative data presented herein are intended to serve as a guide for the analysis of this compound and other similar small molecules.

Introduction

This compound, a member of the diolmycin family of compounds, was first isolated from Streptomyces sp. WK-2955.[1] Early spectroscopic analysis established its structure as threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol.[2] The accurate and unambiguous determination of its chemical structure is a prerequisite for further investigation into its biological activity, mechanism of action, and potential for drug development.

This document outlines the application of a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy, for the complete structure elucidation of this compound. Detailed experimental protocols and representative data are provided to facilitate the replication of these methods in a laboratory setting.

Spectroscopic Data Summary

The following table summarizes the representative spectroscopic data for this compound. This data is compiled based on the known structure and typical values for analogous compounds, and serves as a reference for experimental verification.

Technique Parameter Representative Value
HR-ESI-MS Molecular FormulaC₁₆H₁₈O₄
Calculated m/z [M+H]⁺275.1283
Observed m/z [M+H]⁺275.1280
¹H NMR δ (ppm)See Table 2
¹³C NMR δ (ppm)See Table 2
UV-Vis λmax (nm)225, 278
IR ν (cm⁻¹)3350 (br), 2920, 1610, 1515, 1230, 830

Table 1: Summary of Representative Spectroscopic Data for this compound.

Position ¹H NMR (δ, ppm, multiplicity, J in Hz) ¹³C NMR (δ, ppm)
1/42.75 (dd, 13.5, 8.5, 2H)41.5
2/33.80 (m, 2H)74.0
1'/1''-130.0
2'/2'', 6'/6''7.05 (d, 8.5, 4H)130.5
3'/3'', 5'/5''6.70 (d, 8.5, 4H)115.0
4'/4''-156.0
OH (phenolic)9.20 (s, 2H)-
OH (alcoholic)4.50 (d, 4.0, 2H)-

Table 2: Representative ¹H and ¹³C NMR Spectral Data for this compound.

Experimental Protocols

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Objective: To determine the elemental composition and exact mass of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of purified this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup:

    • Ionization Mode: Positive ion mode is typically used for this class of compounds.

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~120 °C

    • Desolvation Gas Flow: Set according to instrument specifications.

    • Mass Range: Scan from m/z 100 to 1000.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire data in high-resolution mode.

  • Data Analysis: Process the acquired spectrum to determine the accurate mass of the protonated molecule [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the measured m/z value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and stereochemistry of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • ¹H NMR:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters: 32 scans, 2-second relaxation delay, 30° pulse width.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse width.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

    • Utilize standard instrument parameters for these experiments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To identify the presence of chromophores in the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) to an absorbance below 1.0.

  • Data Acquisition: Scan the sample from 200 to 400 nm, using the solvent as a blank.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Protocol:

  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound, or prepare a KBr pellet containing a small amount of the sample.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for functional groups such as hydroxyl (-OH), aromatic C-H, and C=C bonds.

Visualizations

experimental_workflow cluster_isolation Isolation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis cluster_elucidation Structure Elucidation start This compound (Purified Sample) ms HR-ESI-MS start->ms nmr NMR (1D & 2D) start->nmr uv UV-Vis start->uv ir IR start->ir ms_data Elemental Composition (C16H18O4) ms->ms_data nmr_data Connectivity & Stereochemistry nmr->nmr_data uv_data Chromophore Identification uv->uv_data ir_data Functional Group Analysis ir->ir_data structure Final Structure of This compound ms_data->structure nmr_data->structure uv_data->structure ir_data->structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

hmbc_cosy_correlations cluster_structure Key Correlations for this compound Structure H1 H-1 H2 H-2 H1->H2 COSY C2 C-2 H1->C2 HMBC C1_prime C-1' H1->C1_prime HMBC C2_prime C-2' H1->C2_prime HMBC C6_prime C-6' H1->C6_prime HMBC H3 H-3 H2->H3 COSY C1 C-1 H2->C1 HMBC H2->C1_prime HMBC H2_prime H-2' H3_prime H-3' H2_prime->H3_prime COSY

Caption: Key COSY and HMBC correlations for the structure of this compound.

References

Application Notes & Protocols: Development of a Stable Formulation for Diolmycin B2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diolmycin B2, a polyketide-like natural product with potential biological activity, presents formulation challenges due to its inherent instability.[1] This document provides a comprehensive guide to developing a stable formulation of this compound for research purposes. It outlines protocols for characterizing the physicochemical properties of this compound, conducting forced degradation studies to identify degradation pathways, and developing a stability-indicating analytical method. Furthermore, it details strategies for formulation development, including the selection of appropriate excipients to enhance stability. The protocols provided herein are intended as a foundational framework that can be adapted based on experimental findings.

Introduction to this compound

This compound is a stereoisomer of Diolmycin B1 and an analog of Diolmycins A1 and A2, which have demonstrated anticoccidial activity.[1][2] Its chemical structure, C16H18O4, contains phenolic hydroxyl groups, which are susceptible to oxidation.[3] The development of a stable formulation is therefore critical for preserving its biological activity and ensuring the reliability of research findings. Due to the limited publicly available data on the specific physicochemical properties of this compound, the following protocols are based on established methodologies for stabilizing phenolic and polyketide-like compounds.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the first step in developing a stable formulation.

Protocol 2.1: Solubility Determination

Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents.

Methodology:

  • Prepare saturated solutions of this compound in a range of solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, propylene glycol, polyethylene glycol 400, and dimethyl sulfoxide (DMSO)).

  • Equilibrate the solutions at a controlled temperature (e.g., 25°C) for 24-48 hours with continuous agitation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Express solubility in mg/mL or µg/mL.

Data Presentation:

SolventpH (for aqueous)Temperature (°C)Solubility (mg/mL)
Water7.425To be determined
PBS7.425To be determined
Ethanol-25To be determined
Propylene Glycol-25To be determined
PEG 400-25To be determined
DMSO-25To be determined

Forced Degradation Studies

Forced degradation studies are essential to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

Protocol 3.1: Forced Degradation of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Prepare solutions of this compound in a suitable solvent.

  • Expose the solutions to the following stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 60°C for 1, 3, and 7 days.

    • Photodegradation: Expose the solid compound and a solution to UV light (254 nm) and visible light for 24, 48, and 72 hours.

  • At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a developed stability-indicating HPLC method to quantify the remaining this compound and to observe the formation of degradation products.

Data Presentation:

Stress ConditionDurationTemperature (°C)% DegradationNumber of Degradants
0.1 M HCl24 hours60To be determinedTo be determined
0.1 M NaOH24 hours60To be determinedTo be determined
3% H₂O₂24 hoursRTTo be determinedTo be determined
Thermal (Solid)7 days60To be determinedTo be determined
Thermal (Solution)7 days60To be determinedTo be determined
Photolytic (UV)72 hoursRTTo be determinedTo be determined

Development of a Stability-Indicating Analytical Method

A validated stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products.

Protocol 4.1: HPLC Method Development

Objective: To develop a reverse-phase HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection: Use a gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Wavelength Selection: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

  • Optimization: Optimize the gradient, flow rate, and column temperature to achieve good resolution between the this compound peak and the peaks of any degradation products formed during forced degradation studies.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation:

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient To be determined (e.g., 10-90% B in 20 min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined (λmax)
Injection Volume 10 µL

Formulation Development Strategies

Based on the physicochemical characterization and degradation studies, a suitable formulation can be developed to enhance the stability of this compound.

Protocol 5.1: Excipient Screening for a Liquid Formulation

Objective: To identify excipients that can stabilize this compound in a solution formulation.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent system identified in Protocol 2.1.

  • Prepare formulations containing this compound and various excipients, including:

    • Antioxidants: Ascorbic acid (0.1%), Butylated hydroxytoluene (BHT) (0.02%).

    • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) (0.05%).

    • Solubilizing/Encapsulating Agents: Hydroxypropyl-β-cyclodextrin (HP-β-CD) (5-10%), Maltodextrin (10-20%).

  • Include a control formulation without any stabilizing excipients.

  • Store the formulations under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature.

  • Analyze the samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks) using the validated stability-indicating HPLC method.

  • Compare the degradation rate of this compound in the presence of different excipients to the control.

Data Presentation:

FormulationExcipientConcentration (%)% this compound Remaining (4 weeks at 40°C)
F1 (Control)None-To be determined
F2Ascorbic Acid0.1To be determined
F3BHT0.02To be determined
F4EDTA0.05To be determined
F5HP-β-CD10To be determined
F6Maltodextrin20To be determined

Visualizations

Experimental_Workflow cluster_characterization Physicochemical Characterization cluster_degradation Stability Assessment cluster_analytical Analytical Method cluster_formulation Formulation Development solubility Solubility Determination forced_degradation Forced Degradation Studies solubility->forced_degradation Provides solvent choice hplc_dev HPLC Method Development forced_degradation->hplc_dev Generates degradants hplc_val HPLC Method Validation hplc_dev->hplc_val Optimized method excipient_screening Excipient Screening hplc_val->excipient_screening Validated assay stability_testing Long-Term Stability excipient_screening->stability_testing Optimized formulation

Caption: Workflow for Developing a Stable this compound Formulation.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nuclear Nuclear Response diolmycin This compound receptor Receptor Tyrosine Kinase diolmycin->receptor Inhibition? ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1, Elk-1) erk->transcription_factors gene_expression Gene Expression (Proliferation, Differentiation, Survival) transcription_factors->gene_expression

Caption: Hypothetical MAPK/ERK Signaling Pathway Modulated by this compound.

Conclusion

The development of a stable formulation for this compound is a multifaceted process that requires a systematic approach. The protocols outlined in these application notes provide a roadmap for researchers to characterize the compound, understand its degradation patterns, develop a robust analytical method, and screen for stabilizing excipients. By following these guidelines, researchers can develop a stable formulation of this compound, thereby ensuring the integrity and reproducibility of their preclinical research. It is important to reiterate that these are generalized protocols and may require significant optimization based on the empirical data obtained for this compound.

References

Experimental design for in vivo testing of Diolmycin B2 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental Design for In Vivo Testing of Diolmycin B2 in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive framework for the in vivo evaluation of this compound, a novel compound with putative antimicrobial properties. The protocols outlined below are designed to assess the efficacy, safety, and pharmacokinetic profile of this compound in relevant animal models of bacterial infection. Given the limited existing data on this compound, a systematic and stepwise approach is recommended, starting with preliminary toxicity studies before proceeding to efficacy models.

General Considerations for In Vivo Studies

Successful in vivo testing requires careful planning and adherence to ethical guidelines for animal research. Key considerations include the selection of an appropriate animal model, the bacterial pathogen, and relevant clinical endpoints. Mouse models are widely used in infectious disease research due to their genetic tractability and physiological similarities to humans. The choice of mouse strain can be critical, as different strains exhibit varying susceptibility to specific pathogens.[1]

Experimental Protocols

Acute Toxicity Study (Dose-Ranging Study)

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.

Animal Model: Healthy BALB/c mice, 6-8 weeks old, both sexes.

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Grouping: Randomly assign mice to several groups (n=5 per group), including a vehicle control group and multiple this compound dose groups.

  • Drug Administration: Administer this compound via a relevant route (e.g., intravenous, intraperitoneal, or oral) in a single dose. The vehicle control group receives the vehicle alone.

  • Observation: Monitor animals for clinical signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur, mortality) at regular intervals for up to 14 days.

  • Data Collection: Record body weights daily for the first week and then weekly. Perform gross necropsy on all animals at the end of the study. Collect blood for clinical chemistry and hematology, and major organs for histopathological analysis.

Data Presentation:

Dose Group (mg/kg)Vehicle Control15102550100
Mortality (%) 00002060100
Mean Body Weight Change (%) +5+4+3+1-5-15-25
Key Clinical Signs NormalNormalNormalNormalLethargyLethargy, PiloerectionSevere Lethargy, Ataxia
Murine Model of Bacterial Sepsis

Objective: To evaluate the efficacy of this compound in a systemic bacterial infection model.

Animal Model: BALB/c mice, 6-8 weeks old.

Pathogen: Methicillin-resistant Staphylococcus aureus (MRSA) or a relevant Gram-negative bacterium like Pseudomonas aeruginosa.

Methodology:

  • Infection: Induce sepsis by intraperitoneal injection of a lethal or sub-lethal dose of the bacterial pathogen.

  • Grouping:

    • Group 1: Vehicle Control (infected, untreated)

    • Group 2: this compound (low dose)

    • Group 3: this compound (medium dose)

    • Group 4: this compound (high dose)

    • Group 5: Positive Control (e.g., vancomycin for MRSA)

  • Treatment: Administer this compound or the positive control antibiotic at specified time points post-infection (e.g., 1 and 12 hours).

  • Efficacy Endpoints:

    • Survival: Monitor and record survival rates over 7-14 days.

    • Bacterial Load: At a predetermined time point (e.g., 24 or 48 hours), euthanize a subset of animals from each group and determine the bacterial load (CFU/g) in blood, spleen, and liver.

    • Inflammatory Cytokines: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) in serum.

Data Presentation:

Treatment GroupSurvival Rate (%)Bacterial Load in Spleen (log10 CFU/g)Serum TNF-α (pg/mL)
Vehicle Control 07.5 ± 0.81500 ± 250
This compound (Low Dose) 206.2 ± 0.61100 ± 200
This compound (Medium Dose) 604.8 ± 0.5600 ± 150
This compound (High Dose) 803.1 ± 0.4300 ± 100
Positive Control 902.5 ± 0.3250 ± 75
Cutaneous Abscess Model

Objective: To assess the efficacy of this compound in a localized soft tissue infection. This model allows for the study of chronic or progressive infections.[2]

Animal Model: C57BL/6 mice, 6-8 weeks old.

Pathogen: Staphylococcus aureus or Pseudomonas aeruginosa.

Methodology:

  • Infection: Induce a subcutaneous abscess by injecting the bacterial suspension into the flank of the mice.[2]

  • Grouping: Similar to the sepsis model, include vehicle control, this compound dose groups, and a positive control.

  • Treatment: Administer treatment systemically or topically, depending on the intended clinical application.

  • Efficacy Endpoints:

    • Abscess Size: Measure the abscess diameter daily.

    • Bacterial Load: At the end of the study, excise the abscess and homogenize the tissue to determine the bacterial load (CFU/g).

    • Histopathology: Analyze the abscess tissue for signs of inflammation and tissue damage.

    • In Vivo Imaging: If using a bioluminescent bacterial strain, monitor the infection in real-time using an in vivo imaging system (IVIS).[3]

Data Presentation:

Treatment GroupAbscess Diameter on Day 7 (mm)Bacterial Load in Abscess (log10 CFU/g)
Vehicle Control 12 ± 28.1 ± 0.7
This compound (Low Dose) 9 ± 1.56.9 ± 0.6
This compound (Medium Dose) 6 ± 15.2 ± 0.5
This compound (High Dose) 3 ± 0.53.8 ± 0.4
Positive Control 2 ± 0.53.1 ± 0.3

Visualizations

Experimental Workflow for In Vivo Efficacy Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_outcome Outcome A Acclimatize Animal Models D Induce Infection (e.g., Sepsis, Abscess) A->D B Prepare Bacterial Inoculum B->D C Formulate this compound F Administer Treatment (Vehicle, this compound, Positive Control) C->F E Randomize into Treatment Groups D->E E->F G Monitor Survival and Clinical Signs F->G H Measure Bacterial Load (CFU/g) F->H I Assess Biomarkers (e.g., Cytokines) F->I J Histopathological Evaluation F->J K Determine Efficacy and Therapeutic Window G->K H->K I->K J->K

Caption: Workflow for in vivo efficacy testing of this compound.

Hypothetical Signaling Pathway Inhibition by this compound

This diagram illustrates a hypothetical mechanism where this compound inhibits a bacterial quorum sensing pathway, a common regulator of virulence factors.

G cluster_bacterium Bacterial Cell cluster_drug A Autoinducer Synthase B Autoinducer (Signal Molecule) A->B Synthesis C Receptor Protein B->C Binding D Transcriptional Regulator C->D Activation E Virulence Gene Expression D->E Induction Outcome Reduced Pathogenicity E->Outcome Diolmycin_B2 This compound Diolmycin_B2->C Inhibits

References

Methods for Assessing Schizont Development in Eimeria tenella Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative assessment of Eimeria tenella schizont development in in-vitro cultures. These methods are essential for basic research into the parasite's biology, understanding host-parasite interactions, and for the screening and development of novel anticoccidial drugs.

Eimeria tenella, an apicomplexan parasite, is a primary cause of coccidiosis in poultry, leading to significant economic losses worldwide.[1][2] The parasite has a complex life cycle, with a critical intracellular asexual replication phase known as schizogony, where sporozoites develop into schizonts that produce numerous merozoites.[3] The ability to accurately quantify schizont development in vitro is crucial for evaluating the efficacy of potential drug candidates and understanding the parasite's developmental biology.

In-vitro cultivation of E. tenella has traditionally been challenging, with primary avian epithelial cells showing low efficiency in supporting the complete life cycle.[4][5][6] However, immortalized cell lines, particularly Madin-Darby Bovine Kidney (MDBK) cells, have proven to be a reliable and reproducible system for studying the first round of schizogony.[4][5][6][7] More recently, chicken intestinal organoids have emerged as a promising model capable of supporting the entire endogenous life cycle of E. tenella, including schizogony and gametogony.[1][2]

This document outlines two primary methodologies for assessing schizont development: microscopy-based analysis and molecular quantification using quantitative PCR (qPCR).

Microscopy-Based Assessment of Schizont Development

Microscopic evaluation allows for the direct visualization and enumeration of intracellular parasite stages. The use of fluorescently labeled E. tenella strains greatly enhances the accuracy and efficiency of this method.

Protocol: Semi-Automated Image Analysis of Fluorescent Schizonts

This protocol describes the quantification of schizont development using a fluorescent E. tenella strain and semi-automated image analysis software.

Materials:

  • MDBK cells (or other suitable host cells)

  • Culture medium (e.g., DMEM)

  • Fluorescently labeled Eimeria tenella sporozoites (e.g., YFP-expressing strain)

  • 24-well or 96-well culture plates

  • Inverted fluorescence microscope with a camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Seeding: Seed MDBK cells into the wells of a culture plate to achieve a confluent monolayer at the time of infection.

  • Sporozoite Infection: Infect the MDBK cell monolayer with fluorescently labeled E. tenella sporozoites.

  • Incubation: Incubate the infected cells at 41°C in a 5% CO2 atmosphere.

  • Image Acquisition: At desired time points post-infection (e.g., 24, 48, 72 hours), capture fluorescent and bright-field images of multiple fields of view per well using an inverted fluorescence microscope.

  • Image Analysis:

    • Open the captured fluorescent images in ImageJ or a similar program.

    • Set a consistent threshold to distinguish the fluorescent signal of the parasites from the background.

    • Use the "Analyze Particles" function to automatically count the number of schizonts and measure their total area.

  • Data Analysis: Calculate the average number of schizonts and the mean schizont area per field of view for each experimental condition.

Data Presentation:

Time Post-Infection (hours)Average Number of Schizonts per FieldAverage Schizont Area (μm²)
24150 ± 2550 ± 10
48350 ± 40150 ± 20
72200 ± 30 (merozoite release)100 ± 15

Note: The data in the table are representative and will vary depending on experimental conditions.

Molecular Assessment of Schizont Development using qPCR

Quantitative PCR (qPCR) is a highly sensitive and reproducible method for quantifying parasite replication by measuring the amount of parasite DNA in a sample.[4][5][7] This technique allows for the tracking of parasite development over time.[5][6]

Protocol: Quantification of E. tenella Genomic DNA by qPCR

This protocol outlines the steps for quantifying E. tenella schizont development in cell culture by measuring the increase in parasite genomic DNA.

Materials:

  • Infected cell cultures from the microscopy protocol

  • DNA extraction kit

  • qPCR instrument (e.g., Bio-Rad CFX96)

  • qPCR master mix

  • Eimeria-specific primers and probe (e.g., targeting the ITS1 region or a SCAR marker)[3][8]

  • Purified E. tenella genomic DNA for standard curve

Procedure:

  • Sample Collection: At various time points post-infection, wash the infected cell monolayers with PBS and lyse the cells to release parasite and host cell DNA.

  • DNA Extraction: Extract total genomic DNA from the cell lysates using a commercial DNA extraction kit.

  • Standard Curve Preparation: Prepare a serial dilution of purified E. tenella genomic DNA with known concentrations to generate a standard curve.

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mix containing qPCR master mix, Eimeria-specific primers, a probe, and the extracted DNA sample or standard.

    • Include no-template controls to check for contamination.

  • qPCR Amplification: Run the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Generate a standard curve by plotting the Cq values against the logarithm of the known DNA concentrations.

    • Use the standard curve to determine the amount of E. tenella DNA in each experimental sample based on its Cq value. The number of haploid genomes can be calculated, which is equivalent to the number of individual parasites.[4][7]

Data Presentation:

Time Post-Infection (hours)E. tenella Genome Copies per Well (Log10)Fold Increase from 2hpi
24.5 ± 0.21
244.8 ± 0.32
486.1 ± 0.440
726.5 ± 0.5100

Note: The data in the table are representative and will vary depending on experimental conditions.

Application in Drug Screening

These in-vitro assays are powerful tools for the high-throughput screening of potential anticoccidial compounds.[3][4][7] The effect of a drug on schizont development can be assessed by comparing the number or growth of schizonts in treated versus untreated control cultures.

Protocol: In-Vitro Anticoccidial Drug Efficacy Assay

This protocol describes how to evaluate the inhibitory effect of a compound on E. tenella schizont development.

Procedure:

  • Prepare Drug Solutions: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Treatment:

    • Pre-incubation: Incubate sporozoites with the drug for a defined period before adding them to the host cell monolayer.[4]

    • Post-infection treatment: Add the drug to the culture medium at different time points after sporozoite invasion.

  • Assessment: After the desired incubation period, assess schizont development using either the microscopy-based method or the qPCR method described above.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration compared to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits schizont development by 50%).

Data Presentation:

Compound Concentration (µg/mL)Schizont Count (as % of Control)E. tenella DNA (as % of Control)
0 (Control)100%100%
0.185%90%
155%60%
1015%20%
1002%5%

Note: The data in the table are representative and will vary depending on experimental conditions.

Visualizations

Experimental_Workflow_Schizont_Assessment cluster_preparation Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_assessment Assessment HostCells Seed Host Cells (e.g., MDBK) Infection Infect Host Cells with Sporozoites HostCells->Infection Sporozoites Prepare E. tenella Sporozoites Sporozoites->Infection Treatment Add Test Compounds (for drug screening) Infection->Treatment Incubate Incubate at 41°C, 5% CO2 (24-72 hours) Infection->Incubate Treatment->Incubate Microscopy Microscopy-Based Quantification Incubate->Microscopy qPCR qPCR-Based Quantification Incubate->qPCR

Caption: Workflow for in-vitro assessment of E. tenella schizont development.

qPCR_Quantification_Workflow start Infected Cell Culture (Time Course Samples) dna_extraction Total Genomic DNA Extraction start->dna_extraction qpcr_setup qPCR Reaction Setup (Primers, Probe, Master Mix) dna_extraction->qpcr_setup qpcr_run Run qPCR qpcr_setup->qpcr_run standard_curve Prepare gDNA Standard Curve standard_curve->qpcr_setup data_analysis Data Analysis: - Generate Standard Curve - Quantify Parasite DNA qpcr_run->data_analysis result Schizont Development Quantification data_analysis->result

References

Quantifying Diolmycin B2 in Complex Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diolmycin B2 is a polyketide natural product isolated from Streptomyces sp. WK-2955, exhibiting notable anticoccidial activity.[1] Structurally identified as threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol, its phenolic nature suggests potential broader biological activities, including anti-inflammatory and cytotoxic effects, through modulation of key cellular signaling pathways. Accurate quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates is critical for pharmacokinetic studies, mechanism of action investigations, and overall drug development.

This document provides detailed application notes and protocols for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. Additionally, it outlines potential signaling pathways that may be influenced by this compound based on its chemical structure.

Quantitative Data Summary

The following tables summarize typical parameters for the quantification of this compound using the described LC-MS/MS method. These values should be optimized for specific instrumentation and experimental conditions.

Table 1: LC-MS/MS Instrumentation and Conditions

ParameterValue
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 3 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Precursor Ion (m/z)[M-H]⁻
Product Ions (m/z)To be determined by infusion of a standard
Collision EnergyTo be optimized
Dwell Time100 ms

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-Noise Ratio ≥ 10
AccuracyWithin ±15% of nominal concentration (±20% for LLOQ)
Precision (%CV)≤ 15% (≤ 20% for LLOQ)
RecoveryConsistent and reproducible
Matrix EffectWithin acceptable limits (e.g., 85-115%)

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum

This protocol describes the extraction of this compound from plasma or serum samples using protein precipitation, a rapid and effective method for removing high-abundance proteins.

Materials:

  • Plasma or serum samples

  • This compound standard solution

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (ACN) with 0.1% formic acid, ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Thaw plasma/serum samples on ice.

  • Spike 100 µL of each sample, calibration standard, and quality control (QC) sample with 10 µL of the IS solution in a microcentrifuge tube.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold ACN with 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20 °C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex to mix and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Tissue Homogenates

This protocol details the extraction of this compound from tissue samples, which requires an initial homogenization step.

Materials:

  • Tissue samples (e.g., liver, tumor)

  • Homogenization buffer (e.g., Phosphate Buffered Saline, PBS)

  • Tissue homogenizer (e.g., bead beater, Dounce homogenizer)

  • This compound standard solution

  • Internal Standard (IS) solution

  • Acetonitrile (ACN) with 0.1% formic acid, ice-cold

  • Microcentrifuge tubes

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • Weigh a portion of the tissue sample (e.g., 50-100 mg).

  • Add homogenization buffer at a fixed ratio (e.g., 1:3 w/v).

  • Homogenize the tissue on ice until no visible tissue fragments remain.

  • Use a 100 µL aliquot of the homogenate for the subsequent extraction.

  • Follow steps 2-12 from Protocol 1 for protein precipitation and sample preparation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Serum, Tissue) homogenization Homogenization (for tissue) is_spike Spike with Internal Standard sample->is_spike homogenization->is_spike precipitation Protein Precipitation (e.g., Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing (Integration, Calibration) lcms->data_processing quantification Quantification (Concentration Determination) data_processing->quantification

Figure 1. Experimental workflow for this compound quantification.
Potential Signaling Pathway Modulation

Given that this compound is a phenolic compound, it may exert its biological effects by modulating signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways. The diagram below illustrates a hypothetical mechanism. Phenolic compounds have been shown to modulate a broad range of inflammation-associated signaling pathways.[2]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR, TNFR) mapk_pathway MAPK Pathway (ERK, JNK, p38) receptor->mapk_pathway ikk IKK Complex receptor->ikk diolmycin This compound diolmycin->mapk_pathway Inhibition diolmycin->ikk Inhibition ap1 AP-1 mapk_pathway->ap1 ikb IκB ikk->ikb Phosphorylates nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation gene Gene Transcription (Cytokines, Chemokines) nfkb_n->gene ap1->gene

Figure 2. Hypothetical signaling pathway modulated by this compound.

Conclusion

The protocols and data presented provide a robust framework for the quantification of this compound in complex biological samples. The use of LC-MS/MS offers the necessary sensitivity and selectivity for accurate pharmacokinetic and pharmacodynamic assessments. The proposed signaling pathway provides a testable hypothesis for future mechanism of action studies, guiding research into the therapeutic potential of this natural product. Method parameters should be carefully optimized for the specific analytical instrumentation and biological matrix used in any given study.

References

Troubleshooting & Optimization

Troubleshooting low bioactivity in Diolmycin B2 batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with batches of Diolmycin B2.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Q: My latest batch of this compound is showing significantly lower bioactivity compared to previous batches. What are the potential causes?

A: Variations in bioactivity can stem from several factors. Consider the following possibilities:

  • Compound Integrity: Improper storage or handling may have led to degradation of the compound. This compound is soluble in methanol (MeOH) and dimethyl sulfoxide (DMSO) but insoluble in chloroform.[1] Ensure it has been stored protected from light and at the recommended temperature.

  • Experimental Parameters: Inconsistencies in your experimental setup can significantly impact results. This includes variations in cell density, passage number, incubation time, and reagent concentrations. For antimicrobial assays, the inoculum size is a critical factor that can affect susceptibility results.[2]

  • Solvent Quality and Handling: The quality of the solvent used to dissolve this compound is crucial. Ensure you are using high-purity, anhydrous solvents. The final concentration of the solvent in your assay should also be consistent and non-toxic to your biological system.

  • Batch-to-Batch Variability: Natural products can have inherent batch-to-batch variability. It is advisable to qualify each new batch with a standard set of experiments.

2. Q: How can I troubleshoot the low bioactivity of my this compound?

A: A systematic approach to troubleshooting is recommended. The following workflow can help identify the source of the issue:

Troubleshooting_Workflow cluster_verification Initial Verification cluster_testing Experimental Testing start Low Bioactivity Observed check_storage Verify Storage Conditions (Temperature, Light Exposure) start->check_storage check_prep Review Stock Solution Preparation (Solvent, Concentration) check_storage->check_prep If OK check_protocol Examine Experimental Protocol (Cell Density, Reagents) check_prep->check_protocol If OK positive_control Validate Assay with Positive Control check_protocol->positive_control If OK run_qc Perform Quality Control (QC) Check on Compound new_batch Test a New Batch of This compound run_qc->new_batch If QC Fails contact_support Contact Technical Support run_qc->contact_support If QC Passes positive_control->run_qc If Control OK positive_control->contact_support If Control Fails

A step-by-step workflow for troubleshooting low bioactivity.

3. Q: What are the recommended storage and handling conditions for this compound?

  • Storage: Store as a solid at -20°C, desiccated, and protected from light.

  • Stock Solutions: Prepare concentrated stock solutions in high-purity DMSO or methanol. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions from stock solutions for each experiment.

4. Q: Could the issue be with my assay? How can I validate my experimental system?

A: It is essential to validate your assay using a known positive control. For example, if you are performing an anticoccidial assay, use a compound with a well-characterized effect on Eimeria tenella. If your positive control also shows low activity, this points to a problem with the assay itself (e.g., cell health, reagent stability) rather than the this compound batch.

Data Summary

The bioactivity of this compound and related compounds against Eimeria tenella in an in-vitro assay using BHK-21 host cells has been documented.

CompoundMinimum Effective Concentration (µg/mL)[1]Cytotoxicity (µg/mL)[1]
Diolmycin A10.020.2
Diolmycin A20.22.0
Diolmycin B120Not Tested
This compound 20 Not Tested

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the required amount of this compound powder in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol provides a general framework for assessing the bioactivity of this compound against a microbial strain.

  • Materials: 96-well microtiter plate, appropriate broth medium (e.g., Mueller-Hinton Broth), microbial culture, this compound stock solution, sterile diluent (e.g., broth or saline).

  • Procedure:

    • Prepare a 2-fold serial dilution of this compound in the 96-well plate.

    • Add 50 µL of broth to wells in columns 2-12.

    • Add 100 µL of the highest concentration of this compound to the first well of each row being tested.

    • Transfer 50 µL from column 1 to column 2, mix well, and continue the serial dilution across the plate to column 10. Discard 50 µL from column 10.

    • Column 11 will serve as a growth control (no drug), and column 12 as a sterility control (no bacteria).

    • Prepare a standardized inoculum of the test microorganism and dilute it to the final desired concentration.

    • Add 50 µL of the bacterial inoculum to wells in columns 1-11.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration of this compound that inhibits visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation cluster_incubation_read Incubation & Reading prep_plate Prepare 96-well plate with broth serial_dilute Perform 2-fold serial dilution of this compound across the plate prep_plate->serial_dilute prep_drug Prepare this compound stock solution prep_drug->serial_dilute inoculate Inoculate wells with microbial suspension serial_dilute->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate plate inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

A generalized workflow for a broth microdilution assay.

Hypothetical Signaling Pathway

While the specific molecular target and signaling pathway for this compound have not been fully elucidated, many antimicrobial compounds function by disrupting essential cellular processes. The following diagram illustrates a generalized pathway for a hypothetical antimicrobial agent that inhibits protein synthesis, a common mechanism of action for antibiotics derived from Streptomyces.[3]

Signaling_Pathway compound This compound target Bacterial Ribosome (30S Subunit) compound->target Binds to process1 Inhibition of Protein Synthesis target->process1 Leads to process2 Disruption of Essential Cellular Functions process1->process2 outcome Bacteriostatic or Bactericidal Effect process2->outcome

A hypothetical mechanism of action for an antimicrobial agent.

References

How to address Diolmycin B2 instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on addressing the potential instability of Diolmycin B2 in aqueous solutions. As specific stability data for this compound is limited in published literature, the following recommendations are based on the chemical properties of its structural motifs, namely the phenolic hydroxyl groups and the diol functionality, as well as general principles of drug stability.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in an aqueous buffer and the solution turned a yellowish/brownish color. What is happening?

A1: The color change in your this compound solution is likely due to oxidation of the phenolic hydroxyl groups present in its structure. Phenols are susceptible to oxidation, which can be accelerated by factors such as elevated pH, exposure to light, and the presence of trace metal ions. This oxidation can lead to the formation of colored quinone-type byproducts. To minimize this, it is recommended to prepare solutions using deoxygenated solvents, protect the solution from light, and store it at a low temperature.

Q2: I have observed a progressive loss of biological activity in my this compound stock solution over time. What could be the cause?

A2: A decline in the biological activity of your this compound solution suggests chemical degradation of the compound. The instability of this compound in aqueous solutions can be attributed to the oxidation of its phenol moieties, as mentioned in the previous question. It is crucial to handle and store the compound under conditions that minimize degradation to ensure the reproducibility of your experiments. Preparing fresh solutions for each experiment is the most reliable approach to ensure consistent activity.

Q3: What are the ideal storage conditions for this compound in its solid form and in solution?

A3: For solid this compound, it is advisable to store it in a tightly sealed container, protected from light and moisture, at -20°C or -80°C. For aqueous solutions, it is recommended to prepare them fresh before use. If short-term storage is necessary, solutions should be kept at 2-8°C for no longer than 24 hours, protected from light. For longer-term storage, aliquoting the stock solution in an organic solvent like DMSO and storing at -80°C may provide better stability than storing in an aqueous buffer. However, the stability in any specific solvent system should be validated.

Troubleshooting Guide

This guide provides solutions to common issues encountered when working with this compound solutions.

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh solutions immediately before each experiment. If using a stock solution, perform a stability test to determine its viability over time.
Precipitation of the compound in aqueous buffer Poor solubility of this compound.Initially dissolve this compound in a small amount of a water-miscible organic solvent such as DMSO or ethanol before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Rapid color change of the solution Oxidation of the phenolic groups.Prepare the solution using deoxygenated buffers. Work under an inert atmosphere (e.g., nitrogen or argon). Protect the solution from light by using amber vials or wrapping the container in aluminum foil.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weigh the required amount of solid this compound in a sterile microcentrifuge tube.

  • Add a minimal amount of sterile, anhydrous DMSO to dissolve the compound completely. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: A General Workflow for Assessing the Stability of this compound in an Aqueous Buffer

This protocol provides a framework to determine the stability of this compound under your specific experimental conditions.

  • Preparation of Test Solutions:

    • Prepare a fresh solution of this compound in your desired aqueous buffer at the working concentration.

    • Divide the solution into several aliquots in separate tubes.

  • Incubation Conditions:

    • Store the aliquots under different conditions you wish to test (e.g., 4°C in the dark, room temperature on the benchtop, 37°C in an incubator).

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot from each condition.

  • Analysis:

    • Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • If a biological assay is the intended application, you can also test the biological activity of the solution at each time point.

  • Data Evaluation:

    • Plot the concentration or activity of this compound as a function of time for each condition to determine the rate of degradation.

Visualizations

G cluster_prep Solution Preparation cluster_handling Experimental Handling cluster_storage Storage start Weigh Solid this compound dissolve Dissolve in Anhydrous DMSO start->dissolve Minimize air exposure dilute Dilute in Deoxygenated Aqueous Buffer dissolve->dilute Vortex gently aliquot Aliquot Stock Solution dissolve->aliquot For stock solutions protect Protect from Light dilute->protect temp Maintain Low Temperature protect->temp use Use Immediately temp->use freeze Store at -80°C aliquot->freeze

Caption: Workflow for preparing and handling this compound solutions.

G diolmycin This compound (Phenolic Hydroxyl Groups) degradation Oxidized Products (Quinone-type) diolmycin->degradation oxidants Oxidizing Agents (e.g., O2, Metal Ions) oxidants->degradation Accelerates light Light (UV) light->degradation Accelerates ph High pH ph->degradation Accelerates loss Loss of Biological Activity degradation->loss

Caption: Hypothetical degradation pathway of this compound.

Minimizing off-target effects of Diolmycin B2 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing off-target effects of Diolmycin B2 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a natural product isolated from Streptomyces sp.[1] Its chemical structure is threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol.[1] The primary reported biological activity of this compound and its analogs is anticoccidial, meaning it can inhibit the growth of coccidian parasites like Eimeria tenella.[2]

Table 1: Reported Biological Activity of Diolmycins

CompoundAnticoccidial Activity (Minimum Effective Concentration, µg/mL)Cytotoxicity (µg/mL)
Diolmycin A10.020.2
Diolmycin A20.22.0
Diolmycin B120Not Tested
This compound20Not Tested

Source: Adapted from literature.[2]

Q2: What is the mechanism of action of this compound in mammalian cells?

The specific mechanism of action of this compound in mammalian cells has not been extensively characterized in publicly available literature. As a phenolic compound, it may possess antioxidant properties or interact with a variety of cellular proteins. Phenolic compounds have been reported to interfere with various cellular signaling pathways.[3] Further experimental validation is required to determine its precise molecular targets.

Q3: What are the potential off-target effects of this compound?

Given its phenolic structure, this compound may exhibit off-target effects common to this class of compounds. These can include:

  • Assay Interference: Phenolic compounds can interfere with certain assay readouts, such as those that are fluorescence- or absorbance-based.[4][5][6] This can be due to the compound's intrinsic fluorescence, its ability to aggregate, or its redox activity.[5][6]

  • Non-specific Toxicity: At higher concentrations, phenolic compounds can cause non-specific cytotoxicity through mechanisms like membrane disruption.[6]

  • Modulation of Multiple Signaling Pathways: Due to their chemical nature, phenolic compounds can interact with multiple proteins, leading to the modulation of various signaling pathways.[3]

Q4: How should I prepare and store this compound for cell-based assays?

  • Solubility: Information on the solubility of this compound is limited. It is advisable to first test its solubility in common solvents like DMSO or ethanol before preparing stock solutions.

  • Stability: The stability of this compound in cell culture media is not well-documented. Phenolic compounds can be sensitive to light and oxidation.[7][8][9] It is recommended to prepare fresh dilutions from a stock solution for each experiment and to store the stock solution at -20°C or -80°C, protected from light.

Troubleshooting Guides

General Assay-Related Issues

Q5: My results with this compound are inconsistent. What could be the cause?

Inconsistent results can arise from several factors:

  • Compound Stability: As mentioned in Q4, this compound may degrade in cell culture media.[7][8][9] Prepare fresh dilutions for each experiment.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. High passage numbers can lead to altered cellular responses.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for serial dilutions of the compound.

Cell Viability Assays (e.g., MTT, XTT)

Q6: I am observing an unexpected increase/decrease in signal in my MTT assay after treating with this compound. What should I do?

Phenolic compounds can directly interfere with tetrazolium-based assays.[10]

  • Direct Reduction of MTT: this compound, as a phenolic compound, may have reducing properties that can directly convert MTT to formazan, leading to a false-positive signal for cell viability.

    • Control Experiment: Include a control well with this compound in cell-free media to assess its direct effect on the MTT reagent.[11][12][13]

  • Alternative Viability Assays: Consider using an alternative viability assay that is less susceptible to interference from colored or reducing compounds, such as a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[14]

Table 2: Troubleshooting MTT Assay with Phenolic Compounds

IssuePotential CauseSuggested Solution
High background signalDirect reduction of MTT by this compound.Run a cell-free control with the compound.
Inconsistent readingsPrecipitation of this compound at high concentrations.Check for precipitate in the wells; use a lower concentration range.
Unexpected resultsInterference with cellular metabolism.Use an orthogonal assay (e.g., ATP-based) to confirm results.
Western Blot Analysis

Q7: I am seeing unexpected changes in my protein of interest after this compound treatment in my Western Blot. How can I be sure this is a specific effect?

To confirm the specificity of the observed changes, consider the following:

  • Dose-Response and Time-Course: Perform experiments with a range of this compound concentrations and at different time points to see if the effect is dose- and time-dependent.

  • Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[15][16][17][18]

  • Orthogonal Approaches: Use a different method to confirm the change in protein levels, such as qPCR to measure mRNA levels or immunocytochemistry to observe changes in protein localization.

Kinase Assays

Q8: I am using a fluorescence-based kinase assay and see inhibition with this compound. How do I rule out assay interference?

Phenolic compounds are known to interfere with fluorescence-based assays.[4][5]

  • Control for Autofluorescence: Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay.

  • Use a Different Assay Format: If significant interference is observed, consider using a non-fluorescent assay format, such as a radiometric assay or a luminescence-based assay like ADP-Glo™.[19][20][21][22][23]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[24]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide Staining
  • Cell Treatment: Treat cells with this compound at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[25][26]

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.[25]

Protocol 3: General Kinase Inhibition Assay (Luminescence-based)
  • Kinase Reaction: In a 96-well plate, add the kinase, its substrate, and ATP. Then add this compound at various concentrations. Include appropriate positive and negative controls.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a defined period.

  • ADP Detection: Add a reagent that converts the ADP generated from the kinase reaction into a luminescent signal (e.g., ADP-Glo™ Kinase Assay).[20][23]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal will be proportional to the amount of ADP produced and thus indicative of kinase activity.

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Off-Target Validation start Start with this compound viability Cell Viability Assay (e.g., MTT) start->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis If cytotoxic western Western Blot apoptosis->western kinase Kinase Assay western->kinase If pathway is known orthogonal Orthogonal Assays kinase->orthogonal counterscreen Counter-screens orthogonal->counterscreen target_engagement Target Engagement Assay counterscreen->target_engagement signaling_pathway diolmycin This compound receptor Cell Surface Receptor diolmycin->receptor Binds? kinase1 Kinase A diolmycin->kinase1 Inhibits? receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response troubleshooting_tree start Inconsistent Results with this compound q1 Is the compound soluble and stable? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you observing assay interference? a1_yes->q2 sol_a1_no Optimize solvent and prepare fresh solutions. a1_no->sol_a1_no a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol_a2_yes Run cell-free controls and use orthogonal assays. a2_yes->sol_a2_yes q3 Is the effect dose- and time-dependent? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no final Proceed with further mechanistic studies. a3_yes->final sol_a3_no Re-evaluate experimental conditions. a3_no->sol_a3_no

References

Technical Support Center: Overcoming Resistance to Diolmycin B2 in Eimeria Strains

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, specific data on Diolmycin B2's mechanism of action and resistance in Eimeria strains is not available in the public domain. This technical support center provides a generalized framework for addressing drug resistance in Eimeria, based on established principles with other anticoccidial drugs. Researchers are advised to adapt these guidelines to their specific findings with this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing reduced efficacy of this compound in our in vivo poultry trials. Does this indicate resistance?

A1: Reduced efficacy is a strong indicator of potential resistance, but other factors should be considered. These can include issues with the feed formulation and drug dosage, the health and immune status of the birds, or the specific Eimeria species and strain present in your facility. It is crucial to first rule out these external factors before confirming resistance.

Q2: How can we confirm that the Eimeria strain has developed resistance to this compound?

A2: Confirmation of resistance requires a standardized laboratory test known as an Anticoccidial Sensitivity Test (AST). This test compares the efficacy of this compound against your field isolate versus a known drug-sensitive reference strain of the same Eimeria species.

Q3: What are the common mechanisms of drug resistance in Eimeria?

A3: Generally, Eimeria parasites develop resistance through several mechanisms:

  • Altered Drug Target: A mutation in the protein or enzyme that the drug targets can prevent the drug from binding and exerting its effect.

  • Alternative Metabolic Pathways: The parasite may develop or upregulate alternative biochemical pathways to bypass the one inhibited by the drug.[1][2]

  • Decreased Drug Permeability/Increased Efflux: The parasite's cell membrane may change to reduce the uptake of the drug, or it may actively pump the drug out of the cell.[1][2]

Q4: Is resistance to this compound likely to be permanent in an Eimeria population?

A4: The stability of drug resistance varies. In some cases, if the drug pressure is removed, the Eimeria population may gradually revert to a more sensitive state over several generations, especially if the resistance mechanism confers a fitness cost to the parasite. However, some resistance mechanisms are stable and will persist in the population.

Q5: If we have this compound resistance, should we stop using it completely?

A5: Not necessarily. Strategic rotation of anticoccidial drugs is a common practice in the poultry industry to manage resistance.[3] You might consider using this compound in a "shuttle" or rotational program with other anticoccidials that have a different mechanism of action. This can help to reduce the selection pressure for this compound resistance.

Troubleshooting Guides

Guide 1: Investigating Reduced Efficacy of this compound

This guide provides a step-by-step approach for researchers who suspect the development of resistance to this compound.

Step 1: Verify Experimental Conditions

  • Feed Analysis: Confirm the concentration of this compound in the medicated feed to ensure it is within the expected range.

  • Animal Health: Assess the overall health and immune status of the poultry, as concurrent infections or stress can impact drug efficacy.

  • Eimeria Challenge: Ensure that the oocyst dose and species used for the challenge are consistent with previous experiments.

Step 2: Isolate and Propagate the Suspected Resistant Strain

  • Collect fecal samples from birds showing signs of coccidiosis despite treatment with this compound.

  • Isolate Eimeria oocysts from the feces and sporulate them.

  • Propagate the isolate in a small group of susceptible, unmedicated birds to obtain a sufficient number of oocysts for testing.

Step 3: Conduct an Anticoccidial Sensitivity Test (AST)

  • Perform a controlled in vivo study comparing the efficacy of this compound against your field isolate and a known sensitive reference strain.

  • Key parameters to measure include weight gain, lesion scores, and oocyst shedding.

  • Calculate an index of resistance, such as the Anticoccidial Index (ACI), to quantify the level of resistance.

Step 4: Preliminary Investigation of Resistance Mechanism

  • If resistance is confirmed, initial investigations into the mechanism can begin.

  • In Vitro Assays: If an in vitro culture system for your Eimeria species is available, you can perform drug sensitivity assays to determine if the resistance is due to factors intrinsic to the parasite.

  • Molecular Analysis: Sequence the putative target gene of this compound (if known) in both the resistant and sensitive strains to look for mutations.

  • Transcriptomics/Metabolomics: Compare the gene expression and metabolite profiles of the resistant and sensitive strains to identify pathways that are differentially regulated.[4]

Data Presentation

Table 1: Interpreting the Anticoccidial Index (ACI)

ACI ValueInterpretationRecommended Action
>180SensitiveContinue use of this compound as per protocol.
120-179Reduced SensitivityMonitor efficacy closely. Consider use in a rotational program.
<120ResistantDiscontinue continuous use. Investigate alternative anticoccidials.

Source: Adapted from general guidelines for Anticoccidial Sensitivity Tests.[2]

Table 2: Example Data from a Hypothetical Anticoccidial Sensitivity Test (AST) for this compound

Treatment GroupMean Weight Gain (g)Mean Lesion ScoreMean Oocysts per Gram (OPG)
Uninfected, Unmedicated50000
Infected, Unmedicated3503.55,000,000
Infected, Medicated (Sensitive Strain)4800.550,000
Infected, Medicated (Field Isolate)3802.83,500,000

Experimental Protocols

Protocol 1: Anticoccidial Sensitivity Test (AST)

Objective: To determine the sensitivity of an Eimeria field isolate to this compound.

Materials:

  • Coccidia-free broiler chickens (e.g., 1-day-old)

  • Standard broiler feed (medicated and unmedicated)

  • This compound

  • Sporulated oocysts of the Eimeria field isolate and a sensitive reference strain

  • Cages with wire floors

  • Equipment for measuring weight, scoring intestinal lesions, and counting oocysts

Methodology:

  • Animal Allocation: Randomly allocate chicks to different treatment groups (e.g., uninfected unmedicated, infected unmedicated, infected medicated with sensitive strain, infected medicated with field isolate). Each group should have a sufficient number of replicates.

  • Medication: Provide the medicated groups with feed containing the recommended concentration of this compound, starting 24 hours before infection.

  • Infection: On day 0, orally infect the chicks in the infected groups with a standardized dose of sporulated oocysts.

  • Data Collection:

    • Record body weight at the start and end of the experiment.

    • On a predetermined day post-infection (e.g., day 6 or 7), euthanize a subset of birds from each group and score the intestinal lesions according to a standardized method (e.g., Johnson and Reid scoring system).

    • Collect fecal samples for several days post-infection to determine the total oocyst output per bird.

  • Analysis: Calculate the mean weight gain, lesion scores, and oocyst counts for each group. Use these values to calculate an Anticoccidial Index (ACI) or other relevant metrics to determine the level of resistance.

Visualizations

Troubleshooting_Workflow A Reduced Efficacy of this compound Observed B Step 1: Verify Experimental Conditions (Feed, Animal Health, Challenge) A->B C Step 2: Isolate and Propagate Suspected Resistant Strain B->C D Step 3: Conduct Anticoccidial Sensitivity Test (AST) C->D E Resistance Confirmed? D->E F Step 4: Investigate Resistance Mechanism (Molecular, Transcriptomic, Metabolomic) E->F Yes H Review and Optimize Experimental Protocol E->H No G Implement Rotational Drug Program F->G

Caption: Troubleshooting workflow for investigating this compound resistance.

Hypothetical_Resistance_Pathway cluster_parasite Eimeria Cell cluster_resistance Potential Resistance Mechanisms Drug This compound Target Target Enzyme/Protein Drug->Target Inhibits EffluxPump Efflux Pump Drug->EffluxPump MetaboliteB Metabolite B Target->MetaboliteB Produces MetaboliteA Metabolite A MetaboliteA->Target AltPathway Alternative Pathway MetaboliteA->AltPathway EffluxPump->Drug Expels MetaboliteC Metabolite C AltPathway->MetaboliteC R1 Mutation in Target Gene R1->Target Alters Target R2 Upregulation of Efflux Pump R2->EffluxPump Increases Expression R3 Activation of Alternative Pathway R3->AltPathway Enhances Activity

Caption: Hypothetical signaling pathway for this compound resistance.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro & Molecular Analysis cluster_outcome Outcome A Isolate Eimeria from Field B Propagate Isolate in Chickens A->B C Perform AST vs. Sensitive Strain B->C D Establish in vitro culture (if possible) C->D Resistant Isolate F Sequence Putative Target Gene C->F Resistant Isolate G Transcriptomic/Metabolomic Profiling C->G Resistant Isolate E Compare Drug Sensitivity (IC50) D->E H Characterize Resistance Profile and Mechanism E->H F->H G->H

Caption: General experimental workflow for resistance characterization.

References

Strategies to reduce cytotoxicity of Diolmycin B2 in host cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on strategies to specifically reduce the cytotoxicity of Diolmycin B2 in host cells is limited in publicly available scientific literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on established general strategies for reducing the cytotoxicity of natural products and other therapeutic compounds. These approaches may serve as a starting point for researchers working with this compound.

Troubleshooting Guide: High Host Cell Cytotoxicity with this compound

This guide addresses common issues researchers may encounter related to the host cell toxicity of this compound during in vitro experiments.

Issue Potential Cause Troubleshooting Steps & Suggested Solutions
High background cytotoxicity in control (vehicle-treated) host cells. 1. Solvent (e.g., DMSO) concentration is too high.2. Poor cell health or over-confluency.3. Contamination of cell culture.1. Ensure the final solvent concentration is non-toxic to the host cells (typically ≤ 0.5%). Perform a solvent toxicity titration curve.2. Use healthy, sub-confluent cells for experiments. Regularly check cell morphology.3. Test for mycoplasma and bacterial contamination.
Observed cytotoxicity at concentrations where anti-parasitic activity is not yet optimal. 1. Narrow therapeutic window of this compound.2. High sensitivity of the host cell line.1. Explore drug delivery systems (e.g., liposomal or nanoparticle formulations) to potentially widen the therapeutic window.2. Consider using a different, more robust host cell line if experimentally feasible.3. Investigate combination therapy with another anti-parasitic agent to potentially use a lower, less toxic concentration of this compound.
Inconsistent cytotoxicity results between experiments. 1. Variability in this compound stock solution.2. Inconsistent cell seeding density.3. Fluctuation in incubation times.1. Prepare fresh stock solutions regularly and store them appropriately. Aliquot to avoid multiple freeze-thaw cycles.2. Standardize cell seeding protocols and ensure even cell distribution in plates.3. Adhere strictly to predetermined incubation times for drug exposure.
Difficulty in determining the mechanism of cell death (apoptosis vs. necrosis). 1. The chosen cytotoxicity assay only measures one aspect of cell death (e.g., membrane integrity).1. Employ multiple cytotoxicity assays that measure different cellular events (e.g., metabolic activity, membrane leakage, and apoptosis markers).2. Perform an apoptosis-specific assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry, to differentiate between apoptotic and necrotic cell populations.

Frequently Asked Questions (FAQs)

Formulation & Delivery Strategies

Q1: How can I reduce the cytotoxicity of this compound using formulation strategies?

A1: Encapsulating this compound in drug delivery systems like liposomes or nanoparticles is a common strategy to reduce host cell toxicity.[1] These carriers can alter the pharmacokinetic profile of the drug, potentially leading to more targeted delivery to infected cells and reduced exposure of healthy host cells.[2]

Q2: What is the principle behind using liposomes to decrease toxicity?

A2: Liposomes are microscopic vesicles composed of a lipid bilayer. They can encapsulate both hydrophilic and hydrophobic drugs. By encapsulating this compound, its direct interaction with host cell membranes can be limited, thereby reducing non-specific cytotoxicity. The formulation can also be engineered for controlled release of the drug.

Q3: Is there quantitative evidence that liposomal formulations reduce cytotoxicity?

A3: Yes, for many drugs, liposomal formulations have been shown to be less toxic to host cells than the free drug. This is often reflected in a higher IC50 (half-maximal inhibitory concentration) value in host cells for the liposomal formulation compared to the free drug.

Table 1: Comparative Cytotoxicity (IC50) of Free vs. Liposomal Drug Formulations in Host/Non-Target Cells

DrugCell LineFree Drug IC50Liposomal Drug IC50Fold Change (Reduction in Cytotoxicity)
DoxorubicinMDA-MB-231518 ± 105 nM450 ± 115 nM~0.87x (Slight Decrease)
DoxorubicinHepG2Lower than liposomal~10x higher than free drug~10x
DoxorubicinMCF7Lower than liposomal~10x higher than free drug~10x
MebendazoleA549596.5 nM (24h)283.4 nM (72h)Data suggests increased efficacy over time
GefitinibA549257.1 nM (24h)201.9 nM (72h)Data suggests increased efficacy over time
Note: The data for Mebendazole and Gefitinib show increased cytotoxic efficacy against cancer cells with the nanoliposomal formulation, which is a desired outcome in cancer therapy but illustrates the principle of how formulation can alter cellular interaction. For reducing host cell toxicity in the context of an anti-parasitic, the goal would be a higher IC50 in the host cell line.

Q4: How can nanoparticle-based drug delivery systems help?

A4: Nanoparticle drug delivery systems can improve the solubility and stability of a compound.[1] They can also be designed for targeted delivery by modifying their surface with ligands that bind to specific receptors on target cells (e.g., infected cells), thereby minimizing off-target effects on healthy host cells.[2] Studies have shown that nanoparticle delivery can reduce the hepatotoxicity of certain therapeutic agents.[3][4]

Table 2: Effect of Nanoparticle Formulation on Hepatotoxicity Markers

CompoundFormulationAlanine Aminotransferase (ALT) LevelAspartate Aminotransferase (AST) LevelObservation
Chlorpromazine (CPZ)Free Drug50.4 ± 7.6 U/LHigher than NPHigher hepatotoxicity
Chlorpromazine (CPZ)Nanoparticle (NP)25.2 ± 1.5 U/LLower than Free DrugReduced hepatotoxicity
Wortmannin (Wtmn)Free DrugHigher than NPHigher than NPHigher hepatotoxicity
Wortmannin (Wtmn)Nanoparticle (NP)Lower than Free DrugLower than Free DrugReduced hepatotoxicity
Data adapted from in vivo studies, demonstrating the principle of reduced hepatotoxicity with nanoparticle formulations.[3][4]
Combination Therapy & Structural Modification

Q5: Can I use this compound in combination with other drugs to reduce its toxicity?

A5: Yes, combination therapy is a viable strategy. By combining this compound with another anti-parasitic agent that has a different mechanism of action, it may be possible to achieve a synergistic or additive effect. This could allow for the use of a lower, and therefore less toxic, concentration of this compound. Combination therapy is a common strategy in chemotherapy to increase efficacy and reduce toxicity.[5]

Q6: Is it possible to modify the chemical structure of this compound to make it less toxic?

A6: Structural modification is a key strategy in drug development to improve the therapeutic index of a compound.[6][7][8] By identifying the parts of the this compound molecule responsible for its cytotoxicity (the "toxicophore") and its therapeutic activity (the "pharmacophore"), it may be possible to chemically modify the structure to reduce toxicity while retaining or even enhancing its anti-parasitic effects.[6] This often involves synthesizing and screening a series of analogues.

Experimental Protocols & Assays

Q7: What is a standard protocol for assessing the cytotoxicity of this compound?

A7: The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed host cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound. Include untreated and vehicle-only controls. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Q8: How can I determine if this compound is causing apoptosis or necrosis in host cells?

A8: An Annexin V/Propidium Iodide (PI) apoptosis assay using flow cytometry can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Preparation: Treat cells with this compound as in the cytotoxicity assay. Harvest the cells, including any floating cells from the supernatant.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population can be small).

Q9: What is the LDH assay and when should I use it?

A9: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from the cytosol of damaged cells into the culture medium.[10][11] It is a good indicator of compromised cell membrane integrity, often associated with necrosis. It can be used as a complementary assay to the MTT assay.

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Treatment: Treat cells in a 96-well plate with this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[12]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.[13]

  • LDH Reaction: Add the collected supernatant to a new plate with the LDH assay reaction mixture.[12][13]

  • Incubation: Incubate at room temperature, protected from light, for up to 30 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[12][13]

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples relative to the controls.

Visualizations

Signaling Pathways

Cytotoxicity_Pathways cluster_stimulus Cellular Stress cluster_p53 p53-Mediated Pathway cluster_apoptosis Apoptosis Cascade This compound This compound p53 p53 This compound->p53 Induces p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Mitochondria Mitochondria Bax->Mitochondria Permeabilizes Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Caspase9 Caspase-9 Cytochrome c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Experimental Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis This compound This compound Treatment Treat Host Cells This compound->Treatment Host Cells Host Cells Host Cells->Treatment Formulation Formulation (e.g., Liposomes) Formulation->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH AnnexinV Annexin V/PI (Apoptosis) Treatment->AnnexinV IC50 Determine IC50 MTT->IC50 LDH->IC50 Mechanism Determine Mechanism of Cell Death AnnexinV->Mechanism Comparison Compare Free vs. Formulated this compound IC50->Comparison Mechanism->Comparison

Logical Relationships

Logical_Relationships cluster_strategies Potential Mitigation Strategies cluster_outcomes Desired Outcomes High Cytotoxicity High Cytotoxicity Formulation Drug Formulation (Liposomes, Nanoparticles) High Cytotoxicity->Formulation Combination Combination Therapy High Cytotoxicity->Combination Modification Structural Modification High Cytotoxicity->Modification ReducedToxicity Reduced Host Cell Toxicity (Higher IC50) Formulation->ReducedToxicity MaintainedEfficacy Maintained/Improved Anti-parasitic Efficacy Formulation->MaintainedEfficacy Combination->ReducedToxicity Combination->MaintainedEfficacy Modification->ReducedToxicity Modification->MaintainedEfficacy ImprovedIndex Improved Therapeutic Index ReducedToxicity->ImprovedIndex MaintainedEfficacy->ImprovedIndex

References

Potential for assay interference with Diolmycin B2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential assay interference with Diolmycin B2. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a natural product isolated from Streptomyces sp.[1][2] Its structure has been identified as threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol.[1] It is a stereoisomer of Diolmycin B1.[1] Published studies have shown that this compound exhibits anticoccidial activity, inhibiting the growth of Eimeria tenella in an in vitro assay using BHK-21 cells as a host.[2]

Q2: Are there any known instances of this compound interfering with common biochemical or cell-based assays?

Currently, there is no specific literature documenting assay interference caused by this compound. However, based on its chemical structure, which contains two p-hydroxyphenyl moieties, there is a potential for interference in certain assay formats. This guide provides strategies to identify and mitigate these potential issues.

Q3: What are the general mechanisms by which small molecules like this compound can interfere with assays?

Small molecules can interfere with assays through several mechanisms, including:

  • Compound Aggregation: Many small molecules can form colloidal aggregates in aqueous solutions, which can non-specifically inhibit enzymes or bind to proteins, leading to false-positive results.

  • Fluorescence Interference: The compound itself may be fluorescent, with an excitation and/or emission spectrum that overlaps with the fluorophores used in the assay, leading to a false signal.

  • Redox Activity: Compounds with redox-active functional groups, such as the phenols in this compound, can directly reduce or oxidize assay reagents, interfering with assays that rely on redox-based measurements (e.g., resazurin-based cell viability assays).

Q4: What are the solubility properties of this compound?

This compound is reported to be soluble in methanol (MeOH) and dimethyl sulfoxide (DMSO) and insoluble in chloroform.[3] When preparing stock solutions, using DMSO is a common practice. However, it is crucial to be aware of the final DMSO concentration in the assay, as high concentrations can also affect assay performance.

Troubleshooting Guides

Issue 1: Suspected Fluorescence Interference

Description: You observe a high background signal or a dose-dependent increase in signal in a fluorescence-based assay (e.g., fluorescence polarization, FRET, or assays using fluorescent reporters) that is independent of the biological target. This may be due to the intrinsic fluorescence of this compound. The presence of hydroxyphenyl groups in its structure suggests a potential for fluorescence.

Troubleshooting Workflow:

cluster_yes cluster_no cluster_yes2 cluster_no2 start High background or unexpected signal in fluorescence assay q1 Is the signal present in a 'no-enzyme' or 'no-cell' control containing this compound? start->q1 p1 Potential intrinsic fluorescence of this compound. q1->p1 Yes p2 Interference is likely not due to This compound fluorescence. q1->p2 No exp1 Measure the excitation and emission spectra of this compound. p1->exp1 q2 Does the spectrum of this compound overlap with the assay fluorophore? exp1->q2 sol1 Mitigation Strategy: 1. Use a different fluorophore with a non-overlapping spectrum. 2. Use a non-fluorescence-based assay format (e.g., colorimetric, luminescent). q2->sol1 Yes p4 Direct fluorescence interference is unlikely. q2->p4 No p3 Consider other interference mechanisms (e.g., aggregation, redox activity). p2->p3 cluster_yes cluster_no cluster_solution start Unexpected signal in a redox-based assay (e.g., resazurin) q1 Does this compound cause a signal change in a cell-free or enzyme-free version of the assay? start->q1 p1 Potential direct redox activity of this compound. q1->p1 Yes p2 Direct redox interference is unlikely. q1->p2 No exp1 Perform a control experiment with this compound and the redox indicator. p1->exp1 sol1 Mitigation Strategy: 1. Use an orthogonal assay with a non-redox-based readout (e.g., ATP-based viability assay like CellTiter-Glo). 2. For enzymatic assays, use a direct substrate consumption or product formation detection method. exp1->sol1 p3 Consider other interference mechanisms. p2->p3 cluster_yes cluster_no cluster_solution start Non-specific inhibition observed in a biochemical assay q1 Is the inhibition attenuated by the addition of a non-ionic detergent (e.g., 0.01% Triton X-100)? start->q1 p1 Compound aggregation is likely the cause of inhibition. q1->p1 Yes p2 Aggregation is less likely to be the primary cause. q1->p2 No exp1 Confirm aggregation using biophysical methods (e.g., Dynamic Light Scattering - DLS). p1->exp1 sol1 Mitigation Strategy: 1. Include 0.01% Triton X-100 in the assay buffer. 2. Test this compound at lower concentrations. 3. Consider structural analogs of this compound with improved solubility. exp1->sol1 p3 Investigate other mechanisms of action. p2->p3

References

Technical Support Center: Scaling Up Diolmycin B2 Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on scaling up the production of Diolmycin B2 for preclinical studies.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the fermentation, purification, and formulation of this compound.

1. Fermentation Scale-Up Issues

Problem Potential Cause Troubleshooting Steps
Low this compound Titer at Larger Scale Suboptimal nutrient levels, poor oxygen transfer, shear stress on Streptomyces sp. WK-2955.- Optimize media composition for large-scale fermentation.[1] - Adjust agitation and aeration rates to maintain dissolved oxygen levels without causing excessive shear stress. - Consider fed-batch fermentation to control nutrient levels and microbial growth.[2][3]
Contamination of Fermentation Broth Inadequate sterilization, non-sterile inoculum, or airborne contaminants.[4][5]- Ensure all equipment and media are properly sterilized. - Use strict aseptic techniques during inoculation and sampling.[4] - Maintain positive pressure in the fermenter to prevent entry of airborne contaminants.
Inconsistent Batch-to-Batch Yield Variability in inoculum quality, raw material composition, or fermentation parameters.- Standardize inoculum preparation and use a consistent cell bank. - Implement quality control for all raw materials. - Tightly control and monitor key fermentation parameters (pH, temperature, dissolved oxygen).[2]
Streptomyces Strain Instability Genetic mutations or loss of productivity after multiple generations.- Re-isolate single colonies from a master cell bank to ensure a homogenous and productive population.[6] - Store working cell banks under appropriate long-term storage conditions (e.g., in 70% glycerol at -18°C).[7]

2. Purification and Downstream Processing Issues

Problem Potential Cause Troubleshooting Steps
Poor Resolution in Large-Scale Chromatography Improper column packing, suboptimal mobile phase, column overloading.- Ensure the column is packed uniformly to avoid channeling. - Optimize the solvent system for the best separation of this compound. - Determine the loading capacity of the column to prevent overloading and peak tailing.[8]
Compound Degradation During Purification Exposure to harsh pH, high temperatures, or prolonged processing times.- Use mild pH conditions and avoid excessive heat. - Streamline the purification process to minimize the time the compound is in solution.
Low Recovery of this compound Inefficient extraction, precipitation of the compound, or irreversible binding to the chromatography matrix.- Optimize the solvent extraction procedure to maximize the recovery of this compound from the fermentation broth. - Ensure the compound remains soluble in the chosen solvents. - Select a chromatography resin with appropriate selectivity and minimal non-specific binding.

3. Formulation and Preclinical Study Issues

Problem Potential Cause Troubleshooting Steps
Poor Bioavailability in Animal Models Low aqueous solubility of this compound, inefficient absorption.- Develop a formulation to enhance solubility, such as a lipid-based system, nanosuspension, or amorphous solid dispersion.[9][10] - Consider the use of permeation enhancers.
Variable Results in Preclinical Studies Inconsistent formulation, improper dosing, or animal-to-animal variability.- Ensure the formulation is homogenous and the dose is administered accurately. - Use a sufficient number of animals to account for biological variability.
Toxicity Observed in Animal Studies Off-target effects of this compound or toxicity of the formulation excipients.- Conduct dose-ranging studies to determine the maximum tolerated dose.[11] - Evaluate the toxicity of the formulation excipients alone. - Identify potential target organs of toxicity through histopathological analysis.[11]

II. Frequently Asked Questions (FAQs)

Production and Purification

  • Q1: What is the recommended starting point for scaling up this compound fermentation? A1: Begin by optimizing the fermentation conditions at the bench-scale (1-10 L) to maximize the yield of this compound. Key parameters to optimize include media composition, pH, temperature, and aeration/agitation rates. Once a robust process is established, a gradual scale-up to pilot and then production scale can be undertaken, maintaining key parameters like the volumetric mass transfer coefficient (kLa) constant.[2]

  • Q2: What are the most critical parameters to monitor during Streptomyces fermentation for this compound production? A2: Critical parameters include pH, temperature, dissolved oxygen, and nutrient concentrations. Secondary metabolite production in Streptomyces is often triggered during the stationary phase, so monitoring growth phase indicators is also important.[1][12]

  • Q3: How can I improve the efficiency of the initial extraction of this compound from the fermentation broth? A3: The choice of extraction solvent is crucial. Since this compound is a phenolic compound, solvents like ethyl acetate are likely effective. Optimizing the pH of the broth prior to extraction can also enhance the partitioning of the compound into the organic phase.

Preclinical Studies

  • Q4: this compound has poor water solubility. What formulation strategies are recommended for preclinical in vivo studies? A4: For poorly water-soluble compounds like this compound, several formulation strategies can be employed to improve bioavailability. These include creating a nanosuspension to increase surface area, developing a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS), or using co-solvents.[9] The choice of formulation will depend on the intended route of administration and the required dose.

  • Q5: What are the key considerations for designing a preclinical study for an anticoccidial agent like this compound? A5: Preclinical studies for anticoccidial drugs should evaluate efficacy against relevant Eimeria species in the target animal. This typically involves controlled battery studies to assess efficacy against individual and mixed Eimeria species. Key endpoints include lesion scoring, oocyst shedding, and animal performance (weight gain, feed conversion). Safety and toxicology studies are also essential to determine the no-observed-adverse-effect level (NOAEL) and identify any potential target organ toxicity.[11][13]

  • Q6: Is an in vitro-in vivo correlation (IVIVC) necessary for this compound development? A6: While not always mandatory at the preclinical stage, establishing an IVIVC can be highly beneficial. It can help in the selection of the most promising formulation by correlating in vitro dissolution rates with in vivo absorption. This can reduce the number of animal studies required and accelerate development.

III. Quantitative Data

Table 1: Illustrative this compound Production at Different Scales

Scale Volume (L) Typical Yield (mg/L) Notes
Bench-top Fermenter550 - 150Optimization of media and fermentation parameters.
Pilot-scale Fermenter10030 - 100Challenges with maintaining optimal oxygen transfer and mixing.
Production-scale Fermenter200020 - 80Further process optimization is required to address scale-up effects.

Note: The yield values presented are illustrative and will depend on the specific fermentation conditions and strain productivity.

Table 2: Comparison of Formulation Strategies for Poorly Soluble Compounds

Formulation Strategy Advantages Disadvantages Applicability for this compound
Nanosuspension Increased surface area, improved dissolution rate.Can be physically unstable (particle growth).Potentially suitable for oral and parenteral routes.
Lipid-Based Formulations (e.g., SEDDS) Enhanced solubilization and absorption.[10]Can be complex to develop and manufacture.Good option for oral delivery.
Amorphous Solid Dispersion High apparent solubility.Can be prone to recrystallization.Suitable for solid oral dosage forms.
Co-solvent System Simple to prepare.Potential for precipitation upon dilution in vivo.May be suitable for early-stage in vivo screening.

IV. Experimental Protocols

1. Protocol for this compound Production by Fermentation

This protocol outlines a general procedure for the fermentation of Streptomyces sp. WK-2955 to produce this compound.

  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a suitable liquid medium with a spore suspension or mycelial fragments of Streptomyces sp. WK-2955.

    • Incubate the seed culture at 30°C with shaking until sufficient biomass is achieved.

  • Fermentation:

    • Aseptically transfer the seed culture to the production fermenter containing the optimized production medium.

    • Maintain the fermentation at 30°C with controlled pH and dissolved oxygen levels.

    • Monitor the fermentation for growth and this compound production over time.

  • Harvesting:

    • Once the peak production of this compound is reached (typically in the stationary phase), harvest the fermentation broth.

    • Separate the mycelial biomass from the supernatant by centrifugation or filtration.

2. Protocol for Purification of this compound

This protocol provides a general framework for the purification of this compound from the fermentation supernatant.

  • Solvent Extraction:

    • Extract the fermentation supernatant with an equal volume of ethyl acetate three times.

    • Pool the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate the components.[14][15][16][17]

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing this compound and concentrate them.

    • Further purify the enriched fraction using preparative HPLC with a suitable column (e.g., C18) and mobile phase.[18][19]

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

V. Visualizations

Fermentation_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Spore_Stock Spore Stock of Streptomyces sp. WK-2955 Seed_Culture Seed Culture Development Spore_Stock->Seed_Culture Inoculation Production_Fermenter Production Fermenter Seed_Culture->Production_Fermenter Inoculation Harvesting Harvesting Production_Fermenter->Harvesting End of Fermentation Centrifugation Centrifugation/ Filtration Harvesting->Centrifugation Separation Supernatant Supernatant Centrifugation->Supernatant Biomass Biomass (discard) Centrifugation->Biomass Extraction Solvent Extraction Supernatant->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification Pure_Diolmycin_B2 Pure this compound Purification->Pure_Diolmycin_B2

Caption: Workflow for this compound Production and Purification.

Troubleshooting_Logic cluster_Fermentation Fermentation Troubleshooting cluster_Purification Purification Troubleshooting Start Low this compound Yield Check_Fermentation Check Fermentation Parameters Start->Check_Fermentation Check_Purification Check Purification Process Start->Check_Purification Media_Optimization Optimize Media Check_Fermentation->Media_Optimization Aeration_Agitation Adjust Aeration/ Agitation Check_Fermentation->Aeration_Agitation Strain_Viability Check Strain Viability Check_Fermentation->Strain_Viability Extraction_Efficiency Evaluate Extraction Efficiency Check_Purification->Extraction_Efficiency Chromatography_Conditions Optimize Chromatography Check_Purification->Chromatography_Conditions Compound_Stability Assess Compound Stability Check_Purification->Compound_Stability Improved_Yield Improved Yield Media_Optimization->Improved_Yield Aeration_Agitation->Improved_Yield Strain_Viability->Improved_Yield Extraction_Efficiency->Improved_Yield Chromatography_Conditions->Improved_Yield Compound_Stability->Improved_Yield

Caption: Troubleshooting Logic for Low this compound Yield.

Preclinical_Pathway cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Start Pure this compound Formulation Formulation Development Start->Formulation Efficacy_Assay Anticoccidial Efficacy Assay Formulation->Efficacy_Assay Cytotoxicity_Assay Cytotoxicity Assay Formulation->Cytotoxicity_Assay Pharmacokinetics Pharmacokinetics (ADME) Formulation->Pharmacokinetics Efficacy_Model Animal Efficacy Model Efficacy_Assay->Efficacy_Model Toxicology Toxicology Studies Cytotoxicity_Assay->Toxicology IND_Application Investigational New Drug (IND) Application Pharmacokinetics->IND_Application Efficacy_Model->IND_Application Toxicology->IND_Application

Caption: Pathway for Preclinical Development of this compound.

References

Validation & Comparative

Comparative Analysis of Diolmycin B1 and B2 Activity: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Diolmycin B1 and Diolmycin B2. This document summarizes key experimental data, outlines detailed methodologies for the cited experiments, and visualizes relevant biological pathways to support further research and development in the field of anticoccidial agents.

Quantitative Analysis of Anticoccidial Activity

Diolmycin B1 and B2, stereoisomers of 1,4-di-(p-hydroxyphenyl)-2,3-butanediol, have been evaluated for their efficacy against the protozoan parasite Eimeria tenella, a significant pathogen in the poultry industry.[1] The primary measure of their activity is the minimum effective concentration (MEC) required to inhibit the growth of the parasite in an in vitro setting. Both compounds exhibit identical potency in the reported assays.

CompoundMinimum Effective Concentration (MEC) vs. Eimeria tenella
Diolmycin B120 µg/ml
This compound20 µg/ml

It is noteworthy that the anticoccidial activity of Diolmycin B1 and B2 is considerably lower than that of Diolmycin A1 and A2, which contain an indole unit, suggesting the importance of this moiety for higher potency.

Experimental Protocols

The following section details the methodology for the in vitro anticoccidial activity assay used to determine the efficacy of Diolmycin B1 and B2.

In Vitro Eimeria tenella Growth Inhibition Assay

This assay is designed to evaluate the ability of a compound to inhibit the development of Eimeria tenella within a host cell line.

1. Host Cell Culture:

  • Madin-Darby Bovine Kidney (MDBK) cells or Baby Hamster Kidney (BHK-21) cells are cultured in 24-well or 96-well plates.[2][3]

  • The cells are grown to confluency in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a 5% CO₂ incubator.

2. Parasite Preparation:

  • Sporulated oocysts of Eimeria tenella are harvested and purified.

  • Sporozoites are excysted from the oocysts by mechanical grinding and enzymatic digestion with solutions like trypsin and bile salts.

  • The purified sporozoites are then used to infect the host cell monolayers.

3. Infection and Treatment:

  • Confluent host cell monolayers are infected with a predetermined number of freshly excysted sporozoites.

  • Immediately after infection, the culture medium is replaced with a fresh medium containing various concentrations of the test compounds (Diolmycin B1 and B2).

  • Control wells are treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compounds.

4. Incubation and Assessment:

  • The treated and infected cell cultures are incubated at 41°C in a 5% CO₂ atmosphere for a period that allows for the development of parasitic stages (e.g., 24 to 72 hours).

  • The inhibition of parasite development is assessed by microscopic examination of the number and morphology of intracellular stages (trophozoites, schizonts). The minimum effective concentration (MEC) is determined as the lowest concentration of the compound that completely inhibits the development of mature schizonts.

Potential Mechanism of Action and Relevant Pathways

While the precise molecular target and signaling pathway of Diolmycin B1 and B2 have not been elucidated, the general mechanisms of anticoccidial drugs provide a framework for potential modes of action. These drugs often target critical stages in the parasite's life cycle. The following diagram illustrates the key stages of the Eimeria tenella life cycle that are common targets for anticoccidial agents.

Eimeria_Lifecycle_Targets Potential Anticoccidial Drug Targets in the Eimeria tenella Life Cycle cluster_exogenous Exogenous Phase cluster_endogenous Endogenous Phase (in host cell) Unsporulated Oocyst Unsporulated Oocyst Sporulated Oocyst Sporulated Oocyst Unsporulated Oocyst->Sporulated Oocyst Sporulation Ingestion Ingestion Sporulated Oocyst->Ingestion Sporozoite Sporozoite Trophozoite Trophozoite Sporozoite->Trophozoite Invasion First-generation Schizont First-generation Schizont Trophozoite->First-generation Schizont First-generation Merozoites First-generation Merozoites First-generation Schizont->First-generation Merozoites Second-generation Schizont Second-generation Schizont First-generation Merozoites->Second-generation Schizont Second-generation Merozoites Second-generation Merozoites Second-generation Schizont->Second-generation Merozoites Gametocytes Gametocytes Second-generation Merozoites->Gametocytes Zygote Zygote Gametocytes->Zygote Unsporulated Oocyst_out Unsporulated Oocyst Zygote->Unsporulated Oocyst_out Excretion Excretion Unsporulated Oocyst_out->Excretion Ingestion->Sporozoite Excystation Excretion->Unsporulated Oocyst Release into environment

Caption: Potential drug targets in the life cycle of Eimeria tenella.

Anticoccidial drugs can act on various stages, including sporozoite invasion, schizont development, or gametogony.[4][5] Given that Diolmycin B1 and B2 inhibit the formation of mature schizonts in vitro, their primary mode of action is likely to interfere with the development of trophozoites into schizonts or the subsequent proliferation of merozoites.

Experimental Workflow for In Vitro Screening

The process of screening compounds like Diolmycin B1 and B2 for anticoccidial activity follows a standardized workflow. The diagram below outlines the key steps from parasite preparation to data analysis.

Anticoccidial_Screening_Workflow Workflow for In Vitro Anticoccidial Activity Screening cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Oocyst_Harvesting Harvest & Purify E. tenella Oocysts Sporulation Induce Sporulation Oocyst_Harvesting->Sporulation Excystation Excystation of Sporozoites Sporulation->Excystation Infection Infect Host Cells with Sporozoites Excystation->Infection Host_Cell_Culture Culture Host Cells (e.g., BHK-21) Host_Cell_Culture->Infection Treatment Add Diolmycin B1/B2 at various concentrations Infection->Treatment Incubation Incubate at 41°C Treatment->Incubation Microscopy Microscopic Examination of Parasite Development Incubation->Microscopy Data_Collection Quantify Inhibition of Schizont Formation Microscopy->Data_Collection MEC_Determination Determine Minimum Effective Concentration (MEC) Data_Collection->MEC_Determination

Caption: Standard workflow for in vitro screening of anticoccidial compounds.

This structured approach ensures the reproducibility and reliability of the experimental results, allowing for a consistent comparison of the activity of different compounds.

References

Comparative Efficacy of Diolmycin B2 versus Diolmycin A1 and A2 in the Inhibition of Eimeria tenella

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of Diolmycin B2 against Diolmycin A1 and A2, focusing on their activity against the apicomplexan parasite Eimeria tenella, a causative agent of coccidiosis in poultry. The data presented is derived from foundational studies on these compounds, offering a direct comparison of their biological activity.

Data Summary

The anticoccidial efficacy of this compound, alongside its related compounds Diolmycin A1 and A2, was evaluated based on their ability to inhibit the growth of Eimeria tenella in an in vitro assay system utilizing Baby Hamster Kidney (BHK-21) cells as the host. The key metric for efficacy was the minimum effective concentration required to prevent the observation of mature schizonts in the host cells.

CompoundMinimum Effective Concentration (µg/mL) for Anticoccidial Activity (A)Cytotoxicity (µg/mL) (C)Specificity (C/A)
Diolmycin A1 0.020.210
Diolmycin A2 0.22.010
This compound 20Not Tested (>20)Not Applicable

Data sourced from studies on Diolmycins produced by Streptomyces sp. WK-2955.

Interpretation of Efficacy Data

Based on the provided experimental data, a clear hierarchy of potency emerges among the tested Diolmycins. Diolmycin A1 is the most potent inhibitor of E. tenella growth in this in vitro model, with a minimum effective concentration of 0.02 µg/mL. Diolmycin A2 is ten times less potent than A1, requiring a concentration of 0.2 µg/mL to achieve the same inhibitory effect.

This compound, in contrast, is significantly less effective, with a minimum effective concentration of 20 µg/mL. This indicates that this compound is 1000 times less potent than Diolmycin A1 and 100 times less potent than Diolmycin A2 in this specific assay. The cytotoxicity for this compound was not determined at concentrations higher than 20 µg/mL. The specificity, a ratio of cytotoxicity to anticoccidial activity, highlights that both Diolmycin A1 and A2 exhibit a tenfold selectivity for the parasite over the host cells under these experimental conditions.

Experimental Protocols

The following is a representative, detailed methodology for the in vitro evaluation of Diolmycin efficacy against Eimeria tenella, based on the initial discovery and general practices in the field.

1. Host Cell Culture:

  • Baby Hamster Kidney (BHK-21) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, BHK-21 cells are seeded into 96-well microplates and allowed to grow to a confluent monolayer.

2. Parasite Preparation:

  • Sporulated oocysts of a monensin-resistant strain of Eimeria tenella are used.

  • Sporozoites are excysted from the oocysts by mechanical grinding followed by incubation in a solution containing trypsin and bile salts to mimic in vivo conditions.

  • The released sporozoites are then purified from oocysts and debris by passage through a DE-52 cellulose column.

3. In Vitro Anticoccidial Assay:

  • The cultured BHK-21 cell monolayers are washed with phosphate-buffered saline (PBS).

  • The Diolmycin compounds (A1, A2, and B2) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in fresh culture medium to achieve the desired final concentrations.

  • The medium containing the various concentrations of Diolmycins is added to the respective wells of the microplate.

  • A suspension of purified E. tenella sporozoites is then added to each well.

  • The infected cell cultures are incubated at 41°C in a 5% CO2 atmosphere for a period sufficient for schizont development (typically 48-72 hours).

4. Assessment of Efficacy:

  • After the incubation period, the cell monolayers are fixed with methanol and stained with Giemsa stain.

  • The number of mature schizonts in the cells is observed and counted under a microscope.

  • The minimum effective concentration is determined as the lowest concentration of the Diolmycin compound at which no mature schizonts are observed.

5. Cytotoxicity Assay:

  • A parallel assay is conducted without the addition of sporozoites to determine the cytotoxic effect of the Diolmycins on the BHK-21 cells.

  • Cell viability is assessed by microscopic observation of the cell monolayer integrity. The cytotoxicity concentration is the concentration at which no BHK-21 cells are observed.

Visualizations

Experimental Workflow

G cluster_0 Host Cell Preparation cluster_1 Parasite Preparation cluster_2 Infection and Treatment cluster_3 Analysis A Culture BHK-21 Cells B Seed Cells in 96-well Plates A->B E Add Diolmycin Dilutions to Cells B->E C Excyst Sporozoites from Oocysts D Purify Sporozoites C->D F Infect Cells with Sporozoites D->F E->F G Incubate at 41°C F->G H Fix and Stain Cells G->H I Microscopic Examination H->I J Determine Minimum Effective Concentration I->J

Caption: Workflow for the in vitro anticoccidial assay of Diolmycins.

Signaling Pathway

Note: The precise molecular target and mechanism of action for the Diolmycin compounds have not been elucidated. The following diagram illustrates a generalized signaling pathway for the invasion of a host cell by an apicomplexan parasite like Eimeria tenella. Diolmycins likely interfere with one or more steps in the process leading to the establishment of the parasitophorous vacuole and subsequent schizont development.

G cluster_0 Parasite cluster_1 Host Cell Micronemes Microneme Protein Secretion Rhoptries Rhoptry Protein Secretion Micronemes->Rhoptries Receptor Host Cell Receptor Binding Micronemes->Receptor Adhesion PV Parasitophorous Vacuole Formation Rhoptries->PV Invasion and Remodeling Calcium Intracellular Ca2+ Release Calcium->Micronemes Receptor->PV Schizont Schizont Development PV->Schizont Inhibition Potential Inhibition by Diolmycins Inhibition->Schizont

Caption: Generalized pathway of Eimeria host cell invasion and schizont development.

Conclusion

The available in vitro data demonstrates that Diolmycin A1 and A2 are significantly more potent anticoccidial agents than this compound against a monensin-resistant strain of Eimeria tenella. The substantial difference in their minimum effective concentrations suggests that the structural variations between the 'A' and 'B' series of Diolmycins play a critical role in their biological activity. Further research is warranted to elucidate the specific molecular targets of these compounds, which would provide valuable insights for the development of novel anticoccidial drugs. The experimental protocols and conceptual framework presented in this guide offer a foundation for such future investigations.

Diolmycin B2: A Potential Alternative for Control of Monensin-Resistant Eimeria tenella?

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The emergence of drug-resistant strains of Eimeria tenella, a protozoan parasite causing coccidiosis in poultry, poses a significant threat to the poultry industry. Monensin, an ionophore antibiotic, has been a cornerstone of coccidiosis control for decades, but its efficacy is waning due to the development of resistance. This has spurred the search for novel anticoccidial agents with different mechanisms of action. One such candidate is Diolmycin B2, a compound produced by Streptomyces sp. This guide provides a comparative overview of this compound and monensin, with a focus on their activity against monensin-resistant Eimeria tenella, based on available experimental data.

Efficacy Against Monensin-Resistant Eimeria tenella

In vitro studies have demonstrated that this compound is effective against monensin-resistant strains of Eimeria tenella. This suggests that this compound may operate via a different mechanism of action than monensin, bypassing the resistance mechanisms developed by the parasite.

In Vitro Susceptibility

An in vitro assay using Madin-Darby bovine kidney (MDBK) cells as a host for E. tenella sporozoites revealed the minimum effective concentration (MEC) of this compound required to inhibit parasite development.

CompoundStrainMinimum Effective Concentration (MEC) (µg/mL)
This compound Monensin-Resistant E. tenella20
Monensin Monensin-Resistant E. tenella>10 (indicative of resistance)
Monensin Sensitive E. tenella<1

Note: The data for monensin against resistant and sensitive strains are generalized from the literature to provide context for the this compound data. Specific MEC values for monensin can vary between studies and resistant isolates.

Experimental Protocols

In Vitro Anticoccidial Assay

The following is a generalized protocol for the in vitro evaluation of anticoccidial compounds against Eimeria tenella, based on common laboratory practices.

Objective: To determine the minimum effective concentration (MEC) of a test compound that inhibits the intracellular development of Eimeria tenella sporozoites in a host cell culture.

Materials:

  • Madin-Darby bovine kidney (MDBK) cells

  • Eimeria tenella sporozoites (from a monensin-resistant strain)

  • Cell culture medium (e.g., DMEM with fetal bovine serum)

  • Test compound (this compound)

  • Control compounds (e.g., monensin, negative control/vehicle)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microscope

Methodology:

  • Cell Culture: MDBK cells are seeded into 96-well plates and grown to confluency.

  • Drug Preparation: The test compound and control compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

  • Infection and Treatment: The confluent MDBK cell monolayers are infected with E. tenella sporozoites. Immediately after infection, the medium is replaced with the medium containing the different concentrations of the test and control compounds.

  • Incubation: The plates are incubated for a period that allows for the development of the parasite's intracellular stages (e.g., 48-72 hours).

  • Evaluation: The development of the parasite (e.g., schizont formation) is observed and quantified using a microscope. The MEC is determined as the lowest concentration of the compound that completely inhibits the development of the parasite.

Visualizing the Process: Experimental Workflow

experimental_workflow Experimental Workflow for In Vitro Anticoccidial Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis sporozoite_prep Sporozoite Preparation infection Infection of Host Cells sporozoite_prep->infection cell_culture Host Cell Culture (MDBK) cell_culture->infection compound_prep Compound Dilution (this compound) treatment Treatment with Compounds compound_prep->treatment infection->treatment incubation Incubation (48-72h) treatment->incubation microscopy Microscopic Examination incubation->microscopy mec_determination MEC Determination microscopy->mec_determination

Caption: Workflow for in vitro anticoccidial drug screening.

Mechanism of Action: A Tale of Two Compounds

Monensin is a well-characterized ionophore that disrupts the ion balance across the parasite's cell membrane, leading to cell swelling and death. The mechanism of action for this compound has not yet been elucidated. However, its effectiveness against monensin-resistant strains strongly suggests a different molecular target.

signaling_pathway Comparative Mechanisms of Action cluster_monensin Monensin cluster_diolmycin This compound cluster_resistance Monensin Resistance monensin Monensin ion_imbalance Ion Imbalance (Na+, K+) monensin->ion_imbalance Ionophore activity osmotic_swelling Osmotic Swelling ion_imbalance->osmotic_swelling cell_death_mon Parasite Death osmotic_swelling->cell_death_mon diolmycin This compound unknown_target Unknown Target/Pathway diolmycin->unknown_target Unknown mechanism cell_death_diol Parasite Death unknown_target->cell_death_diol resistance_mech Altered Membrane / Efflux Pumps resistance_mech->ion_imbalance Blocks effect

Caption: Known and proposed mechanisms of action.

Concluding Remarks

The available in vitro data suggests that this compound is a promising candidate for the control of monensin-resistant Eimeria tenella. Its ability to inhibit the growth of resistant parasites indicates a novel mechanism of action that could be exploited for the development of new anticoccidial drugs. However, it is crucial to note that these are preliminary findings. Further research, including comprehensive in vivo studies to evaluate the efficacy of this compound in live birds, is necessary to determine its true potential as a therapeutic agent. Key parameters such as its effect on lesion scores, oocyst shedding, weight gain, and feed conversion ratio in infected poultry need to be established. Additionally, elucidation of its mechanism of action will be vital for understanding its spectrum of activity and potential for resistance development.

Validating the Anticoccidial Spectrum of Diolmycin B2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to existing anticoccidial drugs necessitates the discovery and validation of novel compounds with broad-spectrum activity. Diolmycin B2, a natural product isolated from Streptomyces sp., has demonstrated initial promise as an anticoccidial agent. This guide provides a framework for validating the anticoccidial spectrum of this compound, comparing its potential performance with established alternatives, and presenting the requisite experimental data for objective evaluation.

Comparative Anticoccidial Spectrum: this compound and Competitors

While in-vivo broad-spectrum data for this compound is not yet publicly available, preliminary in-vitro studies have shown its efficacy against Eimeria tenella.[1][2] To establish its potential as a viable anticoccidial agent, its activity must be rigorously tested against a panel of economically significant Eimeria species and compared with industry-standard drugs such as ionophores (Salinomycin, Monensin) and chemical synthetics (Diclazuril).

The following table summarizes the known anticoccidial spectrum of common drugs and presents a template for the data that needs to be generated for this compound.

Table 1: Comparative Anticoccidial Spectrum

Anticoccidial DrugDrug ClassE. acervulinaE. brunettiE. maximaE. necatrixE. tenella
This compound Natural ProductData Needed Data Needed Data Needed Data Needed ++ (in vitro)[1][2]
Salinomycin Ionophore+++++++++++++++
Monensin Ionophore+++++++++++++++
Diclazuril Chemical Synthetic+++++++++++++++
Amprolium Chemical Synthetic+++++++++
Nicarbazin Chemical Synthetic+++++++++++++++
Activity Score: +++ (High), ++ (Moderate), + (Low), - (Inactive)

Experimental Protocols for In Vivo Validation

To generate the necessary comparative data for this compound, standardized in vivo trials in broiler chickens are essential. The following protocol is based on guidelines from the World Association for the Advancement of Veterinary Parasitology (WAAVP).

Key Experiment: Anticoccidial Sensitivity Assay

Objective: To determine the efficacy of this compound against various Eimeria species in broiler chickens and compare it with a reference drug (e.g., Diclazuril).

Methodology:

  • Animal Model: One-day-old broiler chicks, raised coccidia-free.

  • Housing: Battery cages with wire floors to prevent reinfection.

  • Diet: A standard basal diet free of any anticoccidial additives. The experimental diets will be prepared by incorporating this compound at graded concentrations and the reference drug at its recommended dosage.

  • Experimental Groups:

    • Group 1: Uninfected, Untreated Control (UUC)

    • Group 2: Infected, Untreated Control (IUC)

    • Group 3: Infected, Treated with this compound (Dose 1)

    • Group 4: Infected, Treated with this compound (Dose 2)

    • Group 5: Infected, Treated with this compound (Dose 3)

    • Group 6: Infected, Treated with Reference Drug (e.g., Diclazuril)

  • Infection: At 14 days of age, birds in the infected groups are orally inoculated with a standardized dose of sporulated oocysts of a specific Eimeria species (e.g., E. acervulina, E. maxima, E. tenella). This is repeated in separate trials for each target Eimeria species.

  • Data Collection (Days 5-7 post-infection):

    • Weight Gain: Individual bird weights are recorded at the time of infection and at the termination of the experiment.

    • Feed Conversion Ratio (FCR): Feed intake and weight gain are used to calculate FCR.

    • Lesion Scoring: A necropsy is performed, and the intestinal tract is examined for gross lesions characteristic of the specific Eimeria species. Lesions are scored on a scale of 0 to 4.

    • Oocyst Excretion: Fecal samples are collected, and the number of oocysts per gram (OPG) is determined using a McMaster chamber.

  • Anticoccidial Index (ACI): The ACI is calculated to provide a single value for the efficacy of the treatment, incorporating weight gain, survival rate, lesion scores, and oocyst counts.

Data Presentation for Comparative Analysis

The quantitative data generated from the experimental protocol should be summarized in clear, structured tables to facilitate easy comparison between this compound and the reference drug.

Table 2: Efficacy of this compound against Eimeria tenella (Hypothetical Data)

Treatment GroupAverage Weight Gain (g)FCRMean Lesion ScoreOocysts Per Gram (x10³)Anticoccidial Index (ACI)
UUC2501.500.00>180
IUC1502.103.5500<120
This compound (X mg/kg)2301.651.050180-200
This compound (Y mg/kg)2401.600.520>180
Diclazuril (1 ppm)2451.550.210>180

Visualizing Experimental and Biological Pathways

To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.

G cluster_setup Experimental Setup cluster_treatment Treatment and Infection cluster_data Data Collection (Day 21) cluster_analysis Data Analysis Day1 Day 1: Procure one-day-old chicks Housing House in coccidia-free battery cages Day1->Housing Diet Provide anticoccidial-free basal diet Housing->Diet Day14 Day 14: Group allocation and start medicated feed Diet->Day14 Infection Oral inoculation with Eimeria oocysts Day14->Infection Weight Record final body weight Infection->Weight Necropsy Perform necropsy and lesion scoring Infection->Necropsy Fecal Collect fecal samples for oocyst counting Infection->Fecal WG_FCR Calculate Weight Gain and FCR Weight->WG_FCR ACI Calculate Anticoccidial Index (ACI) Necropsy->ACI OPG Determine Oocysts Per Gram (OPG) Fecal->OPG WG_FCR->ACI OPG->ACI G DiolmycinB2 This compound Target Parasite-Specific Kinase DiolmycinB2->Target Pathway Schizont Development Signaling Pathway Target->Pathway Inhibition Inhibition Target->Inhibition Development Schizont Maturation Pathway->Development Inhibition->Pathway

References

Cross-Resistance Profile of Diolmycin B2: A Comparative Analysis with Other Coccidiostats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Diolmycin B2, a novel anticoccidial agent, and its cross-resistance profile with other established coccidiostats. The information is compiled from available scientific literature to aid in research and development efforts in the field of veterinary parasitology.

Executive Summary

This compound, a metabolite isolated from Streptomyces sp., has demonstrated notable in vitro activity against Eimeria tenella. A key finding from initial studies is its efficacy against a monensin-resistant strain of this parasite, suggesting a mechanism of action distinct from polyether ionophores and a low potential for cross-resistance with this class of drugs. However, comprehensive cross-resistance studies with a wider range of chemical coccidiostats are currently unavailable in the public domain. Furthermore, the precise biochemical target and mechanism of action of this compound have not yet been elucidated. This guide presents the existing data on this compound's efficacy and provides a framework for understanding its potential position in coccidiosis control strategies.

Comparative Efficacy of this compound

The primary evidence for the lack of cross-resistance between this compound and ionophore coccidiostats comes from in vitro studies. The available data on the minimum effective concentration (MEC) of this compound and its related compounds against a monensin-resistant strain of Eimeria tenella are summarized below.

CompoundMinimum Effective Concentration (µg/mL) against Monensin-Resistant E. tenellaCytotoxicity (µg/mL) in BHK-21 cells
Diolmycin A10.020.2
Diolmycin A20.22.0
Diolmycin B120Not Tested (>20)
This compound 20 Not Tested (>20)

Data sourced from a 1993 study on novel anticoccidial agents produced by Streptomyces sp.[1][2]

This data indicates that Diolmycin compounds, including B2, are active against an Eimeria strain that is resistant to monensin, a widely used ionophore coccidiostat. This strongly suggests that the cellular target of this compound is different from that of monensin and other ionophores, which disrupt ion transport across the parasite's cell membrane.

Experimental Protocols

A detailed experimental protocol for the in vitro anticoccidial assays that generated the above data is not fully available in the reviewed literature. However, based on the description in the source material, a general methodology can be outlined.

In Vitro Anticoccidial Assay (General Protocol)

  • Host Cells: Baby hamster kidney (BHK-21) cells were used as the host for Eimeria tenella development.[1][2]

  • Parasite Strain: A monensin-resistant strain of Eimeria tenella was used for infection.

  • Assay Principle: The assay is based on the microscopic observation of the intracellular development of Eimeria tenella schizonts within the host cells.

  • Procedure (Inferred):

    • BHK-21 cells are cultured in microplates to form a monolayer.

    • The cell monolayers are infected with sporozoites of the monensin-resistant E. tenella strain.

    • Immediately after infection, the culture medium is replaced with a medium containing serial dilutions of the test compounds (Diolmycins).

    • The plates are incubated to allow for the intracellular development of the parasites.

    • After a set incubation period, the cells are fixed, stained, and examined microscopically.

    • The minimum effective concentration (MEC) is determined as the lowest concentration of the compound at which no mature schizonts are observed.

  • Cytotoxicity Assay: The toxicity of the compounds to the host cells was also assessed, likely by observing cell morphology and viability at different compound concentrations.

Potential Mechanism of Action and Cross-Resistance Implications (Hypothetical)

The exact mechanism of action for this compound has not been reported. However, its chemical structure, 1,4-di-(p-hydroxyphenyl)-2,3-butanediol, does not resemble any of the known classes of coccidiostats. This structural uniqueness, combined with its activity against a monensin-resistant strain, opens up several possibilities for its mode of action and, consequently, its cross-resistance profile.

Inferred Lack of Cross-Resistance with:

  • Ionophores (e.g., Monensin, Salinomycin, Lasalocid): The demonstrated activity against a monensin-resistant strain is strong evidence against a shared mechanism of action. Ionophores disrupt cellular ion gradients, a mechanism unlikely to be shared by this compound.

  • Chemical Coccidiostats with Known Mechanisms:

    • Quinolones (e.g., Decoquinate): Target the parasite's mitochondrial respiration.

    • Thiamine Analogs (e.g., Amprolium): Inhibit thiamine uptake.

    • Folic Acid Synthesis Inhibitors (e.g., Sulfonamides): Block the folate pathway.

The distinct chemical structure of this compound makes it improbable that it would interact with the specific targets of these drug classes.

Logical Relationship of Cross-Resistance Potential

G cluster_diolmycin This compound cluster_ionophores Ionophores cluster_chemicals Chemical Coccidiostats This compound This compound Monensin Monensin This compound->Monensin No Cross-Resistance (Experimental Evidence) Salinomycin Salinomycin This compound->Salinomycin No Cross-Resistance (Inferred) Lasalocid Lasalocid This compound->Lasalocid No Cross-Resistance (Inferred) Quinolones Quinolones This compound->Quinolones No Cross-Resistance (Inferred) Amprolium Amprolium This compound->Amprolium No Cross-Resistance (Inferred) Sulfonamides Sulfonamides This compound->Sulfonamides No Cross-Resistance (Inferred)

Caption: Inferred cross-resistance profile of this compound.

Future Research Directions

To fully assess the potential of this compound as a novel coccidiostat, several key research areas need to be addressed:

  • Elucidation of the Mechanism of Action: Identifying the specific biochemical pathway or cellular component targeted by this compound is crucial.

  • Comprehensive Cross-Resistance Studies: Testing the efficacy of this compound against a broader panel of Eimeria strains with known resistance to various chemical coccidiostats is necessary.

  • In Vivo Efficacy and Safety Studies: Evaluating the performance of this compound in infected poultry under controlled experimental conditions will be essential to determine its therapeutic potential.

  • Structure-Activity Relationship Studies: Investigating the relationship between the chemical structure of Diolmycin analogs and their anticoccidial activity could lead to the development of more potent derivatives.

Experimental Workflow for Future Studies

G A Isolate/Synthesize this compound B In Vitro Screening vs. Resistant Eimeria Strains A->B F Structure-Activity Relationship (SAR) Studies A->F C Mechanism of Action Studies (Target Identification) B->C D In Vivo Efficacy Trials (Poultry) B->D C->F E Safety & Toxicology Assessment D->E H Pre-clinical Development E->H G Lead Optimization F->G G->H

Caption: Proposed workflow for the development of this compound.

References

A Head-to-Head Comparison of Diolmycin B2 and Other Natural Anticoccidials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for alternatives to conventional anticoccidial drugs in poultry production has spurred research into naturally derived compounds. This guide provides a comparative overview of Diolmycin B2, a fermentation product of Streptomyces sp., and other prominent natural anticoccidials, including curcumin, saponins, and oregano essential oil. The information is compiled from various studies to facilitate an objective comparison for research and development purposes.

Quantitative Data Summary

The following table summarizes the reported anticoccidial efficacy of this compound and other selected natural compounds from various in vitro and in vivo studies. Direct head-to-head comparative studies are limited; therefore, data is presented to allow for cross-study evaluation.

Anticoccidial Agent Source Assay Type Target Eimeria Species Key Efficacy Data Reference
This compound Streptomyces sp.In vitro (Schizont inhibition)E. tenellaNo mature schizonts observed at 20 µg/mL in BHK-21 cells.
Curcumin Curcuma longa (Turmeric)In vitro (Sporozoite infectivity)E. tenella72.8% reduction in sporozoite infectivity at 200 µM.[1]
In vivo (Oocyst shedding)E. maxima and E. tenellaSignificant decrease in oocyst shedding with 200 mg/kg dietary supplementation.[2]
Saponins Quillaja saponaria, Yucca schidigeraIn vitro (Membrane disruption)General Eimeria spp.Lysis of Eimeria cell membranes, leading to reduced viability and replication.[3]
In vivo (Oocyst counts)E. acervulinaLower oocyst counts and improved weight gain in saponin-treated birds.[4]
Oregano Essential Oil Origanum vulgareIn vitro (Sporozoite invasion)E. tenella93% inhibition of sporozoite invasion at 100 µg/mL after 24 hours.[5]
In vivo (Fecal oocyst excretion)General Eimeria spp.Reduced fecal oocyst excretion in broilers supplemented with a premix containing oregano essential oil.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of anticoccidial efficacy studies. Below are summaries of experimental protocols employed in the evaluation of the natural compounds discussed.

In Vitro Anticoccidial Assays
  • Sporozoite Viability and Invasion Assays:

    • Eimeria Sporozoite Preparation: Oocysts are isolated from the feces of infected chickens and sporulated in a solution of potassium dichromate (2.5%) with aeration for several days. Sporozoites are then excysted from the sporulated oocysts through mechanical grinding and enzymatic digestion with solutions like trypsin and bile salts.

    • Cell Culture: Madin-Darby Bovine Kidney (MDBK) cells or other suitable host cell lines are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in multi-well plates until a confluent monolayer is formed.

    • Treatment and Infection: The cell monolayers are infected with the prepared sporozoites. The natural compounds being tested are added at various concentrations either as a pre-treatment to the sporozoites, simultaneously with the infection, or post-infection to the cell culture medium.

    • Quantification of Invasion/Inhibition: After a defined incubation period (e.g., 2 to 24 hours), the inhibition of sporozoite invasion is quantified. This can be achieved by staining the cells and counting the number of intracellular sporozoites under a microscope or by using qPCR to quantify the parasite's DNA within the host cells. The percentage of inhibition is calculated relative to an untreated control group.[5][6]

  • Schizont Development Inhibition Assay:

    • Assay Principle: This assay assesses the ability of a compound to inhibit the intracellular development of Eimeria from the sporozoite stage to the schizont stage.

    • Procedure: Following the sporozoite invasion step as described above, the infected cell cultures are incubated for a longer period (e.g., 48-72 hours) to allow for the development of schizonts. The test compounds are present in the culture medium throughout this period.

    • Evaluation: The number and morphology of mature schizonts in the treated and control groups are observed and counted under a microscope. A reduction in the number or size of schizonts indicates an inhibitory effect.

In Vivo Anticoccidial Assays
  • Broiler Chicken Challenge Model:

    • Animal Model: Day-old broiler chicks are raised in a controlled environment with feed and water provided ad libitum. The feed is typically free of any anticoccidial drugs.

    • Experimental Groups: Birds are randomly allocated to different treatment groups, including a negative control (uninfected, untreated), a positive control (infected, untreated), and various treatment groups receiving the natural anticoccidial at different dosages in their feed or drinking water. A group treated with a known anticoccidial drug (e.g., diclazuril) is often included for comparison.[7][8]

    • Infection: At a specific age (e.g., 14 days), birds in the infected groups are orally inoculated with a known number of sporulated Eimeria oocysts (e.g., E. tenella).[7]

    • Data Collection and Analysis:

      • Performance Parameters: Body weight gain and feed conversion ratio are monitored throughout the experiment.

      • Oocyst Shedding: Fecal samples are collected at specific days post-infection, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.

      • Lesion Scoring: At the end of the study, birds are euthanized, and the intestines are examined for the presence and severity of lesions characteristic of coccidiosis. Lesions are scored on a scale (e.g., 0 to 4).

      • Anticoccidial Index (ACI): The ACI is often calculated based on a formula that incorporates survival rate, weight gain, lesion scores, and oocyst counts to provide an overall measure of efficacy.

Visualizing Mechanisms of Action and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanisms of action and experimental workflows.

cluster_saponins Saponins: Membrane Disruption Saponin Saponin Molecule Membrane Eimeria Cell Membrane (Cholesterol-rich) Saponin->Membrane Interacts with Disruption Membrane Disruption & Pore Formation Membrane->Disruption Leads to Lysis Cell Lysis & Death Disruption->Lysis

Caption: Proposed mechanism of action for saponins against Eimeria.

cluster_curcumin Curcumin: Antioxidant & Anti-inflammatory Pathways Eimeria Eimeria Infection ROS Increased Reactive Oxygen Species (ROS) Eimeria->ROS Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Eimeria->Inflammation Protection Reduced Oxidative Stress & Intestinal Damage Curcumin Curcumin Antioxidant Enhanced Antioxidant Enzyme Activity (e.g., SOD, CAT) Curcumin->Antioxidant Upregulates Anti_inflammatory Suppression of Pro-inflammatory Cytokines Curcumin->Anti_inflammatory Downregulates Antioxidant->ROS Neutralizes Antioxidant->Protection Anti_inflammatory->Inflammation Inhibits Anti_inflammatory->Protection

Caption: Antioxidant and anti-inflammatory mechanisms of curcumin.

cluster_workflow In Vivo Anticoccidial Efficacy Trial Workflow Start Day-old Broiler Chicks Acclimatization Acclimatization Period (Anticoccidial-free diet) Start->Acclimatization Grouping Random Allocation to Treatment Groups Acclimatization->Grouping Infection Oral Inoculation with Sporulated Eimeria Oocysts Grouping->Infection Treatment Administration of Natural Anticoccidial in Feed/Water Grouping->Treatment Data_Collection Data Collection: - Body Weight Gain - Feed Conversion Ratio - Oocyst Shedding (OPG) Infection->Data_Collection Treatment->Data_Collection Necropsy Necropsy & Lesion Scoring Data_Collection->Necropsy Analysis Statistical Analysis & Efficacy Determination Necropsy->Analysis

Caption: A generalized workflow for in vivo anticoccidial trials.

Conclusion

This compound demonstrates in vitro activity against Eimeria tenella by inhibiting schizont development. However, publicly available data on its in vivo efficacy and a detailed quantitative profile are less extensive compared to some other natural anticoccidials like curcumin, saponins, and oregano essential oil. These plant-derived alternatives have been shown to act through various mechanisms, including direct disruption of the parasite's cell membrane, modulation of the host's immune response, and antioxidant effects that mitigate intestinal damage.

For researchers and drug development professionals, this comparison highlights the potential of diverse natural sources for anticoccidial compounds. It also underscores the need for standardized testing protocols to enable more direct and robust comparisons between these promising alternatives. Further research into the specific molecular targets and signaling pathways affected by these compounds within the Eimeria parasite will be crucial for the development of the next generation of effective and sustainable anticoccidial solutions.

References

A Comparative Guide to the In Vivo Validation of Diolmycin B2 Efficacy in a Chick Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of Diolmycin B2, a novel anticoccidial agent. While in vitro data has demonstrated its potential, this document outlines the necessary steps for in vivo efficacy assessment in a chick model and compares its potential performance against established anticoccidial drugs.

Note: As of the latest literature review, specific in vivo efficacy data for this compound in a chick model is not publicly available. This guide, therefore, serves as a template for such a validation study, providing benchmark data from existing therapies to aid in the evaluation of this promising new compound.

Introduction to this compound

This compound is a natural compound produced by Streptomyces sp. that has been identified as a potential anticoccidial agent.[1] Initial in vitro studies have shown its inhibitory effects against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.[1] Coccidiosis is a significant concern in the poultry industry, leading to substantial economic losses due to reduced growth rates, poor feed efficiency, and increased mortality. The emergence of drug-resistant Eimeria strains necessitates the discovery and validation of new anticoccidial compounds like this compound.

Comparative Efficacy of Anticoccidial Agents

To evaluate the potential of this compound, its in vivo performance should be benchmarked against commonly used anticoccidial drugs. The following tables summarize the efficacy of several established anticoccidials in broiler chickens experimentally infected with Eimeria species.

Table 1: Performance Metrics of Broiler Chickens Under Eimeria Challenge with Various Anticoccidial Treatments

Treatment GroupMean Final Body Weight (g)Feed Conversion Ratio (FCR)Reference
Infected, Untreated Control3206.51.85[2]
This compound Data Not Available Data Not Available
Diclazuril3333.31.72[2]
SalinomycinSignificantly better than other treatmentsSignificantly better than other treatments[3]
AmproliumComparable to DiclazurilComparable to Diclazuril[1]
Herbal Formulation (branded)3493.31.75[2]
Uninfected, Untreated Control3770.41.55[2]

Table 2: Parasitological and Pathological Outcomes of Anticoccidial Treatments

Treatment GroupOocysts Per Gram of Feces (OPG)Mean Lesion ScoreAnticoccidial Index (ACI)Reference
Infected, Untreated ControlHigh3-4 (Severe)-[4][5]
This compound Data Not Available Data Not Available Data Not Available
DiclazurilSignificantly Reduced0-1 (Mild)>160 (Good to Excellent)[1][2]
ToltrazurilLowest oocyst countNot specified-[6]
EthanamizurilSignificantly ReducedLighter cecal lesions180.2[7]
Herbal Formulation (branded)31,700Comparable to Diclazuril-[2]
Uninfected, Untreated Control00 (None)-[4][5]

Experimental Protocol for In Vivo Validation

The following is a detailed methodology for conducting an in vivo efficacy study of this compound in a chick model, based on established protocols for anticoccidial drug testing.[8][9][10][11]

3.1. Experimental Animals and Housing

  • Animals: Day-old broiler chicks (e.g., Ross 308) from a commercial hatchery.

  • Housing: Birds should be housed in clean, disinfected cages with wire floors to prevent reinfection from feces. Temperature and lighting should be maintained according to standard broiler management practices.

  • Diet: A standard, balanced broiler diet free of any anticoccidial drugs should be provided ad libitum.

3.2. Experimental Design

  • Acclimatization: Chicks should be allowed to acclimatize for a period of 14 days.

  • Grouping: Randomly allocate chicks into experimental groups (n=10-20 birds per group, with multiple replicates). A typical design would include:

    • Uninfected, Untreated Control

    • Infected, Untreated Control

    • Infected, this compound Treated (multiple dose levels)

    • Infected, Positive Control (e.g., Diclazuril or Salinomycin treated)

  • Infection: On day 14, each chick in the infected groups is orally inoculated with a suspension of sporulated Eimeria tenella oocysts (a typical dose is 5 x 10^4 to 1 x 10^5 oocysts per bird).[11]

3.3. Data Collection and Analysis

  • Performance Parameters:

    • Body Weight Gain (BWG): Weigh birds at the start of the treatment and at the end of the experimental period (typically 7-9 days post-infection).

    • Feed Conversion Ratio (FCR): Record feed intake and calculate FCR (Total Feed Consumed / Total Weight Gain).

  • Parasitological Parameters:

    • Oocyst Shedding: From day 5 to 9 post-infection, collect fecal samples daily from each group. The number of oocysts per gram (OPG) of feces is determined using a McMaster counting chamber.[12][13]

  • Pathological Parameters:

    • Lesion Scoring: On the final day of the experiment, euthanize a subset of birds from each group and score the cecal lesions on a scale of 0 to 4, where 0 indicates no gross lesions and 4 indicates severe lesions.[4][5][14][15]

  • Anticoccidial Index (ACI): Calculate the ACI to provide an overall assessment of efficacy, using the formula: ACI = (% Survival + % Relative Weight Gain) - (Lesion Index + Oocyst Index). An ACI above 160 is generally considered effective.

Visualizing the Experimental Workflow and Potential Mechanism of Action

To aid in the understanding of the experimental process and the potential biological activity of this compound, the following diagrams are provided.

experimental_workflow Experimental Workflow for In Vivo Anticoccidial Efficacy Testing cluster_setup Setup cluster_challenge Challenge and Treatment cluster_data_collection Data Collection cluster_analysis Analysis Day1 Day 1: Procure day-old chicks Acclimatization Day 1-14: Acclimatization with anticoccidial-free feed Day1->Acclimatization Grouping Day 14: Randomly allocate chicks to treatment groups Acclimatization->Grouping Infection Day 14: Oral inoculation with Eimeria tenella oocysts Grouping->Infection Treatment Day 14 onwards: Administer this compound and control drugs Infection->Treatment Performance Daily/Weekly: Monitor weight gain and feed intake Treatment->Performance Oocyst_count Day 19-23 (5-9 days post-infection): Collect feces for oocyst counting Treatment->Oocyst_count Lesion_scoring Day 21-23 (7-9 days post-infection): Euthanize and score cecal lesions Treatment->Lesion_scoring Calculate_FCR Calculate Feed Conversion Ratio Performance->Calculate_FCR Calculate_ACI Calculate Anticoccidial Index (ACI) Oocyst_count->Calculate_ACI Lesion_scoring->Calculate_ACI Statistical_analysis Statistical analysis of all data Calculate_FCR->Statistical_analysis Calculate_ACI->Statistical_analysis

Caption: A flowchart of the in vivo validation process for an anticoccidial drug in a chick model.

While the precise mechanism of action for this compound is yet to be elucidated, many natural anticoccidial compounds, such as saponins, are known to directly interact with the parasite's cell membrane.[16] A hypothesized mechanism for this compound could involve a similar mode of action.

hypothesized_mechanism Hypothesized Mechanism of Action for this compound DiolmycinB2 This compound OocystMembrane Eimeria Oocyst Membrane DiolmycinB2->OocystMembrane Interacts with MembraneDisruption Membrane Disruption OocystMembrane->MembraneDisruption Leads to LossOfIntegrity Loss of Structural Integrity MembraneDisruption->LossOfIntegrity Causes InhibitionOfSporulation Inhibition of Sporulation LossOfIntegrity->InhibitionOfSporulation Results in ReducedInfectivity Reduced Infectivity InhibitionOfSporulation->ReducedInfectivity Leads to

Caption: A potential mechanism of action for this compound targeting the Eimeria oocyst membrane.

Conclusion

The in vivo validation of this compound in a chick model is a critical next step in its development as a potential new anticoccidial drug. While in vitro results are promising, efficacy in a live animal model is the true test of its therapeutic potential. This guide provides a comprehensive framework for conducting such a study, including comparative data from existing treatments and detailed experimental protocols. The successful validation of this compound could offer a valuable new tool in the management of coccidiosis in poultry.

References

A Comparative Guide to Synthetic versus Natural Diolmycin B2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic Diolmycin B2 and its natural counterpart, offering insights into their chemical properties, biological activities, and potential advantages and disadvantages in a research and development context.

Introduction to this compound

This compound is a naturally occurring compound isolated from Streptomyces sp. WK-2955.[1] It has garnered interest for its biological activities, particularly its anticoccidial properties. The chemical structure of this compound has been identified as threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol. The potential for chemical synthesis of this compound opens avenues for broader availability, structural modification, and detailed pharmacological evaluation. This guide aims to provide a comprehensive comparison to aid researchers in selecting the appropriate source of this compound for their studies.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of this compound are expected to be identical regardless of its origin, provided both natural and synthetic samples are of high purity. However, the processes of isolation from a natural source versus chemical synthesis can lead to variations in the impurity profile and stereochemical composition.

PropertyNatural this compoundSynthetic this compound (Hypothetical)Key Considerations
Chemical Structure threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediolIdentical to the natural productThe stereochemistry of the synthetic product is dependent on the synthetic route.
Purity Typically high after rigorous purificationCan be synthesized to a high degree of purityNatural products may contain closely related metabolites that are difficult to separate. Synthetic products may contain residual reagents, catalysts, and byproducts.
Stereoisomers Produced as a specific stereoisomer by the organismSynthesis can result in a racemic mixture or a specific stereoisomer depending on the use of chiral catalysts or starting materials.The biological activity of this compound is likely stereospecific.
Potential Impurities Other Diolmycin analogs (e.g., B1), fermentation media components, other microbial metabolitesSolvents, catalysts (e.g., heavy metals), unreacted starting materials, reaction byproductsThe nature and level of impurities can significantly impact biological and toxicological assessments.

Biological Activity: A Head-to-Head Comparison

The primary reported biological activity of natural this compound is its anticoccidial effect against Eimeria tenella.

Biological ActivityNatural this compoundSynthetic this compound (Predicted)
Anticoccidial Activity Minimum effective concentration of 20 µg/ml against Eimeria tenella in vitro.[1]A pure, stereochemically identical synthetic version is expected to exhibit the same activity. A racemic mixture may show reduced activity.
Cytotoxicity Not tested at concentrations higher than 20 µg/ml.[1]Dependent on the purity and stereochemistry. Impurities from the synthesis could contribute to cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of natural and synthetic compounds. Below are standardized protocols for key biological assays.

In Vitro Anticoccidial Activity Assay against Eimeria tenella

This protocol is designed to assess the efficacy of this compound in inhibiting the growth of Eimeria tenella in a host cell culture system.

Workflow for In Vitro Anticoccidial Assay

cluster_prep Preparation cluster_treatment Treatment cluster_infection Infection & Incubation cluster_assessment Assessment HostCells 1. Culture host cells (e.g., MDBK) to confluence in 96-well plates. Parasites 2. Prepare E. tenella sporozoites from sporulated oocysts. Treatment 3. Treat host cells with varying concentrations of this compound (Natural and Synthetic). Parasites->Treatment Infection 4. Infect the treated host cells with E. tenella sporozoites. Treatment->Infection Incubation 5. Incubate for a period to allow for parasite development (e.g., 48-72 hours). Infection->Incubation Quantification 6. Quantify parasite growth (e.g., schizont counting, qPCR). Incubation->Quantification MIC 7. Determine the Minimum Effective Concentration (MIC). Quantification->MIC

Caption: Workflow for the in vitro anticoccidial assay.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation. It can be used to determine the cytotoxic potential of this compound.

Workflow for MTT Cytotoxicity Assay

cluster_prep Cell Seeding cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay MTT Assay Seed 1. Seed cells (e.g., Vero, HepG2) in a 96-well plate and incubate for 24h. Treat 2. Treat cells with a range of concentrations of this compound. Seed->Treat Incubate 3. Incubate for a defined period (e.g., 24, 48, or 72 hours). Treat->Incubate AddMTT 4. Add MTT reagent to each well and incubate. Incubate->AddMTT Solubilize 5. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. AddMTT->Solubilize Read 6. Measure absorbance at ~570 nm. Solubilize->Read Calculate 7. Calculate cell viability and IC50 value. Read->Calculate

Caption: Workflow for the MTT cytotoxicity assay.

Synthesis and Potential Impurities

Hypothetical Synthetic Pathway for this compound

Stilbene 4,4'-Dihydroxystilbene Diol This compound (threo) Stilbene->Diol Stereoselective Dihydroxylation (e.g., Sharpless AD)

Caption: A plausible synthetic route to this compound.

This synthetic approach could introduce specific impurities that would not be present in the natural product. These may include:

  • Residual catalysts: Heavy metals such as osmium or ruthenium from the dihydroxylation step.

  • Unreacted starting materials: The stilbene precursor.

  • Byproducts: Products from over-oxidation or other side reactions.

  • Enantiomeric or diastereomeric impurities: If the synthesis is not perfectly stereoselective, other stereoisomers of this compound may be present.

Conclusion and Recommendations

The choice between natural and synthetic this compound will depend on the specific research application.

  • Natural this compound: Offers the advantage of being the biologically validated stereoisomer. However, isolation can be laborious, yields may be low, and the presence of closely related natural impurities can be a concern.

  • Synthetic this compound: Provides the potential for large-scale, reproducible production. It also allows for the synthesis of analogs for structure-activity relationship studies. The primary challenges lie in achieving high stereoselectivity and ensuring the removal of synthetic impurities.

For initial biological screening and proof-of-concept studies, highly purified natural this compound is recommended. For later-stage drug development, including medicinal chemistry optimization and large-scale efficacy trials, a well-characterized and highly pure synthetic version would be advantageous. Researchers should be mindful that the term "natural" does not inherently mean "safer," and a thorough analytical characterization of any compound, regardless of its source, is essential.

References

Statistical Validation of Diolmycin B2 Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the bioassay results for Diolmycin B2, a secondary metabolite from Streptomyces sp. WK-2955, and offers a framework for its statistical validation. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental protocols for assessing the anticoccidial activity of this compound, presents its performance in comparison to other anticoccidial agents, and details the statistical methods required to validate these findings.

Comparative Bioactivity of Anticoccidial Agents

The in vitro anticoccidial activity of this compound and a selection of other natural and synthetic compounds against Eimeria tenella are summarized below. The data for this compound is based on initial screening, while the comparator data is derived from various studies to provide a broad perspective on anticoccidial efficacy.

Compound/ExtractTypeIn Vitro Efficacy MetricConcentrationEfficacyReference
This compound Natural Product Inhibition of Schizont Development 20 µg/mL No mature schizonts observed [1][2]
Diolmycin B1Natural ProductInhibition of Schizont Development20 µg/mLNo mature schizonts observed[1][2]
Diolmycin A1Natural ProductInhibition of Schizont Development0.02 µg/mLNo mature schizonts observed[1][2]
Diolmycin A2Natural ProductInhibition of Schizont Development0.2 µg/mLNo mature schizonts observed[1][2]
DiclazurilSyntheticOocyst Sporulation InhibitionNot SpecifiedKnown to delay sporulation[3]
SilymarinNatural Product DerivativeAnticoccidial Index (ACI) > 120500 ppm (in vivo)Some anticoccidial effect[4]
NerolidolNatural ProductAnticoccidial Index (ACI) > 120500 ppm (in vivo)Some anticoccidial effect[4]
Moringa oleifera Leaf ExtractNatural ProductReduction in Oocyst CountNot SpecifiedSignificant reduction[5]
DiclazurilSyntheticReduction in Oocyst CountNot SpecifiedSignificant reduction (lowest count)[5]

Experimental Protocols

To ensure the reproducibility and accuracy of bioassay results for this compound, a detailed and standardized experimental protocol is essential. The following is a representative in vitro protocol for assessing the anticoccidial activity against Eimeria tenella using a host cell line, such as Madin-Darby Bovine Kidney (MDBK) or Baby Hamster Kidney (BHK-21) cells.[1][3]

In Vitro Eimeria tenella Invasion and Development Assay

1. Preparation of Eimeria tenella Sporozoites:

  • Obtain sporulated E. tenella oocysts.

  • Excyst the oocysts to release sporozoites using methods such as grinding with glass beads followed by incubation in an excystation medium (e.g., trypsin and bile salts) at 41°C.

  • Purify the sporozoites from oocysts and debris, typically by filtration and/or density gradient centrifugation.

  • Resuspend the purified sporozoites in a suitable cell culture medium.

2. Host Cell Culture:

  • Culture MDBK or BHK-21 cells in a suitable medium (e.g., DMEM with 10% fetal bovine serum) in 96-well plates until a confluent monolayer is formed.

3. Drug Treatment and Infection:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium to achieve the desired final concentrations.

  • Remove the culture medium from the host cell monolayers and add the this compound dilutions.

  • Include appropriate controls: a negative control (medium with solvent), a positive control (a known anticoccidial drug like diclazuril), and an infected, untreated control.

  • Add the prepared E. tenella sporozoites to each well.

4. Incubation:

  • Incubate the plates at 41°C in a humidified atmosphere with 5% CO2 for a period that allows for the development of schizonts (typically 48-72 hours).

5. Assessment of Efficacy:

  • Efficacy can be determined by several methods:

    • Microscopic Examination: Visually inspect the cells for the presence and development of schizonts. The concentration at which no mature schizonts are observed is the minimum effective concentration.[2]

    • Quantitative Polymerase Chain Reaction (qPCR): Quantify the parasite DNA in each well to determine the extent of parasite replication.

    • Dye-based Assays: Use dyes that stain viable parasites to quantify the parasite load.

Statistical Validation of Bioassay Results

Statistical validation is crucial to ensure the reliability and reproducibility of the bioassay data.

1. Determination of IC50/EC50:

  • To obtain a quantitative measure of potency, a dose-response curve should be generated with multiple concentrations of this compound.

  • The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) can then be calculated using non-linear regression analysis.

2. Assay Robustness and Reproducibility:

  • Intra-assay and Inter-assay Variability: Repeat the assay multiple times on the same day (intra-assay) and on different days (inter-assay) to assess the precision and reproducibility. Calculate the coefficient of variation (CV%) for the IC50 values.

  • Z'-factor: This metric is used to assess the quality of the assay and is calculated using the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

3. Data Analysis:

  • Use appropriate statistical tests to compare the effects of different concentrations of this compound and to compare its efficacy with other compounds. Analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) is commonly used.

Visualizing Experimental and Logical Frameworks

To further clarify the experimental and conceptual frameworks, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Experimental Workflow Prepare Sporozoites Prepare Sporozoites Culture Host Cells Culture Host Cells Prepare Sporozoites->Culture Host Cells Drug Treatment & Infection Drug Treatment & Infection Culture Host Cells->Drug Treatment & Infection Incubation Incubation Drug Treatment & Infection->Incubation Assess Efficacy Assess Efficacy Incubation->Assess Efficacy

Experimental workflow for the in vitro bioassay.

G This compound This compound Parasite Target Parasite Target This compound->Parasite Target Binds to Signaling Cascade Signaling Cascade Parasite Target->Signaling Cascade Disrupts Inhibition of Development Inhibition of Development Signaling Cascade->Inhibition of Development Leads to G Raw Data Raw Data Dose-Response Curve Dose-Response Curve Raw Data->Dose-Response Curve Statistical Analysis Statistical Analysis Dose-Response Curve->Statistical Analysis Validated Results Validated Results Statistical Analysis->Validated Results

References

Peer-reviewed studies validating the therapeutic potential of Diolmycin B2

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers on the therapeutic potential of Diolmycin B2, contextualized with the ionophore antibiotic Monensin.

Published exclusively for researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the available peer-reviewed data on this compound. To date, the therapeutic potential of this compound has been evaluated solely for its anticoccidial properties against Eimeria tenella, the protozoan parasite responsible for coccidiosis in poultry. This guide compares this compound with its structural analogs and the widely-used anticoccidial agent, Monensin, offering a perspective on its relative potency and the methodologies used for its evaluation.

Comparative Analysis of In Vitro Anticoccidial Activity

CompoundClassMinimum Effective Concentration (MEC) In VitroMechanism of Action
This compound Diarylbutanediol20 µg/mLNot elucidated
Diolmycin B1Diarylbutanediol20 µg/mLNot elucidated
Diolmycin A2Indole-containing diarylbutanediol0.2 µg/mLNot elucidated
Diolmycin A1Indole-containing diarylbutanediol0.02 µg/mLNot elucidated
Monensin Carboxylic polyether ionophore~1-5 µg/mL (effective range in vitro)Monovalent ionophore; disrupts transmembrane ion transport.[1]

Mechanism of Action: A Tale of Two Compounds

A significant gap in our understanding of this compound is its mechanism of action, which has not been elucidated. In contrast, Monensin's mode of action is well-documented.

Monensin: As a monovalent ionophore, Monensin complexes with and transports sodium (Na+) and potassium (K+) ions across the parasite's cell membrane. This disrupts the natural ion gradients essential for cellular function, leading to an influx of water, swelling, and ultimately, cell death.[1][2]

The diagram below illustrates the proposed mechanism of action for Monensin.

cluster_membrane Parasite Cell Membrane Extracellular Extracellular Space (High Na+) Monensin Monensin Intracellular Intracellular Space (High K+) Disruption Disruption of Ion Gradient Monensin->Disruption Transports Na+ In, K+ Out Na_ion Na+ Na_ion->Monensin Forms Complex K_ion K+ Swelling Cellular Swelling & Death Disruption->Swelling Leads to A Sporulate & Crush E. tenella Oocysts B Excyst Sporocysts to Release Sporozoites A->B C Purify Sporozoites B->C F Inoculate Cells with Sporozoites C->F D Culture Host Cells (BHK-21) to Confluence E Add Test Compound (e.g., this compound) D->E E->F G Incubate for 48-72h F->G H Fix, Stain & Observe for Schizonts G->H I Determine Minimum Effective Concentration H->I

References

Safety Operating Guide

Navigating the Safe Handling of Diolmycin B2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Prioritizing Safety in the Absence of Specific Data

Given the limited publicly available safety data for Diolmycin B2, it is crucial to handle this compound with a high degree of caution, assuming it may be hazardous. The following recommendations for personal protective equipment (PPE) are based on a conservative approach to minimize exposure risk.

Recommended Personal Protective Equipment (PPE)
PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesDouble-gloving is recommended. Ensure gloves are regularly inspected for tears or punctures and changed immediately upon contamination.
Eye Protection Safety GogglesChemical splash goggles are mandatory to protect against splashes and airborne particles. A face shield should be used in addition to goggles when there is a significant risk of splashing.
Body Protection Laboratory CoatA fully buttoned, long-sleeved laboratory coat is required. Consider a chemically resistant apron for added protection during procedures with a higher risk of spills.
Respiratory Protection Fume HoodAll work with this compound, especially when handling the solid form or creating solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Procedural Guidance for Handling and Disposal

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment. The following workflow outlines the key steps to be followed.

prep Preparation - Assemble all necessary PPE - Verify fume hood certification - Prepare all necessary equipment and reagents handling Handling this compound - Work exclusively within a fume hood - Use smallest quantities feasible - Avoid generation of dust and aerosols prep->handling decon Decontamination - Clean all work surfaces with an appropriate solvent - Decontaminate all equipment used handling->decon waste Waste Disposal - Segregate waste by type (solid, liquid) - Label waste containers clearly - Follow institutional EHS guidelines for disposal decon->waste

Figure 1. A generalized workflow for the safe handling of chemical compounds with limited safety data, such as this compound. This workflow emphasizes preparation, careful handling within a controlled environment, thorough decontamination, and proper waste disposal.
Operational Plan: Step-by-Step Guidance

  • Pre-Experiment Preparation:

    • Ensure you have read and understood your institution's general chemical safety protocols.

    • Assemble all required PPE as outlined in the table above.

    • Confirm that the chemical fume hood has a current certification and is functioning correctly.

    • Prepare all necessary laboratory equipment and reagents before handling this compound to minimize movement and potential for spills.

  • Handling this compound:

    • Conduct all manipulations of this compound, including weighing and dissolution, inside a chemical fume hood.

    • Use the smallest quantity of the compound necessary for your experiment to minimize waste and potential exposure.

    • Handle the solid form with care to avoid creating dust. If possible, use a solution-based form of the compound.

  • Decontamination:

    • After completing your work, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Consult with your EHS department for recommended cleaning agents.

    • Remove and dispose of gloves properly.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, should be collected in designated, clearly labeled hazardous waste containers.

  • Container Labeling: Ensure all waste containers are labeled with the full chemical name ("this compound") and any other information required by your institution.

  • Institutional Guidelines: Follow your institution's specific procedures for the storage and disposal of chemical waste. Contact your EHS department for guidance on the proper disposal stream for this type of compound.

Disclaimer: The information provided here is intended as a general guide for trained laboratory personnel. It is not a substitute for a formal risk assessment and the specific safety procedures established by your institution. Always consult with your EHS department before working with any new or uncharacterized chemical compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diolmycin B2
Reactant of Route 2
Reactant of Route 2
Diolmycin B2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.